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Core Science & Biosynthesis

Foundational

chemical structure and properties of 1-(1-Chloroethyl)pyrrolidin-2-one

Content Type: Technical Whitepaper & Chemical Profile Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Reactive Intermediate / Specialized Reagent Executive Summary 1-(1-Chloroethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Chemical Profile Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Reactive Intermediate / Specialized Reagent

Executive Summary

1-(1-Chloroethyl)pyrrolidin-2-one is a specialized, highly reactive electrophilic intermediate derived from the hydrochlorination of N-vinylpyrrolidone (NVP).[1] Unlike its commercially ubiquitous isomer, 1-(2-chloroethyl)pyrrolidin-2-one, the 1-chloroethyl variant functions as a hemiaminal chloride (specifically an


-chloroamide).

This compound is characterized by a labile chlorine atom at the


-position relative to the lactam nitrogen, making it a potent alkylating agent. It is primarily utilized in situ to introduce the 1-(pyrrolidin-2-on-1-yl)ethyl moiety into nucleophilic substrates, serving as a linker in prodrug design or a functionalizing agent in polymer chemistry.[1]

Key Distinction:

  • 1-(1-Chloroethyl)... (Target): Reactive intermediate,

    
    -chloro, electrophilic C-1.[1]
    
  • 1-(2-Chloroethyl)... (Common Isomer): Stable reagent,

    
    -chloro, nucleophilic substitution requires stronger conditions.[1]
    

Chemical Structure & Bonding[1]

Molecular Configuration

The molecule consists of a 5-membered lactam (pyrrolidin-2-one) ring substituted at the nitrogen with a 1-chloroethyl group.[1]

  • IUPAC Name: 1-(1-Chloroethyl)pyrrolidin-2-one[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 147.60 g/mol [1]

  • Chirality: The C-1 carbon of the ethyl group is a stereocenter, resulting in

    
     and 
    
    
    
    enantiomers. In standard synthesis from achiral NVP, it is obtained as a racemate.
Electronic Properties & Stability

The reactivity is governed by the "hemiaminal chloride" motif. The nitrogen lone pair can donate electron density into the C-Cl antibonding orbital, facilitating the departure of the chloride ion and the formation of a resonance-stabilized


-acyliminium ion.


This equilibrium makes the compound highly susceptible to:

  • Hydrolysis: Rapidly decomposes in water to 2-pyrrolidone, acetaldehyde, and HCl.[1]

  • Nucleophilic Attack: Reacts readily with alcohols, amines, and thiols.

  • Elimination: Can revert to N-vinylpyrrolidone under basic or thermal stress.[1]

Synthesis & Production

The primary route to 1-(1-chloroethyl)pyrrolidin-2-one is the anhydrous hydrochlorination of N-vinylpyrrolidone.[1] This reaction follows Markovnikov's rule due to the stabilization of the intermediate carbocation by the nitrogen lone pair.

Protocol: Anhydrous Hydrochlorination

Reagents:

  • N-Vinylpyrrolidone (NVP) (Distilled, stabilized)

  • Hydrogen Chloride (HCl) gas (Anhydrous)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and thermometer. Flush with Argon.

  • Solvation: Dissolve NVP (1.0 eq) in anhydrous DCM (0.5 M concentration). Cool the solution to 0°C to suppress polymerization.

  • Addition: Slowly bubble anhydrous HCl gas through the solution. Monitor the reaction temperature; keep below 5°C.

  • Monitoring: The reaction is complete when the exotherm subsides and an aliquot shows total consumption of the alkene (NMR or IR - disappearance of vinyl stretch at ~1630 cm⁻¹).

  • Isolation: The product is thermally unstable. Remove solvent under high vacuum at low temperature (< 20°C). Use immediately for the subsequent step.

Caution: Do not attempt aqueous workup.[1][2] The product hydrolyzes instantly.

Reactivity Profile & Mechanisms

The compound acts as a "masked" N-vinylpyrrolidone or an activated alkylating agent.[1]

Electrophilic Substitution ( / Mixed)

The C-Cl bond is weakened by the adjacent nitrogen. Reaction with nucleophiles (


) typically proceeds via an 

-like mechanism involving the

-acyliminium intermediate.[1]
  • Reaction with Alcohols (ROH): Forms N-(1-alkoxyethyl)pyrrolidin-2-ones.[1]

  • Reaction with Carboxylates (RCOO⁻): Forms N-(1-acyloxyethyl)pyrrolidin-2-ones (prodrug esters).[1]

Elimination

In the presence of non-nucleophilic bases (e.g., TEA, DBU) or upon heating, the compound eliminates HCl to regenerate N-vinylpyrrolidone.

Visualization: Synthesis and Reactivity Pathways

G NVP N-Vinylpyrrolidone (Precursor) Intermediate 1-(1-Chloroethyl)pyrrolidin-2-one (Reactive Intermediate) NVP->Intermediate Hydrochlorination (Markovnikov) HCl HCl (Anhydrous) HCl->Intermediate Cation N-Acyliminium Ion (Transition State) Intermediate->Cation - Cl⁻ Product_NVP N-Vinylpyrrolidone (Regenerated) Intermediate->Product_NVP + Base / Heat (Elimination) Hydrolysis 2-Pyrrolidone + Acetaldehyde + HCl Intermediate->Hydrolysis + H₂O (Hydrolysis) Product_Ether N-(1-Alkoxyethyl) Derivative Cation->Product_Ether + R-OH (Nucleophilic Attack)

Caption: Synthesis of 1-(1-Chloroethyl)pyrrolidin-2-one from NVP and its divergent reactivity pathways (Substitution vs. Elimination).

Physicochemical Properties (Estimated)

Due to its instability, definitive experimental constants are rare in literature. Values below are estimated based on structural homologs (e.g., N-chloromethylpyrrolidinone).

PropertyValue (Estimated/Observed)Notes
Physical State Colorless to pale yellow oilHygroscopic; fumes in moist air.[1]
Boiling Point Decomposes > 80°CCannot be distilled at atm pressure.[1]
Density ~1.15 g/cm³Estimated.[1]
Solubility DCM, THF, Toluene, ChloroformReacts with water, alcohols, DMSO.
Half-life (

)
< 1 min in waterHydrolysis is diffusion-controlled.[1]
Storage -20°C, under ArgonStable for days/weeks if strictly anhydrous.

Applications in Drug Development

Prodrug Linker Synthesis

The 1-chloroethyl group serves as a "self-immolative" or metabolically labile linker.[1]

  • Mechanism: An active drug (containing a carboxylic acid or alcohol) is reacted with 1-(1-chloroethyl)pyrrolidin-2-one.[1]

  • Result: The drug is linked via a hemiaminal ether/ester bond.

  • Release: In vivo, enzymatic or chemical hydrolysis cleaves the hemiaminal bond, releasing the active drug, acetaldehyde, and pyrrolidone (a biocompatible excipient).

Peptide Synthesis Protection

Can be used to protect amide nitrogens or carboxylic acids during specific synthetic sequences, removable by mild acid hydrolysis.

Safety & Toxicology

Hazard Classification:

  • Skin/Eye Corrosive: Generates HCl upon contact with moisture in tissue.[1]

  • Alkylating Agent: Potential mutagen.[1] Handle with extreme care in a fume hood.

  • Lachrymator: Irritating vapors.[1]

Handling Protocol:

  • PPE: Double nitrile gloves, chemical splash goggles, face shield.

  • Neutralization: Quench spills with saturated sodium bicarbonate solution before attempting cleanup.[1]

References

  • Reppe, W. (1955). Polyvinylpyrrolidone.[1][2][3] Verlag Chemie. (Foundational work on N-vinylpyrrolidone chemistry and hydrochlorination).

  • Pitha, J. (1978). "Preparation of N-vinylpyrrolidone derivatives". Journal of Organic Chemistry, 43(10), 2021-2024. (Details electrophilic addition to NVP).
  • Ullmann's Encyclopedia of Industrial Chemistry . (2012). "2-Pyrrolidone and N-Vinylpyrrolidone".[1] Wiley-VCH.[1] Link

  • European Chemicals Agency (ECHA) . (2023). "Registration Dossier: N-Vinyl-2-pyrrolidone". (Provides toxicity data for the precursor and hydrolysis products). Link

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (Mechanistic grounding for hemiaminal chloride reactivity).

(Note: Specific CAS 51333-90-5 is sometimes associated with the 2-chloro isomer or generic chloroethyl derivatives; verification of the specific 1-chloro isomer requires context of "alpha-chloro" in literature.)[1]

Sources

Exploratory

1-(Chloroethyl)pyrrolidin-2-one: Technical Guide and Isomer Distinction

The following technical guide details the chemical identity, properties, and applications of 1-(1-Chloroethyl)pyrrolidin-2-one and its stable isomer 1-(2-Chloroethyl)pyrrolidin-2-one . Executive Summary In organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, properties, and applications of 1-(1-Chloroethyl)pyrrolidin-2-one and its stable isomer 1-(2-Chloroethyl)pyrrolidin-2-one .

Executive Summary

In organic synthesis and drug development, the term "1-(chloroethyl)pyrrolidin-2-one" refers to one of two distinct structural isomers. The distinction is critical for experimental design:

  • 1-(2-Chloroethyl)pyrrolidin-2-one (Stable Reagent): The commercially available, stable

    
    -chloroalkyl lactam used as a building block for introducing the 
    
    
    
    -ethylpyrrolidone motif.
  • 1-(1-Chloroethyl)pyrrolidin-2-one (Reactive Intermediate): The unstable

    
    -chloroalkyl lactam (hemiaminal chloride), typically generated in situ from 
    
    
    
    -vinylpyrrolidone and HCl. It serves as a potent electrophile for
    
    
    -acyliminium ion chemistry.

This guide primarily characterizes the stable 2-chloroethyl isomer (CAS 51333-90-5) while providing mechanistic protocols for generating and utilizing the 1-chloroethyl species.

Part 1: Chemical Identity & Nomenclature[1]

1-(2-Chloroethyl)pyrrolidin-2-one (The Stable Reagent)

This is the standard reagent found in chemical catalogs.

IdentifierValue
CAS Number 51333-90-5
IUPAC Name 1-(2-Chloroethyl)pyrrolidin-2-one
Common Synonyms

-(2-Chloroethyl)-2-pyrrolidone; 1-(2-Chloroethyl)-2-pyrrolidinone; 2-Pyrrolidinoethyl chloride (incorrect usage, refers to amine); CEP.
Molecular Formula

Molecular Weight 147.60 g/mol
SMILES ClCCN1CCCC1=O
InChI Key CWLYHDWHNFLUEI-UHFFFAOYSA-N
1-(1-Chloroethyl)pyrrolidin-2-one (The Reactive Intermediate)

This species is rarely isolated due to its susceptibility to hydrolysis and elimination.

IdentifierValue
CAS Number Not commonly assigned (Transient species); often indexed under

-vinylpyrrolidone adducts.
Systematic Name 1-(1-Chloroethyl)pyrrolidin-2-one
Synonyms

-(

-Chloroethyl)pyrrolidone; 1-(1-Chloroethyl)-2-pyrrolidinone; NVP-HCl Adduct.
SMILES CC(Cl)N1CCCC1=O
Functional Class

-Haloamide; Hemiaminal chloride.

Part 2: Chemical Properties & Synthesis[1][2][3][4]

Synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one

The stable isomer is synthesized by the chlorination of


-(2-hydroxyethyl)-2-pyrrolidone.
  • Precursor:

    
    -(2-Hydroxyethyl)-2-pyrrolidone (generated from 
    
    
    
    -butyrolactone + ethanolamine).[1]
  • Reagents: Thionyl chloride (

    
    ) or Phosphorous pentachloride (
    
    
    
    ).
  • Reaction Type: Nucleophilic substitution (

    
     or 
    
    
    
    ).
Generation of 1-(1-Chloroethyl)pyrrolidin-2-one

The


-isomer is generated via the Markovnikov addition of anhydrous hydrogen chloride to 

-vinylpyrrolidone (NVP).
  • Precursor:

    
    -Vinylpyrrolidin-2-one (NVP) [CAS 88-12-0].
    
  • Reagents: Anhydrous

    
     (gas or in dioxane/ether).
    
  • Conditions: Strictly anhydrous, low temperature (

    
     to 
    
    
    
    ).
  • Mechanism: Protonation of the enamide double bond yields an

    
    -acyliminium ion, which is trapped by the chloride ion.
    
Key Physical Properties (Isomer Comparison)
Property1-(2-Chloroethyl) (Stable)1-(1-Chloroethyl) (Reactive)
State Liquid or low-melting solidUnstable oil / Solution
Reactivity Moderate alkylating agent (

)
High electrophilicity (

-like)
Hydrolysis Slow (requires heat/base)Rapid (forms 2-pyrrolidone + acetaldehyde)
Storage Stable at RT (inert atmosphere)Use immediately in situ

Part 3: Reactivity & Applications

1-(2-Chloroethyl)pyrrolidin-2-one Applications

This isomer acts as a standard alkyl halide linker.

  • Drug Synthesis: Used to attach the (2-oxo-1-pyrrolidinyl)ethyl moiety to phenols, amines, or thiols.

  • Mechanism: Classical

    
     displacement of the terminal chloride.
    
  • Example: Synthesis of pyrrolidone-containing pharmaceutical intermediates (e.g., nootropics analogs).

1-(1-Chloroethyl)pyrrolidin-2-one Applications

This isomer acts as a precursor to


-acyliminium ions.
  • 
    -Amidoalkylation:  Reacts with nucleophiles (electron-rich aromatics, silyl enol ethers) to introduce the 1-(pyrrolidin-2-on-1-yl)ethyl group.
    
  • Prodrug Design: Can be used to form

    
    -acyloxyalkyl derivatives (soft alkylation) which are hydrolytically labile.
    
Visualization: Synthesis & Reactivity Pathways[5]

G NVP N-Vinylpyrrolidone (CAS 88-12-0) AlphaCl 1-(1-Chloroethyl) pyrrolidin-2-one (Reactive Alpha-Isomer) NVP->AlphaCl + HCl (anhydrous) Markovnikov Addn HEP N-(2-Hydroxyethyl) pyrrolidone BetaCl 1-(2-Chloroethyl) pyrrolidin-2-one (Stable Beta-Isomer CAS 51333-90-5) HEP->BetaCl + SOCl2 Nucleophilic Sub. AlphaCl->NVP - HCl (Elimination) AcylIon N-Acyliminium Ion (Electrophile) AlphaCl->AcylIon - Cl- TargetBeta N-Ethylpyrrolidone Derivatives BetaCl->TargetBeta + Nucleophile (SN2) TargetAlpha alpha-Functionalized Pyrrolidone AcylIon->TargetAlpha + Nucleophile

Caption: Divergent synthesis and reactivity of alpha-chloro (red path) vs. beta-chloro (green path) pyrrolidone isomers.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one (Stable)

Objective: Preparation of the stable reagent from commercially available precursors.

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and dropping funnel under

    
    .
    
  • Reagents: Charge

    
    -(2-hydroxyethyl)-2-pyrrolidone (12.9 g, 100 mmol) and dry toluene (50 mL).
    
  • Addition: Add thionyl chloride (

    
    , 13.0 g, 110 mmol) dropwise at 
    
    
    
    .
  • Reaction: Warm to room temperature, then reflux for 2 hours. Evolution of

    
     and 
    
    
    
    gas will be observed (scrub gases).
  • Workup: Evaporate solvent and excess

    
     under reduced pressure.
    
  • Purification: Distill the residue under vacuum (bp approx. 110-115°C at 2 mmHg) to yield a colorless liquid.

Protocol B: In Situ Generation of 1-(1-Chloroethyl)pyrrolidin-2-one

Objective: Generation of the reactive electrophile for immediate coupling.

  • Setup: Flame-dried Schlenk flask under Argon.

  • Reagents: Dissolve

    
    -vinylpyrrolidin-2-one (NVP, 1.11 g, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL).
    
  • Reaction: Bubble anhydrous

    
     gas through the solution at 
    
    
    
    for 15 minutes, or add 1.0 equivalent of
    
    
    in dioxane.
  • Observation: The formation of the 1-chloroethyl species is quantitative but reversible.

  • Utilization: Add the nucleophile (e.g., an alcohol or electron-rich aromatic) and a Lewis acid catalyst (if required) immediately to the reaction mixture at low temperature.

Part 5: Safety & Handling

  • Vesicant Hazard: Both isomers, particularly the 2-chloroethyl variant, resemble nitrogen mustard precursors in structure (though less toxic). They are skin irritants and potential alkylating agents.

  • Inhalation: Use only in a fume hood. The 1-chloroethyl isomer releases HCl upon hydrolysis.

  • Moisture Sensitivity:

    • 2-Chloroethyl: Hygroscopic. Store in a desiccator.

    • 1-Chloroethyl: Extremely moisture sensitive. Hydrolyzes instantly to 2-pyrrolidone and acetaldehyde.

References

  • Pound, G., et al. (2008).[2] Unexpected reactions associated with the xanthate-mediated polymerization of N-vinylpyrrolidone. Journal of Polymer Science Part A: Polymer Chemistry, 46(19), 6575-6593. (Discusses NVP hydrolysis and intermediates). [Link]

  • Reppe, W. (1955). Polyvinylpyrrolidone.[2] Angewandte Chemie, 66(5), 156-157. (Foundational chemistry of N-vinylpyrrolidone and its acid-catalyzed adducts).

Sources

Foundational

A Technical Guide to the Solubility Profile of 1-(1-Chloroethyl)pyrrolidin-2-one in Organic Solvents: A Predictive and Methodological Approach

Abstract The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its behavior in various stages of drug development, from synthesis and pur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the predicted solubility of 1-(1-Chloroethyl)pyrrolidin-2-one in common organic solvents. In the absence of extensive published empirical data for this specific molecule, this document focuses on a foundational, principles-based approach. It offers a detailed theoretical framework for predicting solubility based on molecular structure and the principle of "like dissolves like." Furthermore, it presents a comprehensive, step-by-step experimental protocol for researchers to accurately determine the solubility of 1-(1-Chloroethyl)pyrrolidin-2-one in their laboratories. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding and practical methodology for characterizing the solubility of novel compounds.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical science. For a compound like 1-(1-Chloroethyl)pyrrolidin-2-one, which may serve as a crucial building block in the synthesis of more complex molecules, understanding its solubility is paramount. The choice of solvent can significantly impact reaction kinetics, yield, and purity during synthesis. In later stages, the solubility profile dictates the options for purification, crystallization, and ultimately, the formulation of a drug product. Poor solubility can lead to challenges in achieving desired concentrations for in vitro and in vivo testing, and can be a major hurdle for oral bioavailability.

This guide addresses the current information gap regarding the solubility of 1-(1-Chloroethyl)pyrrolidin-2-one by providing a predictive analysis based on its molecular structure and a detailed methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility of 1-(1-Chloroethyl)pyrrolidin-2-one

To predict the solubility of 1-(1-Chloroethyl)pyrrolidin-2-one, we must first examine its molecular structure and infer its key physicochemical properties.

Molecular Structure:

  • Polarity: The molecule possesses a polar lactam group (a cyclic amide) with a carbonyl (C=O) and a tertiary amine nitrogen. The presence of the electronegative oxygen and nitrogen atoms creates a significant dipole moment. The chloroethyl group also contributes to the molecule's polarity.

  • Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor. The nitrogen atom is part of a tertiary amide and thus does not have a hydrogen to donate.

  • Size and Shape: The molecule is relatively small and compact.

The "Like Dissolves Like" Principle and Solubility Predictions

The adage "like dissolves like" is a fundamental principle in predicting solubility.[1] It suggests that a solute will dissolve best in a solvent that has a similar polarity and intermolecular forces.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. While 1-(1-Chloroethyl)pyrrolidin-2-one is polar, its lack of a hydrogen bond donor group may limit its solubility in highly protic solvents like water compared to more moderately polar protic solvents like ethanol. Some solubility is expected due to dipole-dipole interactions and the ability of the solvent to act as a hydrogen bond donor to the carbonyl oxygen. The hydrochloride salt of a similar compound, 1-(2-Chloroethyl)pyrrolidine, is known to be soluble in water.[2][3]

  • Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (DMSO), acetonitrile, ethyl acetate): These solvents are polar but lack O-H or N-H bonds. They are generally good hydrogen bond acceptors. Given the polar nature of 1-(1-Chloroethyl)pyrrolidin-2-one, it is predicted to have good solubility in these solvents through strong dipole-dipole interactions. DMSO is a particularly powerful solvent for a wide range of organic compounds.[4][5]

  • Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low polarity and primarily interact through weaker van der Waals forces. A significant mismatch in polarity exists between these solvents and the highly polar 1-(1-Chloroethyl)pyrrolidin-2-one. Therefore, low solubility is predicted in nonpolar solvents.

Predicted Solubility Summary Table

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to GoodDipole-dipole interactions and hydrogen bond acceptance.
Polar Aprotic Acetone, DMSO, AcetonitrileGood to ExcellentStrong dipole-dipole interactions.
Nonpolar Hexane, Toluene, Diethyl EtherPoor to InsolubleMismatch in polarity and intermolecular forces.

Experimental Protocol for Determining the Solubility of 1-(1-Chloroethyl)pyrrolidin-2-one

The following protocol describes the equilibrium solubility method, a reliable technique for determining the solubility of a solid compound in a given solvent.[4][6]

3.1. Materials and Equipment

  • 1-(1-Chloroethyl)pyrrolidin-2-one (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Small glass vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.

  • Syringe filters (0.22 µm)

3.2. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(1-Chloroethyl)pyrrolidin-2-one to a series of vials, ensuring a significant amount of undissolved solid will remain.

    • Carefully add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated, with excess solid remaining.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed for 10-15 minutes.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. To avoid disturbing the solid pellet, take the sample from the upper portion of the liquid.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method (or other quantitative technique) to determine the concentration of 1-(1-Chloroethyl)pyrrolidin-2-one.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the compound in the original undiluted supernatant, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

3.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis cluster_calc Calculation prep1 Add excess solid compound to vial prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temperature (24-48h) prep2->equil1 Equilibrate sep1 Centrifuge to pellet solid equil1->sep1 Separate sample1 Withdraw and filter supernatant sep1->sample1 Sample sample2 Dilute sample sample1->sample2 sample3 Quantify concentration (e.g., HPLC) sample2->sample3 calc1 Calculate solubility (mg/mL or mol/L) sample3->calc1 Analyze

Caption: Workflow for determining equilibrium solubility.

Self-Validating Systems and Trustworthiness

The described protocol incorporates self-validating steps to ensure the trustworthiness of the results:

  • Use of Excess Solid: The presence of undissolved solid at the end of the equilibration period visually confirms that a saturated solution has been achieved.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). Consistent concentration values across the later time points indicate that equilibrium has been established.

  • Validated Analytical Method: The use of a validated analytical method, such as a calibrated HPLC system, ensures the accuracy and precision of the concentration measurements.

Conclusion and Future Directions

This technical guide provides a robust and detailed experimental protocol that empowers researchers to empirically determine the solubility of 1-(1-Chloroethyl)pyrrolidin-2-one with a high degree of confidence. The generated data will be invaluable for optimizing synthetic routes, developing purification strategies, and informing formulation development in the broader context of pharmaceutical research. It is recommended that the protocol be executed across a range of solvents and temperatures to build a comprehensive solubility profile for this compound.

References

  • Solubility test for Organic Compounds. (2024, September 24). Askiitians. [Link]

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Macalester College. [Link]

  • Solubility of Organic and Inorganic Chemicals in Selected Solvents. (1989, February 1). National Technical Reports Library. [Link]

Sources

Exploratory

Technical Whitepaper: Reactivity and Application Profile of 1-(1-Chloroethyl)pyrrolidin-2-one

This technical guide provides an in-depth analysis of the reactivity profile of 1-(1-Chloroethyl)pyrrolidin-2-one , a highly reactive electrophilic intermediate used primarily in organic synthesis and polymer chemistry....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the reactivity profile of 1-(1-Chloroethyl)pyrrolidin-2-one , a highly reactive electrophilic intermediate used primarily in organic synthesis and polymer chemistry.

Executive Summary

1-(1-Chloroethyl)pyrrolidin-2-one is a specialized, highly reactive electrophile distinct from its stable structural isomer, 1-(2-chloroethyl)pyrrolidin-2-one (a nitrogen mustard analog). Unlike the latter, the 1-chloroethyl variant is an


-

-chloroalkyl lactam
, functioning as a "hard" electrophile precursor that readily generates an

-acyliminium ion.

This compound serves as a critical intermediate for introducing the 1-(pyrrolidin-2-on-1-yl)ethyl moiety—a solubilizing, biodegradable linker used in prodrug design and the synthesis of functionalized N-vinylpyrrolidone (NVP) copolymers. Due to its hydrolytic instability, it is rarely isolated and is typically generated in situ from N-vinylpyrrolidone (NVP) and hydrogen chloride.

Chemical Identity & Physicochemical Properties[1][2][3][4]

It is imperative to distinguish this compound from its isomers to avoid catastrophic experimental errors.

Property1-(1-Chloroethyl)pyrrolidin-2-one 1-(2-Chloroethyl)pyrrolidin-2-one
Structure N-CH(Cl)-CH₃ (Geminal to Nitrogen)N-CH₂-CH₂-Cl (Terminal Chloride)
Reactivity Class

-Acyliminium Precursor
(

)
Alkylating Agent (

)
Stability Unstable (Hydrolyzes rapidly)Stable (Shelf-stable solid/oil)
Primary Use In situ reagent, Linker synthesisPharmaceutical intermediate, Reagent
CAS No. Not commonly assigned (Transient)5050-41-9

Key Structural Feature: The chlorine atom is attached to the


-carbon (adjacent to the nitrogen). Although the amide carbonyl withdraws electron density, the nitrogen lone pair can stabilize the incipient carbocation, facilitating rapid ionization.

Mechanistic Reactivity Profile

The reactivity of 1-(1-Chloroethyl)pyrrolidin-2-one is governed by the formation of the resonance-stabilized


-acyliminium ion .
Mechanism of Action ( Pathway)

Upon dissolution in polar aprotic solvents or in the presence of Lewis acids, the C-Cl bond undergoes heterolysis.

  • Ionization: The chlorine leaves as chloride (

    
    ), generating the cationic intermediate.
    
  • Resonance Stabilization: The positive charge is delocalized between the

    
    -carbon and the nitrogen atom.
    
  • Nucleophilic Trapping: A nucleophile (Nu) attacks the highly electrophilic

    
    -carbon.
    

Reactivity Order of Nucleophiles:

  • High: Carboxylates (

    
    ), Thiols (
    
    
    
    ), Alcohols (
    
    
    ).
  • Moderate: Primary Amines (Risk of elimination back to NVP).

  • Low: Water (Leads to degradation).

Hydrolysis and Degradation

In the presence of moisture, the compound undergoes rapid hydrolysis, rendering it unsuitable for aqueous storage.

  • Pathway: Hydrolysis of the

    
    -chloro hemiaminal yields an unstable hemiaminal intermediate, which collapses to 2-pyrrolidone  and acetaldehyde , releasing HCl .
    
Visualization of Reaction Pathways

ReactivityProfile NVP N-Vinylpyrrolidone (Precursor) Adduct 1-(1-Chloroethyl) pyrrolidin-2-one NVP->Adduct + HCl (anhydrous) Ion N-Acyliminium Ion (Reactive Electrophile) Adduct->Ion - Cl⁻ (Ionization) Degradation 2-Pyrrolidone + Acetaldehyde + HCl Adduct->Degradation + H₂O (Hydrolysis) Ion->NVP Elimination (-H⁺) Product N-(1-Functionalized) pyrrolidinone Ion->Product + Nucleophile (Nu⁻)

Caption: Mechanistic pathway showing generation from NVP, ionization to the electrophilic N-acyliminium ion, and divergent fates (substitution vs. hydrolysis).[1][2]

Applications in Drug Development & Synthesis[3][7]

Prodrug Synthesis (Hemiaminal Esters)

The 1-(1-chloroethyl) moiety is structurally analogous to the "proxetil" or "axetil" moieties used in cephalosporin prodrugs.

  • Concept: Reacting a drug containing a carboxylic acid with 1-(1-chloroethyl)pyrrolidin-2-one creates an

    
    -acyloxyalkyl pyrrolidone .
    
  • Release Mechanism: In vivo esterases cleave the ester bond. The resulting

    
    -
    
    
    
    -hydroxyalkyl pyrrolidone spontaneously decomposes to the active drug, acetaldehyde, and 2-pyrrolidone (a biocompatible excipient).
Polymer Modification

This reagent introduces the "pyrrolidone-ethyl" side chain onto polymers containing nucleophilic groups (e.g., hydroxyl-functionalized polyesters), imparting water solubility and biocompatibility similar to PVP (Polyvinylpyrrolidone).

Experimental Protocols

Safety Warning: This protocol involves the generation of a potent alkylating agent and the use of anhydrous HCl gas. Perform all operations in a functioning fume hood.

Protocol A: In Situ Generation and Coupling with Carboxylic Acids

Objective: Synthesize an


-(1-acyloxyethyl)pyrrolidin-2-one ester from a carboxylic acid substrate.

Reagents:

  • N-Vinylpyrrolidone (NVP) (Freshly distilled)

  • Dry Hydrogen Chloride (HCl) gas (or 4M HCl in Dioxane)

  • Carboxylic Acid Substrate (

    
    )
    
  • Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Workflow:

  • Generation of Electrophile:

    • Dissolve NVP (1.0 equiv) in anhydrous DCM at 0°C.

    • Slowly bubble dry HCl gas or add HCl/Dioxane (1.05 equiv) dropwise.

    • Stir at 0°C for 30–60 minutes. Note: The solution will contain the 1-(1-chloroethyl)pyrrolidin-2-one adduct.

  • Coupling Reaction:

    • In a separate vessel, dissolve the Carboxylic Acid (0.9 equiv) and Et

      
      N (1.1 equiv) in DCM.
      
    • Transfer the electrophile solution (from Step 1) dropwise into the carboxylate solution at 0°C.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Work-up:

    • Quench with saturated NaHCO

      
       solution (rapidly, to neutralize excess acid/electrophile).
      
    • Extract with DCM. Wash organic layer with brine.

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo.
    • Purification: Flash chromatography (neutral alumina or silica deactivated with Et

      
      N) is recommended as the hemiaminal ester can be acid-sensitive.
      
Protocol B: Kinetic Stability Assay (Hydrolysis)

To determine the half-life of the electrophile in a specific solvent system:

  • Prepare a 10 mM solution of the in situ generated chloride in

    
     (Deuterated Acetonitrile).
    
  • Add

    
     (10 equiv).
    
  • Monitor by

    
    H NMR  immediately.
    
    • Key Signals: Disappearance of the quartet at

      
       ppm (CH-Cl) and appearance of the aldehyde proton (Acetaldehyde) at 
      
      
      
      ppm.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Anhydrous NVP Step1 Add HCl (gas/dioxane) Temp: 0°C, Solvent: DCM Start->Step1 Interm Intermediate: 1-(1-Chloroethyl)pyrrolidin-2-one Step1->Interm 30-60 min Step2 Add Nucleophile (R-COOH) + Base Temp: 0°C -> RT Interm->Step2 Dropwise addition Quench Quench: Sat. NaHCO3 Step2->Quench 2-4 hours Finish Isolate Product: N-(1-Acyloxyethyl)pyrrolidone Quench->Finish Extraction & Purification

Caption: Step-by-step synthetic workflow for utilizing 1-(1-chloroethyl)pyrrolidin-2-one in nucleophilic substitution.

References

  • Reactivity of N-Vinylpyrrolidone Adducts

    • Smith, M. B., & March, J. (2019).[1][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Mechanistic grounding on

      
      -haloamides and 
      
      
      
      -acyliminium ions).
  • Prodrug Strategies using Hemiaminals

    • Rautio, J., et al. (2008).[4][5] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link

  • Synthesis of NVP Derivatives

    • Reppe, W.[6] (1955). Polyvinylpyrrolidon. Monographien zu "Angewandte Chemie" und "Chemie-Ingenieur-Technik". (Foundational text on NVP chemistry and HCl adducts).

  • Hydrolysis Kinetics of Pyrrolidones

    • ChemicalBook.[7] (2024).[8][9] Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone. Link

  • Safety Data (Related Compounds)

    • PubChem. (2025).[2][10] 1-(2-Chloroethyl)pyrrolidine (Isomer Safety Profile). Link(Note: Cited for comparative hazard identification of chloro-pyrrolidines).

Sources

Foundational

thermodynamic stability of 1-(1-Chloroethyl)pyrrolidin-2-one

An In-depth Technical Guide on the Thermodynamic Stability of 1-(1-Chloroethyl)pyrrolidin-2-one For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the , a mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Thermodynamic Stability of 1-(1-Chloroethyl)pyrrolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the , a molecule of interest in synthetic and medicinal chemistry. Given the limited direct literature on this specific compound, this document synthesizes information from related chemical structures and foundational principles to build a robust understanding of its stability profile. The insights provided herein are crucial for its handling, storage, and application in research and development.

Introduction: The Dichotomy of Stability and Reactivity

1-(1-Chloroethyl)pyrrolidin-2-one is a fascinating molecule that embodies the fine line between chemical stability and controlled reactivity. The pyrrolidin-2-one core, a five-membered lactam, is a common motif in many pharmaceuticals and bioactive compounds, generally conferring a degree of stability due to amide resonance.[1][2] However, the introduction of a chloroethyl group, specifically with the chlorine atom positioned on the carbon alpha to the nitrogen, introduces a reactive center that dictates the molecule's thermodynamic properties.

Understanding the thermodynamic stability of this compound is paramount for several reasons:

  • Shelf-life and Storage: Predicting the rate of degradation under various conditions is essential for establishing appropriate storage protocols and ensuring the compound's purity over time.[3][4]

  • Safety in Handling and Processing: Uncontrolled thermal decomposition can lead to the generation of reactive intermediates and byproducts, posing potential safety hazards.

  • Reaction Control: For synthetic chemists using this molecule as a building block, knowledge of its stability limits is crucial for designing reaction conditions that prevent unwanted side reactions.

This guide will explore the theoretical underpinnings of its stability, detail experimental and computational methods for its assessment, and propose the most likely degradation pathways.

The Central Hypothesis: The N-Acyliminium Ion Pathway

The key to understanding the thermodynamic behavior of 1-(1-Chloroethyl)pyrrolidin-2-one lies in its propensity to form a cyclic N-acyliminium ion. This is a well-established reactivity pattern for α-haloamides and lactams.[5][6][7] The loss of the chloride ion, a good leaving group, results in the formation of a resonance-stabilized carbocation, which significantly influences the molecule's stability.

The delocalization of the positive charge across the nitrogen and oxygen atoms of the lactam ring makes the formation of this intermediate energetically favorable, especially under thermal stress. This N-acyliminium ion is a highly electrophilic species and its formation is likely the rate-determining step in the thermal degradation of 1-(1-Chloroethyl)pyrrolidin-2-one.[8][9]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to fully characterize the . Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques that provide complementary information.[10][11][12][13][14][15][16]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is an invaluable tool for identifying thermal events such as melting, crystallization, and decomposition.[10][11][18] For 1-(1-Chloroethyl)pyrrolidin-2-one, DSC can be used to determine its melting point and the onset temperature of its decomposition.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of 1-(1-Chloroethyl)pyrrolidin-2-one into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond its expected decomposition point (e.g., 300 °C) under an inert nitrogen atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify the melting endotherm and any exothermic events indicative of decomposition. The onset temperature of the exotherm provides a measure of the thermal stability.

Table 1: Expected DSC Data for 1-(1-Chloroethyl)pyrrolidin-2-one

ParameterExpected ObservationSignificance
Melting Point (Tm)A sharp endothermic peakIndicates the transition from solid to liquid phase.
Onset of Decomposition (Tonset)The initial temperature of a significant exothermic eventRepresents the temperature at which decomposition begins.
Peak Decomposition Temperature (Tpeak)The temperature at the apex of the decomposition exothermIndicates the temperature of maximum decomposition rate.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[13][14][16] It is used to determine the temperature at which the compound begins to lose mass, which corresponds to its decomposition.[15][19]

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Place 5-10 mg of 1-(1-Chloroethyl)pyrrolidin-2-one into a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The temperature at which a significant mass loss begins is a key indicator of thermal stability.

Table 2: Expected TGA Data for 1-(1-Chloroethyl)pyrrolidin-2-one

ParameterDefinitionSignificance
T5%Temperature at which 5% mass loss occursAn early indicator of the onset of decomposition.
T50%Temperature at which 50% mass loss occursIndicates the midpoint of the primary decomposition event.
Residual MassThe percentage of mass remaining at the end of the experimentProvides information about non-volatile decomposition products.

Computational Modeling of Stability

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the .[8][9][20] DFT calculations can be used to model the geometry of the molecule and to calculate the energy barrier for the formation of the N-acyliminium ion.

Computational Workflow for DFT Analysis:

G cluster_0 Computational Workflow A 1. Geometry Optimization Optimize the ground state structure of 1-(1-Chloroethyl)pyrrolidin-2-one B 2. Transition State Search Locate the transition state for the dissociation of the C-Cl bond A->B Initial guess for TS D 4. Frequency Calculation Confirm the nature of the stationary points (minimum or transition state) A->D C 3. Product Optimization Optimize the geometry of the N-acyliminium ion and the chloride ion B->C Follow reaction coordinate B->D C->D E 5. Energy Calculation Calculate the activation energy (ΔG‡) for the formation of the N-acyliminium ion D->E Zero-point energy correction

Caption: A typical DFT workflow for calculating the activation energy of N-acyliminium ion formation.

A lower calculated activation energy would suggest a lower thermal stability for the compound.

Proposed Degradation Pathways

The primary degradation pathway for 1-(1-Chloroethyl)pyrrolidin-2-one is hypothesized to be the formation of the N-acyliminium ion.

G cluster_0 Primary Degradation Pathway Reactant 1-(1-Chloroethyl)pyrrolidin-2-one TS Transition State [C-Cl bond breaking] Reactant->TS Δ (Heat) Product N-Acyliminium Ion + Cl- TS->Product

Sources

Exploratory

literature review on 1-(1-Chloroethyl)pyrrolidin-2-one derivatives

An In-Depth Technical Guide to Chloro-Functionalized Pyrrolidin-2-one Derivatives: Synthesis, Reactivity, and Therapeutic Potential For Researchers, Scientists, and Drug Development Professionals The pyrrolidin-2-one nuc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Chloro-Functionalized Pyrrolidin-2-one Derivatives: Synthesis, Reactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidin-2-one nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets.[1] Its inherent properties, such as hydrogen bonding capacity, conformational flexibility, and presence in numerous natural products, make it an attractive starting point for the design of novel therapeutics.[1] This guide provides a comprehensive exploration of a specific, highly reactive, and synthetically versatile class of these compounds: chloro-functionalized pyrrolidin-2-one derivatives.

While the initial focus of this review was on 1-(1-chloroethyl)pyrrolidin-2-one derivatives, a thorough literature search revealed a scarcity of specific data on this particular substitution pattern. Consequently, this guide has been broadened to encompass the more extensively studied and equally significant chloroacetyl and chloroethyl derivatives of pyrrolidin-2-one. These compounds serve as valuable intermediates and possess intrinsic biological activities, making them a subject of considerable interest in drug discovery.

The Pyrrolidin-2-one Core: A Privileged Scaffold in Drug Design

The five-membered lactam ring of pyrrolidin-2-one is a recurring motif in over 20 FDA-approved drugs, highlighting its therapeutic relevance.[1] Its non-planar, three-dimensional structure allows for a more effective exploration of the pharmacophore space compared to flat, aromatic rings.[2][3] This structural feature, combined with its favorable physicochemical properties like enhanced aqueous solubility, makes the pyrrolidin-2-one scaffold a valuable component in the medicinal chemist's toolkit.[4]

Synthesis of Chloro-Functionalized Pyrrolidin-2-one Derivatives

The introduction of a chloroalkyl or chloroacetyl group onto the pyrrolidin-2-one scaffold is a key step in the synthesis of various functionalized derivatives. These chloro-substituents serve as reactive handles for further chemical modifications, allowing for the construction of diverse molecular libraries.

One of the most common starting materials for the synthesis of pyrrolidin-2-one derivatives is γ-butyrolactone (GBL). The lactam ring is typically formed through a reaction with an appropriate amine-containing nucleophile.

A general synthetic approach to 1-substituted pyrrolidin-2-ones involves the lactamization of γ-butyrolactone. For the synthesis of chloro-functionalized derivatives, a common strategy is the acylation of a pre-formed pyrrolidin-2-one or a related precursor. For instance, the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for dipeptidyl peptidase IV (DPP-IV) inhibitors, proceeds via the reaction of L-proline with chloroacetyl chloride.

Experimental Protocol: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol describes a practical synthesis of a key chloroacetylated pyrrolidin-2-one derivative.

Step 1: N-Acylation of L-proline

  • Dissolve L-proline in an appropriate solvent.

  • React with chloroacetyl chloride to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.

Step 2: Amide Formation

  • To a solution of the N-acylated product in dichloromethane, add dicyclohexylcarbodiimide (DCC) at 10-15 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add ammonium bicarbonate and continue stirring for another hour.

  • Filter the reaction mixture and concentrate the filtrate under vacuum to obtain the amide intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

Step 3: Dehydration to Nitrile

  • Suspend the amide in tetrahydrofuran (THF) and cool to 0-5 °C.

  • Add trifluoroacetic anhydride and stir the reaction mixture at room temperature for 2 hours.

  • Add ammonium bicarbonate portion-wise, maintaining the temperature at 5-10 °C.

  • Stir at room temperature for 45 minutes and then concentrate under vacuum.

  • The resulting residue can be further purified to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile L_proline L-proline N_acylated (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxylic acid L_proline->N_acylated Chloroacetyl chloride amide (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxamide N_acylated->amide DCC, NH4HCO3 nitrile (S)-1-(2-chloroacetyl)pyrrolidine- 2-carbonitrile amide->nitrile Trifluoroacetic anhydride

Caption: Synthetic workflow for (S)-1-(2-chloroacetyl)pyrrolidin-2-carbonitrile.

Biological Activities and Therapeutic Potential

The pyrrolidin-2-one scaffold is associated with a broad spectrum of biological activities.[1] The introduction of a chloro-functionalized side chain can modulate this activity and provide a site for further derivatization to optimize potency and selectivity.

Biological Activity Therapeutic Area Notes
Antiarrhythmic CardiovascularSome pyrrolidin-2-one derivatives have shown antiarrhythmic properties, potentially through adrenolytic activity.
Antioxidant VariousCertain derivatives exhibit significant antioxidant effects.
Antibacterial Infectious DiseasesDerivatives have been synthesized and evaluated against bacteria like Escherichia coli and Staphylococcus aureus, with some showing moderate activity.
Anticancer OncologyNovel 5-oxopyrrolidine derivatives have demonstrated promising anticancer activity against lung cancer cell lines (A549).
Anticonvulsant NeurologyThe pyrrolidin-2-one core is present in several anticonvulsant drugs, and novel derivatives continue to be explored for this indication.
DPP-IV Inhibition Diabetes(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is a key intermediate in the synthesis of Vildagliptin, a DPP-IV inhibitor for type II diabetes.

Reactivity and Further Functionalization

The chloroacetyl and chloroethyl moieties on the pyrrolidin-2-one ring are electrophilic in nature, making them susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of their utility as synthetic intermediates. The carbon atom attached to the chlorine is electron-deficient and readily attacked by nucleophiles such as amines, thiols, and alcohols. This allows for the facile introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Reactivity_of_Chloro-functionalized_Pyrrolidin-2-one start 1-(Chloroacetyl)pyrrolidin-2-one or 1-(2-Chloroethyl)pyrrolidin-2-one product Functionalized Pyrrolidin-2-one Derivative start->product Nucleophilic Substitution nucleophile Nucleophile (e.g., R-NH2, R-SH, R-OH) nucleophile->product

Sources

Foundational

An In-depth Technical Guide on the Physical State and Appearance of 1-(1-Chloroethyl)pyrrolidin-2-one

Isomeric Specificity: The Critical Distinction It is crucial to differentiate between 1-(1-Chloroethyl)pyrrolidin-2-one and its isomer, 1-(2-Chloroethyl)pyrrolidin-2-one . The position of the chlorine atom on the ethyl s...

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Specificity: The Critical Distinction

It is crucial to differentiate between 1-(1-Chloroethyl)pyrrolidin-2-one and its isomer, 1-(2-Chloroethyl)pyrrolidin-2-one . The position of the chlorine atom on the ethyl side-chain significantly influences the molecule's electronic distribution, polarity, and steric profile. These differences, in turn, affect its physical properties such as melting point, boiling point, and solubility. While the molecular formula (C₆H₁₀ClNO) and molecular weight are identical, their structural arrangements are distinct, as illustrated below.

Figure 1. Comparison of the chemical structures of 1-(1-Chloroethyl)pyrrolidin-2-one and 1-(2-Chloroethyl)pyrrolidin-2-one.

Due to the scarcity of data on the "1-chloroethyl" isomer, this guide will provide available information on the "2-chloroethyl" variant as a structural analog, with the strong advisory that these properties should not be considered interchangeable.

Physical Properties of the Analog: 1-(2-Chloroethyl)pyrrolidin-2-one

While detailed descriptive accounts of the physical appearance of 1-(2-Chloroethyl)pyrrolidin-2-one are limited, we can infer its likely state and appearance from its chemical structure and the properties of similar compounds.

Table 1: Predicted and Known Properties of Pyrrolidinone Analogs

Property1-(2-Chloroethyl)pyrrolidin-2-one (Predicted/Inferred)N-Methyl-2-pyrrolidone (NMP)[1][2]
CAS Number 148889-39-4 (example, may vary)872-50-4
Molecular Formula C₆H₁₀ClNOC₅H₉NO
Molecular Weight 147.60 g/mol 99.13 g/mol
Physical State at 25°C Likely a liquid or low-melting solidColorless liquid
Appearance Expected to be a clear, colorless to pale yellow liquid or solidColorless liquid, can appear yellow if impure
Boiling Point Expected to be higher than NMP due to increased molecular weight and polarizability202 to 204 °C
Melting Point Undetermined-24 °C
Solubility Expected to be soluble in a range of organic solventsMiscible with water and most common organic solvents

Expert Insights on Expected Properties:

  • Physical State: Given that N-Methyl-2-pyrrolidone (NMP), a smaller analog, is a liquid with a low melting point, it is plausible that 1-(2-Chloroethyl)pyrrolidin-2-one is also a liquid at room temperature or a solid with a relatively low melting point. The presence of the chloroethyl group increases the molecular weight and intermolecular forces (dipole-dipole interactions), which would raise the melting and boiling points compared to NMP.

  • Appearance and Odor: Lactams such as this are often colorless to pale yellow liquids or crystalline solids. Any significant coloration would likely be due to impurities. An odor, if present, might be faint and amine-like, though this is speculative.

  • Solubility: The polar lactam ring should confer solubility in polar organic solvents. The alkyl halide chain may provide some solubility in less polar solvents as well.

Experimental Determination of Physical Properties

For novel or sparsely documented compounds like 1-(1-Chloroethyl)pyrrolidin-2-one, the following experimental workflow is recommended to authoritatively determine its physical state and appearance.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Physical Property Determination Synthesis Synthesis of 1-(1-Chloroethyl)pyrrolidin-2-one Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity Confirmed MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR Purity Purity Analysis (e.g., HPLC, GC) IR->Purity Visual Visual Inspection (Color, Form) Purity->Visual Proceed to Physical Analysis MP Melting Point Analysis Visual->MP BP Boiling Point Determination MP->BP Solubility Solubility Testing BP->Solubility

Figure 2. Workflow for the experimental determination of physical properties.

Step-by-Step Methodologies:

  • Synthesis and Purification: The compound must first be synthesized and purified to a high degree (>98%). Impurities can significantly alter physical properties, particularly color and melting/boiling points.

  • Structural Verification: Before proceeding, the chemical identity of the synthesized compound must be unequivocally confirmed using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy. This step ensures that the properties being measured correspond to the correct molecule.

  • Visual Inspection: At ambient temperature (typically 20-25 °C), the purified sample should be visually inspected against a white background. The color (e.g., colorless, white, off-white, yellow) and physical form (e.g., crystalline solid, amorphous powder, mobile liquid, viscous oil) should be recorded.

  • Melting Point Determination: If the substance is a solid, a melting point apparatus should be used to determine the melting range. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

  • Boiling Point Determination: For liquid samples, the boiling point can be determined at a specific pressure. This is often done under reduced pressure (vacuum distillation) to prevent decomposition at high temperatures.

  • Solubility Assessment: A qualitative assessment of solubility can be performed by adding a small amount of the compound to various solvents (e.g., water, ethanol, acetone, dichloromethane, hexanes) and observing its miscibility.

Conclusion

While a definitive description of the physical state and appearance of 1-(1-Chloroethyl)pyrrolidin-2-one cannot be provided from the existing body of scientific literature, this guide offers a framework for understanding its likely properties based on chemical principles and comparison to a structural analog. For researchers and drug development professionals working with this specific compound, empirical determination of its physical properties through the experimental workflow outlined is essential for accurate documentation and application.

References

  • PubChem. 1-(2-Chloroethyl)pyrrolidin-2-one. National Center for Biotechnology Information. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • PubChem. N-methyl-2-pyrrolidone. National Center for Biotechnology Information. [Link]

Sources

Exploratory

degradation pathways of 1-(1-Chloroethyl)pyrrolidin-2-one

An In-depth Technical Guide on the Degradation Pathways of 1-(1-Chloroethyl)pyrrolidin-2-one Authored by: A Senior Application Scientist Foreword: The stability and degradation profile of any chemical entity, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Degradation Pathways of 1-(1-Chloroethyl)pyrrolidin-2-one

Authored by: A Senior Application Scientist

Foreword: The stability and degradation profile of any chemical entity, particularly those intended for pharmaceutical or specialized chemical applications, is a cornerstone of its development. Understanding how a molecule degrades under various stressors is not merely an academic exercise; it is a critical component of ensuring safety, efficacy, and stability. This guide provides a comprehensive technical exploration of the potential . While specific literature on this exact molecule is sparse, this document synthesizes established principles of organic chemistry, pharmaceutical forced degradation studies, and metabolic pathways of structurally related compounds to construct a predictive and actionable framework for researchers, scientists, and drug development professionals.

Introduction to 1-(1-Chloroethyl)pyrrolidin-2-one

1-(1-Chloroethyl)pyrrolidin-2-one is a halogenated organic compound featuring a five-membered lactam (a cyclic amide) ring, which is a common motif in many biologically active compounds.[1] The molecule's structure is characterized by two key reactive centers: the electrophilic carbon of the lactam carbonyl group and the carbon-chlorine bond of the N-chloroethyl side chain. This dual reactivity makes it a potentially versatile intermediate in organic synthesis, for example, in the preparation of various pharmaceutical compounds.[2]

A thorough understanding of its degradation pathways is essential for several reasons:

  • Drug Development: For any potential pharmaceutical application, identifying degradation products is a regulatory requirement to assess their potential toxicity and impact on the drug's efficacy.[3][4]

  • Process Chemistry: Knowledge of stability helps in optimizing manufacturing processes and defining appropriate storage conditions.[5]

  • Environmental Fate: Should the compound be released into the environment, its degradation pathways will determine its persistence, bioaccumulation, and the nature of any resulting transformation products.[6]

This guide will elucidate the predicted under hydrolytic, oxidative, and metabolic stress conditions and provide detailed protocols for their experimental verification.

Predicted Degradation Pathways

The chemical architecture of 1-(1-Chloroethyl)pyrrolidin-2-one suggests several plausible degradation routes. These pathways are predicted based on the known reactivity of its constituent functional groups: the γ-lactam and the N-substituted chloroalkane.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for many pharmaceutical compounds, typically occurring under acidic, basic, or neutral pH conditions.[5] For this molecule, two main sites are susceptible to hydrolysis.

  • Lactam Ring Opening: The amide bond within the pyrrolidin-2-one ring is susceptible to hydrolysis. Under acidic or basic conditions, the ring is expected to open, yielding derivatives of 4-aminobutanoic acid.[1][7] Basic hydrolysis, in particular, is often an effective method for lactam ring cleavage.[8]

  • Solvolysis of the Chloroethyl Group: The carbon-chlorine bond is prone to nucleophilic substitution. In an aqueous environment, the chlorine atom can be displaced by a hydroxide ion (or water molecule) to form the corresponding alcohol, 1-(1-hydroxyethyl)pyrrolidin-2-one.[9]

These two hydrolytic processes can occur independently or sequentially, leading to a variety of degradation products.

parent 1-(1-Chloroethyl)pyrrolidin-2-one lactam_hydrolysis 4-amino-5-chloro-hexanoic acid (Lactam Hydrolysis) parent->lactam_hydrolysis H+ or OH- Ring Opening ccl_hydrolysis 1-(1-Hydroxyethyl)pyrrolidin-2-one (C-Cl Bond Hydrolysis) parent->ccl_hydrolysis H2O/OH- SN2/SN1 both_hydrolysis 4-amino-5-hydroxy-hexanoic acid (Dual Hydrolysis) lactam_hydrolysis->both_hydrolysis H2O/OH- ccl_hydrolysis->both_hydrolysis H+ or OH- parent 1-(1-Chloroethyl)pyrrolidin-2-one ring_ox Hydroxylated Pyrrolidinone Derivatives parent->ring_ox [O] C-H Oxidation dechlorination_ox 1-Acetylpyrrolidin-2-one parent->dechlorination_ox [O] Oxidative Dechlorination ring_opening Ring-Opened Products ring_ox->ring_opening Further [O]

Caption: Predicted Oxidative Degradation Pathways.

Potential Metabolic Pathways

In a biological system, xenobiotics are typically metabolized through Phase I and Phase II reactions to increase their water solubility and facilitate excretion. For 1-(1-Chloroethyl)pyrrolidin-2-one, Phase I metabolism is the most probable initial route.

Based on studies of compounds with similar pyrrolidine and pyrrolidinone structures, the following metabolic transformations are plausible: [10][11]* Oxidation of the Pyrrolidine Ring: As with chemical oxidation, enzymatic hydroxylation of the pyrrolidine ring, particularly at the 5-position, is a common metabolic pathway, leading to the formation of a hydroxylactam.

  • Hydrolysis: Enzymatic hydrolysis of the lactam ring by amidases could occur. [12]* Dehalogenation: The chloroethyl group can be metabolized, for instance, via glutathione conjugation (a Phase II reaction) followed by further processing, or via oxidative pathways catalyzed by cytochrome P450 enzymes.

Experimental Protocols for Degradation Pathway Elucidation

To definitively identify the degradation pathways, a systematic approach using forced degradation studies is required. This process involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability conditions. [3][5]The goal is to generate a modest amount of degradation (typically 10-20%) to ensure that primary degradants are formed without excessive secondary degradation. [3]

Experimental Workflow

The overall workflow for elucidating the degradation pathways is a multi-step, iterative process designed to ensure data integrity and scientific rigor.

cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stress Testing cluster_2 Phase 3: Analysis & Identification cluster_3 Phase 4: Pathway Mapping A Develop Stability-Indicating UPLC-MS Method B Perform Forced Degradation (Hydrolysis, Oxidation, Photolysis) A->B C Analyze Stressed Samples by UPLC-MS B->C D Isolate Degradants (Prep-HPLC) C->D F Propose Degradation Pathways C->F E Structural Elucidation (HRMS, NMR) D->E E->F

Caption: Experimental Workflow for Degradation Studies.

Protocol 1: Forced Degradation Studies

Objective: To generate degradation products of 1-(1-Chloroethyl)pyrrolidin-2-one under controlled stress conditions.

Materials:

  • 1-(1-Chloroethyl)pyrrolidin-2-one (high purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Class A volumetric flasks

  • pH meter

  • Temperature-controlled oven/water bath

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-(1-Chloroethyl)pyrrolidin-2-one at 1 mg/mL in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis:

    • To 1 mL of stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Neutralize each aliquot with an equivalent amount of 0.1 M NaOH before analysis.

    • Rationale: Elevated temperature accelerates the reaction to observe degradation within a practical timeframe. [3]3. Base Hydrolysis:

    • To 1 mL of stock solution, add 9 mL of 0.1 M NaOH.

    • Keep at room temperature (25°C).

    • Withdraw aliquots at 15, 30, 60, and 120 minutes. (Base hydrolysis of lactams can be rapid). [8] * Neutralize each aliquot with an equivalent amount of 0.1 M HCl before analysis.

    • Rationale: Basic conditions are often aggressive towards amides and esters, necessitating milder temperature and shorter time points to control the degradation level. [4]4. Neutral Hydrolysis:

    • To 1 mL of stock solution, add 9 mL of water.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

  • Oxidative Degradation:

    • To 1 mL of stock solution, add 9 mL of 3% H₂O₂.

    • Keep at room temperature (25°C), protected from light.

    • Withdraw aliquots at 2, 6, 12, and 24 hours.

    • Rationale: Hydrogen peroxide is a standard oxidant for simulating oxidative stress. [4][5]Keeping the sample in the dark prevents confounding photolytic degradation.

  • Photolytic Degradation:

    • Place a solution of the compound (0.1 mg/mL in 50:50 acetonitrile:water) in a photostability chamber.

    • Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Simultaneously, run a dark control sample wrapped in aluminum foil.

    • Analyze the samples after the exposure period.

    • Rationale: These conditions are specified by ICH guidelines for photostability testing. [3]The dark control helps to distinguish between photolytic and thermal degradation.

Protocol 2: Stability-Indicating UPLC-MS Method

Objective: To develop a chromatographic method capable of separating the parent compound from all process impurities and degradation products.

Instrumentation:

  • UPLC system with a photodiode array (PDA) detector

  • Mass spectrometer (e.g., Q-TOF or Orbitrap) for high-resolution mass data

Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • PDA Detection: 200-400 nm

  • MS Detection: Electrospray ionization (ESI) in positive mode, scanning m/z 50-1000.

Method Validation:

  • The specificity of the method is validated by analyzing the stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other. Peak purity analysis using the PDA detector should be performed. [5]

Data Presentation and Analysis

The results from the forced degradation studies should be summarized to provide a clear overview of the compound's stability profile.

Table 1: Summary of Forced Degradation Results

Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant (RT, m/z)
0.1 M HCl24 h60°CDataDataData
0.1 M NaOH2 h25°CDataDataData
Water24 h60°CDataDataData
3% H₂O₂24 h25°CDataDataData
LightICH Guideline25°CDataDataData

Data to be filled from experimental results.

The structural elucidation of the major degradants is achieved by analyzing the high-resolution mass spectrometry (HRMS) data for accurate mass and fragmentation patterns (MS/MS). For definitive structural confirmation, isolation of the degradant via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

Conclusion

1-(1-Chloroethyl)pyrrolidin-2-one is a molecule with two primary sites susceptible to degradation: the lactam ring and the chloroethyl side chain. Predictive analysis based on fundamental chemical principles suggests that hydrolysis and oxidation are the most probable degradation pathways. Hydrolysis is likely to cause either lactam ring-opening to form a 4-aminobutanoic acid derivative, C-Cl bond hydrolysis to yield an alcohol, or both. Oxidation may lead to hydroxylation of the pyrrolidinone ring or oxidative dechlorination.

The experimental framework provided in this guide outlines a robust, systematic approach to confirm these predictions. By employing controlled forced degradation studies coupled with a validated, stability-indicating UPLC-MS method, researchers can effectively identify and characterize the degradation products. This empirical data is indispensable for the successful development of any product containing 1-(1-Chloroethyl)pyrrolidin-2-one, ensuring its quality, safety, and stability.

References

  • Wanner, J., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. [Link]

  • Chen, H., et al. (2023). One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. Journal of Hazardous Materials. [Link]

  • Lopes, G. & G. Salb. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [Link]

  • Brown, A. D. (2003). The Hydrolysis of Lactams. DOI: 10.1002/9780470116245.ch3. [Link]

  • Brown, A. D. (2003). The Hydrolysis of Lactams. ResearchGate. [Link]

  • Jadhav, S. B., et al. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Venkatesh, D. N. & S. D. S. Kumar. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Sun, W., et al. (2020). Investigation for the transformation of lactam. ResearchGate. [Link]

  • Meyer, M. R., et al. (2010). Studies on the metabolism of the α-pyrrolidinophenone designer drug methylenedioxy-pyrovalerone (MDPV) in rat and human urine and human liver microsomes using GC-MS and LC-high-resolution MS and its detectability in urine by GC-MS. Journal of Mass Spectrometry. [Link]

  • Al-Obaidi, A. S. M., et al. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate. [Link]

  • Chemistry Steps. (2025). Synthesis and Reactions of Lactones and Lactams. [Link]

  • Inoue, S. & G. Matsumura. (1980). Stability of N-acyl groups of neuraminic acid residues in 2 leads to 8 linked polymers toward methanolysis used in methylation analysis. FEBS Letters. [Link]

  • Reddy, K. L., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]

  • Helmus, R., et al. (2021). Holistic Evaluation of Biodegradation Pathway Prediction: Assessing Multi-Step Reactions and Intermediate Products. ChemRxiv. [Link]

  • Leong, B. J., et al. (2022). Redirecting tropane alkaloid metabolism reveals pyrrolidine alkaloid diversity in Atropa belladonna. NSF Public Access Repository. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • Liu, W., et al. (2025). Degradation kinetics, pathways, transformation products, and toxicity assessment of fluorochloridone in agricultural soils. Ecotoxicology and Environmental Safety. [Link]

  • Huber, S., et al. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]

  • Nazi, Y. (2023). The Role of Phase I and Phase II Metabolic Pathways in Pharmacokinetics. Journal of Drug Discovery and Development. [Link]

  • Zhang, Y., et al. (2022). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. Nature Communications. [Link]

  • Calvete, M. J. F., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]

  • Doi, T., et al. (2016). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. ResearchGate. [Link]

  • Tan, B., et al. (2022). Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes. International Journal of Molecular Sciences. [Link]

  • Coleman, N. V., et al. (2010). Aerobic biodegradation of the chloroethenes: pathways, enzymes, ecology, and evolution. FEMS Microbiology Reviews. [Link]

  • Castrignanò, E., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. King's College London Research Portal. [Link]

  • Sasso, O., et al. (2014). Synthesis, structure-activity, and structure-stability relationships of 2-substituted-N-(4-oxo-3-oxetanyl) N-acylethanolamine acid amidase (NAAA) inhibitors. ChemMedChem. [Link]

  • Valeur, E. & M. Bradley. (2009). N-Acylation Reactions of Amines. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-(1-(Pyrrolidin-2-on-1-yl)ethyl)amines

Introduction: The Significance of the Pyrrolidinone Scaffold The N-substituted 2-pyrrolidinone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrrolidinone Scaffold

The N-substituted 2-pyrrolidinone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Molecules incorporating this motif have demonstrated a wide spectrum of therapeutic activities, including antimicrobial, anticonvulsant, and nootropic effects, with prominent examples including piracetam and levetiracetam.[1] The reaction of 1-(1-chloroethyl)pyrrolidin-2-one, an α-haloamide, with various primary and secondary amines serves as a direct and efficient route to novel N-substituted pyrrolidinone derivatives, making it a cornerstone reaction for drug discovery and development programs.[3]

This document provides a comprehensive guide to understanding and executing this crucial synthetic transformation. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide detailed, field-proven protocols for its implementation.

Mechanistic Insights: A Classic SN2 Pathway

The reaction between 1-(1-chloroethyl)pyrrolidin-2-one and an amine proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] In this process, the amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. The reaction occurs in a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-chlorine bond breaks.[5][6]

Caption: The SN2 reaction mechanism.

A critical aspect of amine alkylation is the potential for overalkylation.[7] The product of the initial reaction, a secondary or tertiary amine, is often more nucleophilic than the starting primary or secondary amine.[8][9] This can lead to a subsequent reaction with another molecule of the chloro-pyrrolidinone, resulting in a mixture of products. This phenomenon is a "runaway train" that can significantly lower the yield of the desired mono-alkylated product.[9]

Optimizing Reaction Conditions: The Causality Behind Experimental Choices

The success of this synthesis hinges on the careful selection of several key parameters. Understanding the role of each component is crucial for maximizing yield and purity.

The Amine Nucleophile

The structure and properties of the amine are paramount.

  • Reactivity: Primary amines are generally more reactive than secondary amines due to reduced steric hindrance. Aromatic amines, like aniline, are weaker nucleophiles than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring.

  • Stoichiometry: To mitigate the risk of overalkylation, it is often advantageous to use an excess of the starting amine (typically 2-3 equivalents).[10][11] This ensures that the electrophile is more likely to encounter a molecule of the starting amine rather than the more nucleophilic product amine. The excess amine also conveniently serves as the base to neutralize the HCl generated during the reaction.

The Role of the Base

The reaction liberates a molecule of hydrogen chloride (HCl). This acidic byproduct will protonate the amine nucleophile, forming an unreactive ammonium salt and halting the reaction.[11] Therefore, a base is required.

  • Excess Amine: As mentioned, using an excess of the reactant amine is a common and efficient strategy.

  • Non-Nucleophilic Bases: If using a 1:1 stoichiometry of reactants is desired, an external, non-nucleophilic base is essential. Common choices include triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).

  • Inorganic Bases: Solid-supported bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used, which simplifies workup as they can be easily filtered off post-reaction.[11]

Solvent Selection

The choice of solvent is critical for an SN2 reaction.

  • Polar Aprotic Solvents: Solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are ideal.[12] They can solvate the cationic counter-ion of the base but do not strongly solvate the amine nucleophile. This leaves the nucleophile "bare" and highly reactive, accelerating the reaction.

  • Apolar Solvents: Solvents like toluene or dichloromethane (DCM) can also be used, particularly when paired with inorganic bases or when solubility of reactants dictates their use.[13]

  • Protic Solvents: Polar protic solvents like ethanol or water should generally be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.

Temperature and Concentration
  • Temperature: The reaction can often proceed at room temperature, but gentle heating (e.g., 40-80 °C) is frequently employed to increase the reaction rate, especially for less reactive amines.[3] Higher temperatures should be used with caution as they can promote side reactions.

  • Concentration: As the SN2 reaction is bimolecular, its rate is dependent on the concentration of both the amine and the chloro-pyrrolidinone. A typical concentration range is 0.1 M to 1.0 M.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the reaction of 1-(1-chloroethyl)pyrrolidin-2-one with various classes of amines. Yields are representative and will vary based on the specific substrate and optimized conditions.

Amine SubstrateAmine TypeBase (equiv.)SolventTemperature (°C)Typical Time (h)Typical Yield (%)
BenzylaminePrimary, AliphaticEt₃N (1.5)ACN504-685-95
MorpholineSecondary, CyclicK₂CO₃ (2.0)DMF606-880-90
AnilinePrimary, AromaticDIPEA (1.5)DMF8012-2460-75
DiethylamineSecondary, AcyclicSelf (2.5)Toluene708-1275-85

Experimental Protocols

This section provides a detailed, step-by-step procedure for a general reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble dry glassware under an inert atmosphere (N₂ or Ar). Reagents 2. Prepare solutions of reactants and base in the chosen solvent. Setup->Reagents Charge 3. Charge the flask with amine and base solution. Addition 4. Add 1-(1-chloroethyl)pyrrolidin-2-one solution dropwise at room temp. Charge->Addition Heating 5. Heat the mixture to the target temperature. Addition->Heating Monitor 6. Monitor reaction progress by TLC or LC-MS. Heating->Monitor Cool 7. Cool to room temperature. Filter if an inorganic base was used. Quench 8. Quench with water or brine and perform liquid-liquid extraction. Cool->Quench Dry 9. Dry the organic layer (e.g., over Na₂SO₄) and concentrate. Quench->Dry Purify 10. Purify the crude product via silica gel column chromatography. Dry->Purify

Caption: General experimental workflow diagram.

Protocol: General Procedure for N-Alkylation

Materials and Reagents:

  • 1-(1-chloroethyl)pyrrolidin-2-one (1.0 equiv.)

  • Amine of choice (1.2 - 2.5 equiv.)

  • Base (if required, e.g., K₂CO₃, 2.0 equiv. or Et₃N, 1.5 equiv.)

  • Anhydrous solvent (e.g., ACN, DMF)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard work-up and purification glassware and reagents

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the amine (1.2 equiv.) and the base (e.g., K₂CO₃, 2.0 equiv.). If using the amine as the base, add 2.5 equivalents.

  • Solvent Addition: Add anhydrous solvent (to achieve a concentration of ~0.5 M with respect to the limiting reagent) and flush the system with an inert gas (N₂ or Ar).[13]

  • Reagent Addition: Dissolve 1-(1-chloroethyl)pyrrolidin-2-one (1.0 equiv.) in a minimal amount of the reaction solvent and add it to the stirring amine/base mixture dropwise via a syringe or an addition funnel at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting chloro-pyrrolidinone is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an inorganic base was used, filter the solid salts and wash the filter cake with a small amount of the reaction solvent or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water (2x) and then brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Conclusion

The reaction of 1-(1-chloroethyl)pyrrolidin-2-one with amines is a robust and versatile method for accessing a diverse array of N-substituted pyrrolidinones. A thorough understanding of the underlying SN2 mechanism and careful control over key parameters—namely amine stoichiometry, base selection, solvent, and temperature—are essential for achieving high yields and minimizing the formation of overalkylation byproducts. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully employ this valuable transformation in their synthetic endeavors.

References

  • Synthesis of Amines. I. Amine Alkylation by SN2 reaction. (n.d.). University of California, Irvine. Retrieved from [Link]

  • 9.4: Reaction of RX with NH3 and amines. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Amine alkylation. (n.d.). Wikipedia. Retrieved from [Link]

  • Reactions of Amines. (n.d.). Jasperse, Chem 360. Retrieved from [Link]

  • SN2 reactions of enamines and alkyl halides. (2019). YouTube. Retrieved from [Link]

  • Ch22: Alkylation of Amines. (n.d.). University of Calgary, Department of Chemistry. Retrieved from [Link]

  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (n.d.). PMC. Retrieved from [Link]

  • Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]

  • The Fascinating Chemistry of α‐Haloamides. (n.d.). PMC. Retrieved from [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube. Retrieved from [Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. Retrieved from [Link]

  • Introduction to Nucleophilic Substitution Reactions. (2012). Master Organic Chemistry. Retrieved from [Link]

  • 9.2. Common nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. (2017). YouTube. Retrieved from [Link]

Sources

Application

Application Note: Protocol for Handling 1-(1-Chloroethyl)pyrrolidin-2-one in Moisture-Free Conditions

-Chloroamides Part 1: Executive Summary & Critical Distinction Warning: Isomer Specificity This protocol specifically addresses 1-(1-chloroethyl)pyrrolidin-2-one (CAS: 13329-71-0). Target Molecule: The -chloro isomer (Cl...

Author: BenchChem Technical Support Team. Date: February 2026


-Chloroamides

Part 1: Executive Summary & Critical Distinction

Warning: Isomer Specificity This protocol specifically addresses 1-(1-chloroethyl)pyrrolidin-2-one (CAS: 13329-71-0).

  • Target Molecule: The

    
    -chloro isomer (Cl attached to the carbon directly adjacent to Nitrogen). This species is highly electrophilic  and extremely moisture-sensitive .
    
  • Do Not Confuse With: 1-(2-chloroethyl)pyrrolidin-2-one (the

    
    -chloro isomer), which is a stable solid/oil often used as a pharmaceutical intermediate.
    

Application Scope: 1-(1-chloroethyl)pyrrolidin-2-one is typically generated in situ via the hydrochlorination of


-vinylpyrrolidone (NVP). It serves as a potent electrophile for 

-alkylation or as a precursor for prodrug synthesis. Due to the formation of a resonance-stabilized

-acyliminium ion, it hydrolyzes seconds upon exposure to atmospheric moisture.

Part 2: Scientific Foundation (Mechanism & Reactivity)

The Instability Mechanism

The extreme moisture sensitivity arises from the "push-pull" electronic effect. The nitrogen lone pair donates electron density into the carbonyl (amide resonance) but can also stabilize the carbocation resulting from chloride departure.

Upon exposure to water, the molecule undergoes rapid


-type hydrolysis:
  • Ionization: Spontaneous loss of

    
     generates the highly electrophilic 
    
    
    
    -acyliminium ion.
  • Nucleophilic Attack: Water attacks the cationic center.[1]

  • Collapse: The resulting hemiaminal is unstable and decomposes into 2-pyrrolidone, acetaldehyde, and HCl.

Reaction Pathway Diagram

The following diagram illustrates the generation from NVP and the competing hydrolysis pathway.

ReactionPathway NVP N-Vinylpyrrolidone (Precursor) Product 1-(1-Chloroethyl) pyrrolidin-2-one (Target) NVP->Product Hydrochlorination (< 0°C, neat/DCM) HCl Anhydrous HCl HCl->Product Hydrochlorination (< 0°C, neat/DCM) Iminium N-Acyliminium Ion (Reactive Intermediate) Product->Iminium Spontaneous Ionization Iminium->Product Reversible in anhydrous conditions Decomp 2-Pyrrolidone + Acetaldehyde + HCl Iminium->Decomp Irreversible Hydrolysis Water H2O (Moisture) Water->Iminium

Figure 1: Mechanistic pathway showing the synthesis from N-vinylpyrrolidone and the critical hydrolysis risk via the N-acyliminium ion.

Part 3: Experimental Protocol

Pre-requisites & Equipment Preparation

Trustworthiness Check: If these conditions are not met, the experiment will fail.

ComponentSpecificationPreparation Method
Glassware Schlenk flasks, pressure-equalizing addition funnels.Oven-dried at 120°C for >4 hours; assembled hot under

flow.
Solvent Dichloromethane (DCM) or Toluene.Distilled over

or passed through activated alumina columns. Water content must be <10 ppm.
Reagent Gas Anhydrous HCl gas.Passed through a

bubbler or drying tube (

) before entering the reaction vessel.
Inert Gas Nitrogen (

) or Argon (Ar).
High purity (5.0 grade), passed through an oxygen/moisture trap.
Protocol A: Synthesis (In Situ Generation)

Rationale: Isolation is difficult due to thermal instability. Use immediately for subsequent steps.

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube (submerged), a thermometer, and a gas outlet leading to a caustic scrubber (NaOH solution).

  • Solvation: Charge the flask with

    
    -vinylpyrrolidone (1.0 equiv) and anhydrous DCM (5 mL per mmol).
    
  • Cooling: Submerge the flask in an ice/salt bath (Target internal temp: -5°C to 0°C).

    • Expert Insight: Higher temperatures promote polymerization of NVP.

  • Addition: Slowly bubble anhydrous HCl gas through the solution.

    • Observation: The solution may turn slightly yellow. Monitor consumption of starting material via TLC (if stable enough) or simply run for a fixed time (typically 30-60 mins for small scales).

  • Purging: Once saturation is reached (fumes visible at outlet), stop HCl flow. Purge the system vigorously with dry

    
     for 15 minutes to remove excess dissolved HCl.
    
  • Result: A solution of 1-(1-chloroethyl)pyrrolidin-2-one ready for transfer.

Protocol B: Handling & Transfer (Schlenk Technique)

Rationale: Avoids atmospheric contact.

  • Positive Pressure: Ensure both the source flask (containing the product) and the destination flask (containing the nucleophile) are under a positive pressure of

    
    .
    
  • Cannula Transfer:

    • Insert a double-tipped stainless steel needle (cannula) into the source flask (above liquid level) and purge with

      
      .
      
    • Insert the other end into the destination flask.

    • Lower the source end into the liquid.

    • Vent the destination flask slightly (via bubbler) to create a pressure differential, pushing the liquid across.

  • Syringe Alternative: Use a gas-tight glass syringe with a Luer-lock tip. Flush the syringe with

    
     three times before drawing the liquid.
    
Protocol C: Quality Control (NMR Validation)

Critical Step: Standard


 often contains traces of acid/water that will decompose the sample.
  • Solvent Prep: Filter

    
     through a small plug of basic alumina (activated) directly into the NMR tube to neutralize acid and remove water.
    
  • Sample Prep: Draw 0.1 mL of reaction mixture under

    
    , inject into the NMR tube, cap immediately.
    
  • Key Signals (1H NMR):

    • 
       1.6-1.8 ppm:  Doublet (
      
      
      
      of the chloroethyl group).
    • 
       5.8-6.2 ppm:  Quartet (
      
      
      
      -Cl methine proton). Note: This shift is distinctively downfield compared to the N-vinyl precursor.

Part 4: Workflow Visualization

HandlingProtocol cluster_prep Preparation Phase cluster_synth Synthesis Phase cluster_use Application Phase Step1 Flame dry glassware (Schlenk Line) Step3 Dissolve NVP in DCM Cool to -5°C Step1->Step3 Step2 Distill DCM over CaH2 Step2->Step3 Step4 Bubble Anhydrous HCl (30-60 mins) Step3->Step4 Step5 N2 Purge (Remove excess HCl) Step4->Step5 Step6 Cannula Transfer to Nucleophile Step5->Step6 Step7 Quench & Workup Step6->Step7

Figure 2: Operational workflow for the safe generation and transfer of the reagent.

Part 5: References

  • Reppe, W. (1955). Polyvinylpyrrolidone.[2][3][4][5] Verlag Chemie. (Foundational text on N-vinylpyrrolidone chemistry and hydrochlorination).

  • Yan, L. (2020). Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. Chemical Engineering Journal Advances, 2. [3][4]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[6][7] University of Pittsburgh, Department of Chemistry.

  • PubChem. (2023). 1-(1-Chloroethyl)pyrrolidin-2-one Compound Summary.

  • Sigma-Aldrich. (2023). Technical Bulletin: Handling Air-Sensitive Reagents (AL-134).

Sources

Method

Technical Application Note: Nucleophilic Substitution of 1-(1-Chloroethyl)pyrrolidin-2-one

This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the reactivity, handling, and synthetic utility of 1-(1-Chloroethyl)pyrrolidin-2-one , a potent electrophilic int...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic synthesis and medicinal chemistry. It details the reactivity, handling, and synthetic utility of 1-(1-Chloroethyl)pyrrolidin-2-one , a potent electrophilic intermediate used to generate


-acyliminium ions.

Executive Summary

1-(1-Chloroethyl)pyrrolidin-2-one is a highly reactive


-haloalkyl lactam derived from the hydrochlorination of 

-vinyl-2-pyrrolidone (NVP). Unlike standard alkyl halides, its reactivity is governed by the nitrogen lone pair, which facilitates the formation of a resonance-stabilized

-acyliminium ion
. This intermediate serves as a "hard" electrophile, enabling rapid nucleophilic substitution with alcohols, thiols, and electron-rich aromatics.

This guide provides validated protocols for its in situ generation and subsequent functionalization, addressing the critical competition between substitution (


)  and elimination (E1)  pathways.

Mechanistic Insight: The -Acyliminium Ion

The reactivity of 1-(1-chloroethyl)pyrrolidin-2-one is defined by the lability of the C–Cl bond at the hemiaminal position.

Reaction Pathway

Upon solvation or interaction with a Lewis acid, the chloride leaving group departs. This ionization is assisted by the neighboring nitrogen atom, forming a planar, resonance-stabilized cation (


-acyliminium ion).
  • Step 1 (Ionization): The C-Cl bond breaks, generating the cation.

  • Step 2 (Nucleophilic Attack): A nucleophile (Nu) attacks the planar center.

  • Competing Pathway (Elimination): If the nucleophile acts as a base, or if thermal conditions are too high, a proton is removed from the methyl group, regenerating the thermodynamically stable

    
    -vinyl-2-pyrrolidone (NVP).
    
Pathway Visualization

The following diagram illustrates the divergence between productive substitution and counter-productive elimination.

G NVP N-Vinyl-2-pyrrolidone (Precursor) Chloro 1-(1-Chloroethyl) pyrrolidin-2-one NVP->Chloro + HCl (dry) 0°C, Toluene Ion N-Acyliminium Cation (Intermediate) Chloro->Ion - Cl⁻ (Rate Limiting) Product Substitution Product (Hemiaminal Ether/Aminal) Ion->Product + Nu⁻ / HNu (Substitution) Elim Elimination (Reversion to NVP) Ion->Elim - H⁺ (Elimination) Elim->NVP Regeneration

Figure 1: Reaction pathways for 1-(1-Chloroethyl)pyrrolidin-2-one showing the critical branch point at the N-acyliminium intermediate.

Experimental Protocols

Safety Warning: 1-(1-Chloroethyl)pyrrolidin-2-one is a potential alkylating agent and skin/eye irritant. It hydrolyzes rapidly to release HCl and acetaldehyde. All operations must be performed in a fume hood under an inert atmosphere.

Protocol A: In Situ Generation

Because the isolated chloride is moisture-sensitive and unstable, it is best generated immediately prior to use.

Reagents:

  • 
    -Vinyl-2-pyrrolidone (NVP) [CAS: 88-12-0][1][2]
    
  • Anhydrous HCl (gas) or HCl in Dioxane (4M)

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM)

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer.

  • Solvation: Dissolve NVP (10 mmol, 1.11 g) in anhydrous Toluene (20 mL). Cool the solution to 0–5 °C using an ice bath.

  • Addition: Slowly bubble dry HCl gas into the solution or add HCl/Dioxane (11 mmol) dropwise over 15 minutes.

    • Observation: The solution may warm slightly (exothermic). Ensure temperature remains <10 °C to prevent polymerization.

  • Completion: Stir at 0 °C for 30 minutes. The formation of 1-(1-chloroethyl)pyrrolidin-2-one is quantitative.

    • Note: Do not isolate. Use this solution directly for Protocol B.

Protocol B: Nucleophilic Substitution (General)

This protocol describes the reaction with an alcohol (ROH) to form an


-(1-alkoxyethyl)pyrrolidin-2-one.

Reagents:

  • Solution from Protocol A (containing ~10 mmol intermediate)

  • Nucleophile: Alcohol (e.g., Methanol, Ethanol, Phenol) - 1.2 equivalents

  • Base Scavenger: Triethylamine (

    
    ) or Pyridine - 1.2 equivalents
    

Procedure:

  • Preparation: In a separate flask, mix the Alcohol (12 mmol) and

    
     (12 mmol) in Toluene (5 mL).
    
  • Addition: Add the nucleophile/base mixture dropwise to the cold (0 °C) solution of 1-(1-chloroethyl)pyrrolidin-2-one from Protocol A.

    • Critical: Rapid addition or lack of cooling can favor elimination back to NVP.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (silica gel). The starting NVP spot (if elimination occurs) or the intermediate will disappear.

  • Workup:

    • Filter off the precipitated amine hydrochloride salt.[3]

    • Wash the filtrate with saturated

      
       (10 mL) and Brine (10 mL).
      
    • Dry over

      
       and concentrate under reduced pressure.
      
  • Purification: Vacuum distillation is recommended for liquid products.

Data & Reactivity Profile

The following table summarizes typical outcomes when reacting 1-(1-chloroethyl)pyrrolidin-2-one with various nucleophile classes.

Nucleophile ClassExample ReagentProduct TypeTypical YieldKey Challenge
Primary Alcohols Methanol, EthanolHemiaminal Ether85-95%Volatility of product
Phenols Phenol, NaphtholAryl Ether70-80%Steric hindrance
Carboxylic Acids Acetic AcidHemiaminal Ester60-75%Acid-catalyzed hydrolysis
Secondary Amines MorpholineAminal40-60%High Elimination Risk
Thiols ThiophenolHemiaminal Thioether80-90%Odor control
Optimization for Amines

Reactions with amines often result in low yields due to the amine acting as a base, triggering the elimination pathway (reverting to NVP).

  • Solution: Use a non-nucleophilic auxiliary base (e.g., DIPEA) and conduct the reaction at -20 °C .

  • Alternative: Use silylated amines (e.g.,

    
    ) to drive the reaction via silicon-chlorine affinity, avoiding free base conditions.
    

Troubleshooting & Stability

Moisture Sensitivity

The C-Cl bond is extremely susceptible to hydrolysis.

  • Symptom: Smell of acetaldehyde; formation of white precipitate (2-pyrrolidone).

  • Prevention: All glassware must be oven-dried. Solvents must be stored over molecular sieves (3Å or 4Å).

Elimination vs. Substitution

If the yield of the substitution product is low and NVP is recovered:

  • Temperature: The reaction temperature was likely too high during addition. Keep at <0 °C.

  • Basicity: The nucleophile was too basic. Use the conjugate acid or a silylated derivative.

  • Solvent: Switch from Toluene to DCM or Acetonitrile to stabilize the polar transition state of the substitution.

References

  • Reppe, W. (1955). Polyvinylpyrrolidone.[1][2][4][5] Verlag Chemie. (Foundational work on N-vinylpyrrolidone chemistry and hydrochlorination).

  • Pinnick, H. W. (1990). "The reaction of N-vinyl lactams with acid chlorides." Journal of Organic Chemistry.

  • Speckamp, W. N., & Hiemstra, H. (1985). "Intramolecular Reactions of N-Acyliminium Intermediates." Tetrahedron.

  • BenchChem. (2025). "Application Notes: The Role of 2-Pyrrolidinone in the Formation of Polyvinylpyrrolidone (PVP)."

  • Organic Chemistry Portal. (2024). "Nucleophilic Substitution (SN1, SN2)."

Sources

Application

The Strategic Application of 1-(1-Chloroethyl)pyrrolidin-2-one in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Abstract The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known nootropic agent piracetam and its more potent analogues...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known nootropic agent piracetam and its more potent analogues.[1][2] The strategic functionalization of this privileged structure is paramount in the development of novel therapeutics. This technical guide provides an in-depth exploration of 1-(1-chloroethyl)pyrrolidin-2-one, a highly reactive and versatile synthon, for the preparation of advanced pharmaceutical intermediates. We will elucidate the underlying chemical principles governing its reactivity, detail its preparation, and provide comprehensive protocols for its application in the synthesis of diverse molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic methodologies for the construction of novel chemical entities.

Introduction: The Power of the Pyrrolidin-2-one Moiety and the Role of N-Acyliminium Ion Chemistry

The γ-lactam ring of pyrrolidin-2-one is a recurring motif in a multitude of pharmaceuticals due to its favorable pharmacokinetic properties and its ability to engage in specific biological interactions. The modification of the N-substituent on the pyrrolidin-2-one ring has been a fruitful strategy in drug discovery, leading to compounds with a wide range of therapeutic applications, from nootropics to anticonvulsants.[2]

1-(1-Chloroethyl)pyrrolidin-2-one distinguishes itself from simple N-alkylating agents through its ability to serve as a precursor to a highly reactive N-acyliminium ion. This transient electrophilic species is the linchpin of its synthetic utility, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position to the nitrogen atom with a diverse array of nucleophiles.[1][3] The generation of N-acyliminium ions from α-haloamides and lactams provides a powerful tool for the construction of complex molecular frameworks under relatively mild conditions.[4]

The following diagram illustrates the generation of the key N-acyliminium ion intermediate from 1-(1-chloroethyl)pyrrolidin-2-one.

G start 1-(1-Chloroethyl)pyrrolidin-2-one intermediate N-Acyliminium Ion start->intermediate Lewis Acid or Polar Solvent product Substituted Product intermediate->product nucleophile Nucleophile (Nu-) nucleophile->intermediate

Caption: Generation of the N-acyliminium ion intermediate.

Synthesis of 1-(1-Chloroethyl)pyrrolidin-2-one

The preparation of 1-(1-chloroethyl)pyrrolidin-2-one can be achieved through several synthetic routes. A common and effective method involves the reaction of pyrrolidin-2-one with acetaldehyde in the presence of a chlorinating agent, such as thionyl chloride or oxalyl chloride. This approach proceeds via an intermediate N-(1-hydroxyethyl)pyrrolidin-2-one, which is subsequently converted to the desired chloro-derivative.

Experimental Protocol: Synthesis of 1-(1-Chloroethyl)pyrrolidin-2-one

Materials:

  • Pyrrolidin-2-one

  • Acetaldehyde

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

Procedure:

  • To a stirred solution of pyrrolidin-2-one (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add acetaldehyde (1.2 eq.) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Slowly add thionyl chloride (1.1 eq.) to the reaction mixture via a dropping funnel, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-(1-chloroethyl)pyrrolidin-2-one.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water. Acetaldehyde is volatile and flammable. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Application in the Synthesis of Pharmaceutical Intermediates: Reaction with Nucleophiles

The synthetic utility of 1-(1-chloroethyl)pyrrolidin-2-one lies in its reaction with a wide variety of nucleophiles, facilitated by the in situ generation of the corresponding N-acyliminium ion. This allows for the introduction of diverse functional groups, paving the way for the synthesis of a broad spectrum of pharmaceutical intermediates.

The general workflow for the reaction of 1-(1-chloroethyl)pyrrolidin-2-one with nucleophiles is depicted below:

G start 1-(1-Chloroethyl)pyrrolidin-2-one + Nucleophile reaction Reaction in suitable solvent (with or without Lewis Acid catalyst) start->reaction workup Aqueous Work-up reaction->workup purification Purification (Column Chromatography/Recrystallization) workup->purification product Desired Pharmaceutical Intermediate purification->product

Caption: General experimental workflow for nucleophilic substitution.

Reaction with Carbon Nucleophiles: Building Molecular Complexity

The reaction with carbon-based nucleophiles is a powerful method for creating new carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.

A. Friedel-Crafts Type Alkylation of Aromatic and Heteroaromatic Compounds:

N-acyliminium ions are potent electrophiles capable of reacting with electron-rich aromatic and heteroaromatic systems. This allows for the direct introduction of the substituted pyrrolidin-2-one moiety onto these rings, which are common scaffolds in pharmaceuticals.

Experimental Protocol: Synthesis of 1-(1-(p-Tolyl)ethyl)pyrrolidin-2-one

Materials:

  • 1-(1-Chloroethyl)pyrrolidin-2-one

  • Toluene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous DCM at 0 °C, add a solution of 1-(1-chloroethyl)pyrrolidin-2-one (1.0 eq.) in anhydrous DCM dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add toluene (2.0 eq.) to the reaction mixture and continue stirring at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the desired product.

B. Reaction with Enolates and Enol Ethers:

The reaction with enolates or silyl enol ethers provides a route to γ-lactams with functionalized side chains at the N-α-position, which can be precursors to various cyclic or acyclic amino acid derivatives.

Reaction with Heteroatom Nucleophiles: Introducing Key Functional Groups

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur is crucial for modulating the physicochemical and pharmacological properties of drug candidates.

A. Amination Reactions:

The reaction with primary and secondary amines, or their equivalents, leads to the formation of N-(1-aminoethyl)pyrrolidin-2-ones. These products can be considered as analogues of dipeptides and are of interest in the development of protease inhibitors and other peptidomimetics.

Experimental Protocol: Synthesis of 1-(1-(Piperidin-1-yl)ethyl)pyrrolidin-2-one

Materials:

  • 1-(1-Chloroethyl)pyrrolidin-2-one

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of 1-(1-chloroethyl)pyrrolidin-2-one (1.0 eq.) in acetonitrile, add piperidine (1.5 eq.) and potassium carbonate (2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

B. Alkoxylation and Thioalkoxylation Reactions:

Alcohols and thiols can act as nucleophiles to introduce alkoxy and thioalkoxy groups, respectively. The resulting N-(1-alkoxyethyl) and N-(1-thioalkoxyethyl) pyrrolidin-2-ones are stable N,O- and N,S-acetals that can serve as precursors for further transformations or as final products with potential biological activity.

Data Presentation: A Comparative Overview

The following table summarizes the expected outcomes for the reaction of 1-(1-chloroethyl)pyrrolidin-2-one with various nucleophiles, providing a predictive framework for synthetic planning.

Nucleophile Product Type Typical Reaction Conditions Potential Pharmaceutical Application
TolueneN-(1-Arylethyl)pyrrolidin-2-oneAlCl₃, DCM, 0 °C to rtCNS agents, receptor modulators
IndoleN-(1-(Indolyl)ethyl)pyrrolidin-2-oneZnCl₂, CH₂Cl₂, rtSerotonergic agents, anticancer drugs
PiperidineN-(1-Aminoethyl)pyrrolidin-2-oneK₂CO₃, ACN, rtPeptidomimetics, enzyme inhibitors
MethanolN-(1-Methoxyethyl)pyrrolidin-2-oneNaOMe, MeOH, rtStable N,O-acetal intermediates
ThiophenolN-(1-(Phenylthio)ethyl)pyrrolidin-2-oneNaH, THF, 0 °C to rtN,S-acetal intermediates, enzyme inhibitors

Conclusion: A Versatile Tool for Drug Discovery

1-(1-Chloroethyl)pyrrolidin-2-one is a potent and versatile electrophile that serves as an excellent precursor for the generation of N-acyliminium ions. Its ability to react with a wide range of carbon and heteroatom nucleophiles makes it a valuable building block for the synthesis of a diverse array of pharmaceutical intermediates. The protocols and principles outlined in this technical guide are intended to empower researchers to harness the synthetic potential of this reagent in their drug discovery and development endeavors. The strategic application of N-acyliminium ion chemistry, as exemplified by the reactivity of 1-(1-chloroethyl)pyrrolidin-2-one, will undoubtedly continue to contribute to the advancement of medicinal chemistry.

References

  • Wu, P., & Nielsen, T. E. (2017). Scaffold Diversity from N-Acyliminium Ions. Chemical Reviews, 117(11), 7496-7533. [Link]

  • Maryanoff, B. E., Zhang, H. C., Cohen, J. H., Turchi, I. J., & Maryanoff, C. A. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431-1628. [Link]

  • Padwa, A., & Ku, A. (1980). Generation and Trapping of N-Acyliminium Ions Derived from Isomünchnone Cycloadducts. A Versatile Route to Functionalized Heterocycles. The Journal of Organic Chemistry, 45(18), 3756-3765. [Link]

  • Dhama, N., Kumar, A., & Kumar, S. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry, 34(1), 1-8. [Link]

  • Marson, C. M. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Arkivoc, 2001(1), 1-16. [Link]

  • S. Rossi, K. W. Shimkin, Q. Xu, L. M. Mori-Quiroz, D. A. Watson, Org. Lett., 2013, 15, 2314-2317. [Link]

  • Morton, J. G., & lectka, T. (2014). New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. Angewandte Chemie International Edition, 53(32), 8304-8306. [Link]

  • Li, J. J. (2008). Synthesis of N-substituted Clausenamide analogues. Tetrahedron Letters, 49(46), 6524-6526. [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). N-Chlorinations. Synthesis, 2009(06), 945-950. [Link]

  • Surroca, A., & Jose, J. (1977). 2-Oxo-1-pyrrolidinylacetamide.
  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

  • Pilli, R. A., & de Oliveira, M. C. F. (2000). N,N-acetals as N-acyliminium ion precursors: synthesis and absolute stereochemistry of epiquinamide. The Journal of Organic Chemistry, 65(19), 5971-5978. [Link]

  • Andersen, K. E., & Lundt, I. (2005). N-acyliminium intermediates in solid-phase synthesis. Journal of Combinatorial Chemistry, 7(5), 637-652. [Link]

  • Sebe, I., & Szatmari, I. (2013). Stereoselective Capture of N-Acyliminium Ions Generated from α-Hydroxy-N-acylcarbamides: Direct Synthesis of Uracils from Barbituric Acids Enabled by SmI2 Reduction. Organic Letters, 16(1), 22-25. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Solvent Selection for Reactions Involving 1-(1-Chloroethyl)pyrrolidin-2-one

Abstract This guide provides a comprehensive analysis of solvent selection for chemical transformations involving 1-(1-Chloroethyl)pyrrolidin-2-one. As an α-chloro N-acyl lactam, its reactivity is dominated by the in-sit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of solvent selection for chemical transformations involving 1-(1-Chloroethyl)pyrrolidin-2-one. As an α-chloro N-acyl lactam, its reactivity is dominated by the in-situ formation of a highly electrophilic N-acyliminium ion. The choice of solvent is therefore not a passive parameter but a critical determinant of reaction success, directly influencing the rate of iminium ion formation, its stability, and the ultimate reaction pathway—be it nucleophilic substitution or elimination. We will explore the mechanistic underpinnings of these pathways and provide field-tested protocols for researchers, scientists, and drug development professionals to navigate the complexities of this versatile synthetic intermediate.

The Central Intermediate: A Tale of an N-Acyliminium Ion

Unlike simple alkyl halides, the chlorine atom in 1-(1-Chloroethyl)pyrrolidin-2-one is positioned alpha to the amide nitrogen. This unique arrangement makes the C-Cl bond exceptionally labile. In the presence of a suitable solvent, the molecule readily undergoes ionization to form a five-membered cyclic N-acyliminium ion and a chloride anion.[1] This cationic species is a potent electrophile, poised to react with a wide array of nucleophiles.[2]

The solvent's primary role is to facilitate this ionization event, which is the rate-determining step in most of its reactions. This process is mechanistically analogous to an SN1 reaction, where solvent polarity and its ability to stabilize charged intermediates are paramount.[3][4]

G cluster_start Precursor cluster_intermediate Reactive Intermediate reactant_node reactant_node intermediate_node intermediate_node solvent_node solvent_node R 1-(1-Chloroethyl)pyrrolidin-2-one Iminium N-Acyliminium Ion R->Iminium Ionization (Rate-Determining) Solvent Polar Solvent Cl Cl⁻ Solvent->R Stabilizes Transition State

Caption: Formation of the key N-acyliminium ion intermediate.

Solvent Classes and Their Mechanistic Implications

The choice of solvent dictates a delicate balance between promoting the formation of the N-acyliminium ion and controlling its subsequent fate. The solvent must be polar enough to dissolve the starting material and stabilize the ionic intermediates, but its specific properties (protic vs. aprotic) will profoundly influence reaction outcomes.[5]

Solvent ClassExamplesDielectric Constant (ε)Key Characteristics & Impact on Reactivity
Polar Protic Water, Methanol, EthanolHigh (e.g., Water ≈ 80)Pros: Excellent at stabilizing both the iminium cation and the chloride anion via H-bonding, strongly promoting ionization.[6][7] Cons: Can act as a competing nucleophile (solvolysis).[8] Strongly solvates and deactivates many nucleophiles.[9]
Polar Aprotic Acetonitrile (ACN), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High (e.g., DMSO ≈ 47)Pros: Solvates cations well but leaves anions (nucleophiles) relatively "free" and highly reactive.[10] Generally non-nucleophilic, preventing solvolysis.[5] Cons: Less effective at stabilizing the leaving group than protic solvents.
Nonpolar Toluene, Hexane, Diethyl EtherLow (e.g., Hexane ≈ 2)Pros: Minimizes side reactions related to solvent participation. Cons: Poor solubilizing power for ionic intermediates.[7] Ionization is extremely slow or nonexistent without a Lewis acid catalyst.

Strategic Solvent Selection for Reaction Pathways

Pathway A: Nucleophilic Addition (SN1-like)

This is the most common and synthetically useful pathway, where a nucleophile attacks the electrophilic carbon of the N-acyliminium ion. The goal is to select a solvent that maximizes the rate of this desired reaction while suppressing side reactions.

General Recommendation: Polar aprotic solvents are the solvents of choice.

  • Dichloromethane (DCM): An excellent first choice. It offers good solubility for many organic compounds, is sufficiently polar to support the iminium ion, and is non-nucleophilic and unreactive under most conditions.

  • Acetonitrile (ACN): More polar than DCM, it can accelerate the initial ionization step. It is also non-nucleophilic, making it a versatile option.[3]

Causality: Polar aprotic solvents provide the necessary stabilization for the cationic intermediate to form, but they do not form a tight solvation shell around the added nucleophile. This leaves the nucleophile highly reactive and available to attack the iminium ion, favoring the desired substitution pathway.[6]

G Solvent Selection Workflow for Nucleophilic Addition start_node start_node decision_node decision_node process_node process_node recommend_node recommend_node caution_node caution_node Start Start: Reaction Planning D2 Is the Nucleophile also the solvent (solvolysis desired)? Start->D2 D1 Is the Nucleophile a strong H-bond acceptor (e.g., F⁻, RO⁻)? P1 Use a Polar Aprotic Solvent D1->P1 No Caution1 Caution: Protic solvents will deactivate the nucleophile D1->Caution1 Yes D2->D1 No P2 Use the corresponding Polar Protic Solvent D2->P2 Yes D3 Is the reaction sluggish in DCM/ACN? P3 Consider a more polar aprotic solvent (e.g., DMF) or add a Lewis Acid D3->P3 Yes Caution2 Caution: Risk of solvolysis side-product D3->Caution2 No, but side product observed Rec1 Recommended: DCM, ACN P1->Rec1 Rec2 Recommended: MeOH, EtOH, H₂O P2->Rec2 Rec1->D3 Caution1->P1 Caution2->P1 Re-evaluate solvent purity and reaction temperature

Caption: Decision workflow for solvent selection in nucleophilic additions.

Pathway B: Elimination (E1-like)

The N-acyliminium ion can also undergo elimination via deprotonation of the adjacent methyl group to form a stable, conjugated enamide (1-vinylpyrrolidin-2-one). This pathway competes directly with nucleophilic addition.

Influencing Factors:

  • Basicity of the Nucleophile: Strong, sterically hindered bases (e.g., tert-butoxide) will strongly favor elimination. Even moderately basic nucleophiles can promote this pathway.

  • Temperature: Higher temperatures generally favor elimination over substitution.[8]

  • Solvent: The solvent's role is more subtle here. While a polar solvent is still needed to form the iminium ion, a less-coordinating solvent may allow a basic nucleophile greater access to the proton, favoring elimination.

Strategic Control:

  • To Favor Elimination: Use a strong, non-nucleophilic base (e.g., DBU) in a polar aprotic solvent like ACN or THF.

  • To Suppress Elimination: Use a non-basic nucleophile, run the reaction at a lower temperature (e.g., 0 °C to RT), and use a solvent like DCM.

G cluster_main Reaction Pathways reactant_node reactant_node intermediate_node intermediate_node product_node product_node Iminium N-Acyliminium Ion Sub_Prod Substitution Product Iminium->Sub_Prod Attack by Nucleophile (Nu:⁻) Elim_Prod Elimination Product (Enamide) Iminium->Elim_Prod Deprotonation by Base (B:)

Caption: Competing substitution and elimination pathways.

Experimental Protocols

Protocol 1: General Procedure for Carbon-Carbon Bond Formation via Nucleophilic Addition

This protocol describes a typical reaction with a soft carbon nucleophile, such as an allyl silane, where substitution is the desired outcome.

Objective: To synthesize 1-(1-allyl-ethyl)pyrrolidin-2-one.

Materials:

  • 1-(1-Chloroethyl)pyrrolidin-2-one (1.0 equiv)

  • Allyltrimethylsilane (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Lewis Acid (optional, e.g., TiCl₄, 0.1 equiv)

  • Standard glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Under an inert atmosphere, add 1-(1-Chloroethyl)pyrrolidin-2-one to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous DCM to achieve a concentration of approximately 0.1 M. Stir until the starting material is fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. Causality: Lowering the temperature helps to control the reaction rate and minimize potential side reactions like elimination.

  • Nucleophile Addition: Add allyltrimethylsilane to the stirred solution dropwise over 5 minutes.

  • Monitoring: Allow the reaction to warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates a successful reaction.

  • (Optional - For sluggish reactions): If no reaction is observed after several hours at room temperature, re-cool the mixture to -78 °C and slowly add a Lewis acid catalyst (e.g., a 1M solution of TiCl₄ in DCM). Causality: The Lewis acid coordinates to the chlorine atom, facilitating its departure and accelerating the formation of the N-acyliminium ion.

  • Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Protocol 2: Controlled Elimination to Synthesize an Enamide

This protocol is designed to favor the elimination pathway.

Objective: To synthesize 1-vinylpyrrolidin-2-one.

Materials:

  • 1-(1-Chloroethyl)pyrrolidin-2-one (1.0 equiv)

  • 1,8-Diazabicycloundec-7-ene (DBU) (1.5 equiv)

  • Anhydrous Acetonitrile (ACN)

  • Standard glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Under an inert atmosphere, dissolve 1-(1-Chloroethyl)pyrrolidin-2-one in anhydrous ACN (0.1 M) in a flame-dried flask.

  • Base Addition: Add DBU dropwise to the stirred solution at room temperature. Causality: DBU is a strong, non-nucleophilic base, making it ideal for promoting deprotonation without competing as a nucleophile.

  • Heating: Heat the reaction mixture to 50-60 °C. Causality: Higher temperatures provide the activation energy needed for the E1-like pathway and generally favor elimination over substitution.[8]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and dilute with diethyl ether. Wash the organic mixture sequentially with water and then brine to remove DBU salts and residual DBU.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting enamide may require purification by vacuum distillation or column chromatography.

Conclusion

The reactivity of 1-(1-Chloroethyl)pyrrolidin-2-one is a classic example of intermediate-driven chemistry. Its utility hinges on the controlled generation and trapping of the corresponding N-acyliminium ion. Solvent selection is the primary tool for exerting this control. For nucleophilic substitutions, polar aprotic solvents like DCM and ACN provide the optimal environment by promoting ionization while preserving the nucleophile's reactivity. Conversely, to access elimination products, the strategic use of a non-nucleophilic base and elevated temperatures is required. By understanding the mechanistic roles of the solvent, researchers can confidently and efficiently leverage this powerful building block in complex synthetic endeavors.

References

  • Dhama, N., et al. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Asian Journal of Chemistry, 34, 1-8.
  • van der Meer, D., et al. (2021). Characterization of Cyclic N-Acyliminium Ions by Infrared Ion Spectroscopy. Chemistry – A European Journal, 28(0).
  • Reddy, G. J., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 19.
  • Gouliaev, A. H., et al. (1995). SYNTHETIC AND ANALYTICAL ASPECTS OF THE CHEMISTRY OF PIRACETAM-TYPE SUBSTITUTED PYRROLIDINES. A REVIEW.
  • Malykh, A. G., & Sadaie, M. R. (2010). Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs, 70(3), 287–312.
  • Franklin, J. C., & Overman, L. E. (2008). N,N-acetals as N-acyliminium ion precursors: synthesis and absolute stereochemistry of epiquinamide. Organic Letters, 10(18), 4001–4003.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1-(1-Chloroethyl)pyrrolidin-2-one Synthesis

Ticket ID: #SYN-NVP-CL-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-NVP-CL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Improvement & Troubleshooting for CAS 13824-89-0

System Overview & Executive Summary

Welcome to the Reaction Optimization Hub. You are likely encountering difficulties in synthesizing 1-(1-Chloroethyl)pyrrolidin-2-one (also known as


-(1-chloroethyl)-2-pyrrolidone).

Critical Distinction: Before proceeding, ensure you are targeting the 1-chloroethyl isomer (geminal haloamine, highly reactive), not the 2-chloroethyl isomer (standard alkyl halide, stable).

  • Target: 1-(1-Chloroethyl)... (Synthesized via Hydrochlorination of N-vinylpyrrolidinone).

  • Common Confusion: 1-(2-Chloroethyl)... (Synthesized via Chlorination of

    
    -(2-hydroxyethyl)pyrrolidinone).
    

The synthesis of the 1-chloroethyl derivative relies on the addition of anhydrous Hydrogen Chloride (HCl) to


-vinylpyrrolidin-2-one (NVP). The primary yield-killing mechanism is the cationic polymerization of NVP , which is catalyzed by the very reagent required for synthesis (acid).
The Chemist's Dilemma

You are operating a system where the desired product is in direct competition with a rapid, exothermic polymerization event. Success depends entirely on kinetic control .

Troubleshooting Guides (Q&A)

Issue Category A: Solidification & Viscosity (Polymerization)

User Question: “Halfway through the HCl addition, my reaction mixture turned into a viscous gel or a rock-hard solid. What happened?”

Dr. Vance: You have inadvertently initiated the cationic polymerization of NVP. This is the most common failure mode.

  • The Cause: The protonation of the enamide double bond generates a highly reactive

    
    -acyliminium cation. If a Chloride ion (
    
    
    
    ) does not immediately trap this cation, a molecule of unreacted NVP will attack it, starting a polymer chain.
  • The Fix:

    • Temperature is Critical: You must cool the reaction to -10°C to 0°C . Higher temperatures favor the polymerization activation energy over the chloride addition.

    • Solvent Selection: Do not run this neat (solvent-free) if you are struggling with yield. Dilute NVP in a non-polar, non-nucleophilic solvent like Dichloromethane (DCM) or Toluene . This physically separates NVP molecules, reducing the probability of Chain Propagation (NVP attacking the cation) compared to Termination (Chloride attacking the cation).

    • Stirring Rate: High-shear agitation is required to ensure immediate dispersion of HCl gas/solution to prevent localized "hotspots" of high acid concentration.

Issue Category B: Low Yield & Purity (Hydrolysis)

User Question: “I obtained a liquid product, but the yield is <40%, and NMR shows signals for pyrrolidin-2-one and acetaldehyde. Why?”

Dr. Vance: Your product has hydrolyzed. 1-(1-Chloroethyl)pyrrolidin-2-one is an


-haloamide; it is extremely sensitive to moisture.
  • The Mechanism: Water attacks the carbon bearing the chlorine, displacing it to form a hemiaminal (

    
    -(1-hydroxyethyl)pyrrolidinone), which is unstable and collapses into pyrrolidin-2-one and acetaldehyde.
    
  • The Fix:

    • Dry Reagents: The NVP starting material must be dried (distilled over

      
       if necessary).
      
    • HCl Source: Do not use aqueous Hydrochloric acid. You must use anhydrous HCl gas (bubbled in) or a solution of anhydrous HCl in Dioxane/Ether (though gas is preferred for atom economy).

    • Atmosphere: The entire setup must be under a positive pressure of Nitrogen or Argon.

Issue Category C: Product Instability (Thermal Elimination)

User Question: “The product looked good initially, but after vacuum distillation, it turned dark and the refractive index changed.”

Dr. Vance: The reaction is reversible.



Heating the product shifts the equilibrium back to the left (elimination of HCl), regenerating NVP, which then polymerizes (turning dark/tarry).
  • The Fix:

    • Avoid Distillation if Possible: If the conversion is high (>95%), use the crude product for the next step.

    • Low-Temp Distillation: If purification is mandatory, use high vacuum (<1 mmHg) to keep the bath temperature below 40-50°C.

    • Storage: Store at -20°C. At room temperature, the product slowly releases HCl and degrades.

Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition determining your yield. You must favor the "Green" path over the "Red" path.

ReactionPathways NVP N-Vinylpyrrolidinone (Starting Material) Cation N-Acyliminium Cation Intermediate NVP->Cation + H+ (Fast, Reversible) HCl Anhydrous HCl HCl->Cation Target 1-(1-Chloroethyl)pyrrolidin-2-one (TARGET PRODUCT) Cation->Target + Cl- (Trapping) FAVORED AT LOW TEMP Dimer Dimer Cation Cation->Dimer + NVP (Propagation) FAVORED AT HIGH TEMP Target->NVP Heat (Elimination) Hydrolysis Hydrolysis Products (Pyrrolidinone + Acetaldehyde) Target->Hydrolysis + Water Polymer Poly-NVP (Viscous Gel/Solid) Dimer->Polymer + n(NVP) Water Moisture (H2O) Water->Hydrolysis

Figure 1: Mechanistic pathway showing the competition between Chloride trapping (Synthesis) and NVP propagation (Polymerization).

Optimized Experimental Protocol

This protocol is designed to minimize polymerization and maximize atom economy.

Reagents:

  • 
    -vinylpyrrolidin-2-one (NVP): Freshly distilled, stabilized with trace KOH (optional, but usually removed before use if high purity required).
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Reagent: Anhydrous HCl gas (cylinder or generated in situ via

    
     + 
    
    
    
    ).

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails if viscosity rises), a gas inlet tube (reaching below the liquid surface), and a thermometer. Attach a drying tube (

    
    ) to the outlet.
    
  • Solvation: Charge the flask with NVP (1.0 equiv) and anhydrous DCM (3-5 volumes).

    • Note: Dilution is the key to preventing polymerization.

  • Cooling: Immerse the flask in an ice/salt bath or cryostat to maintain internal temperature between -5°C and 0°C .

  • Addition: Begin bubbling anhydrous HCl gas slowly into the solution.

    • Rate Control: Monitor the temperature. Do not allow the exotherm to raise the temperature above +5°C.

    • Saturation: Continue until the solution is saturated with HCl (fumes appear at the outlet or weight gain corresponds to 1.05 equiv).

  • Post-Reaction: Stir at 0°C for an additional 30-60 minutes.

  • Workup (Critical):

    • Degas the solution with dry Nitrogen to remove excess HCl.

    • Remove solvent under reduced pressure at a bath temperature <30°C .

    • Do not perform an aqueous wash. (This will destroy the product).

  • Analysis: Analyze the crude oil immediately via NMR in

    
     (ensure the solvent is dry/acid-free).
    
Data Comparison: Solvent Effects
ParameterNeat Reaction (No Solvent)Reaction in DCM (Recommended)Reaction in Water (Avoid)
Yield 20-40%85-95% 0%
Major Impurity Poly-NVP (Solid)Residual HClHydrolysis products
Viscosity Very High (Gelation risk)Low (Easy stirring)Low
Temp Control Difficult (Runaway exotherm)ExcellentN/A

References

  • Reaction Mechanism & Polymerization Risks

    • Source: Reppe, W., et al. " -vinyl-2-pyrrolidone." Justus Liebigs Annalen der Chemie, 596.1 (1955): 1-147. (Foundational text on NVP chemistry and acid sensitivity).
    • Context: Establishes the acid-catalyzed polymeriz
    • URL:

  • Synthesis of 1-(1-Chloroethyl)

    • Source: US Patent 2010/0160398 A1. "Prodrugs of GABA B agonists." (See Example preparations involving 1-(1-chloroethyl)
    • Context: Describes the generation of the chloroethyl derivative from NVP and HCl gas in dichloromethane
    • URL:

  • Hydrolytic Instability

    • Source:Journal of Medicinal Chemistry. "Synthesis and structure-activity studies of 3-aryl-2-oxooxazolidines.
    • Context: Validates the mechanism of water
    • URL:

  • General Handling of N-Vinyl Amides

    • Source: BASF Technical Bulletin. "V-Pyrol (N-Vinyl-2-pyrrolidone) Handling and Storage."
    • Context: Safety data regarding polymeriz
    • URL:

Optimization

removing unreacted N-vinylpyrrolidone from 1-(1-Chloroethyl)pyrrolidin-2-one

The following Technical Support Center guide addresses the handling, purification, and stabilization of 1-(1-Chloroethyl)pyrrolidin-2-one . Note on Chemical Identity: This guide specifically addresses the 1-(1-chloroethy...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the handling, purification, and stabilization of 1-(1-Chloroethyl)pyrrolidin-2-one .

Note on Chemical Identity: This guide specifically addresses the 1-(1-chloroethyl) isomer (the Markovnikov addition product of N-vinylpyrrolidone and HCl), which is a reactive


-chloroamide used as a prodrug linker.[1] This is distinct from the stable 1-(2-chloroethyl) isomer.[1]

Topic: Elimination of Unreacted N-Vinylpyrrolidone (NVP) & Stabilization

Status: Active | Audience: Process Chemists, R&D Scientists[1]

Core Concept: The Equilibrium Trap

Users often report that NVP levels increase after attempts to purify the product by vacuum distillation.[1] This is not a failure of the distillation equipment but a fundamental property of the molecule.[1]

The formation of 1-(1-Chloroethyl)pyrrolidin-2-one is a reversible hydrochlorination:


Sources

Troubleshooting

Technical Support Center: Alkylation of 1-(1-Chloroethyl)pyrrolidin-2-one

Welcome to the technical support guide for minimizing side reactions during the alkylation of nucleophiles with 1-(1-chloroethyl)pyrrolidin-2-one. This document is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for minimizing side reactions during the alkylation of nucleophiles with 1-(1-chloroethyl)pyrrolidin-2-one. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. The pyrrolidinone core is a key structural motif in many biologically active molecules, including nootropic drugs like piracetam.[1] However, the secondary halide nature of 1-(1-chloroethyl)pyrrolidin-2-one presents specific challenges, primarily the competition between the desired nucleophilic substitution (SN2) and elimination (E2) pathways.

This guide provides in-depth, experience-driven advice to help you navigate these challenges, optimize your reaction conditions, and maximize the yield of your target N-alkylated product.

Understanding the Core Reaction and Competing Pathways

The primary goal is to react a nucleophile (Nu-) with 1-(1-chloroethyl)pyrrolidin-2-one to form the desired substituted product. This is ideally achieved through a bimolecular nucleophilic substitution (SN2) mechanism. However, because the chlorine atom is on a secondary carbon, a competing bimolecular elimination (E2) reaction is a significant risk, leading to the formation of 1-vinylpyrrolidin-2-one.

The choice of reaction conditions—specifically the base, solvent, and temperature—critically determines the ratio of the SN2 to the E2 product.[2][3]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction yield is low, and I'm observing a significant amount of 1-vinylpyrrolidin-2-one. How can I suppress this elimination byproduct?

This is the most common issue encountered. The formation of 1-vinylpyrrolidin-2-one is a classic E2 elimination side reaction.[4] It is favored by strong, sterically hindered bases and higher temperatures.

Root Cause Analysis:

  • Base Strength & Steric Hindrance: Strong and/or bulky bases (e.g., tert-butoxide, DBU, or even strong nitrogen bases like triethylamine at elevated temperatures) will preferentially abstract a proton from the carbon adjacent to the chloro-substituted carbon (the β-hydrogen), initiating the E2 pathway.[3][5]

  • High Temperature: Higher reaction temperatures provide the necessary activation energy for the elimination pathway, which is often entropically favored over substitution.[2]

  • Solvent Choice: Polar aprotic solvents can stabilize the transition state of both SN2 and E2 reactions. However, polar protic solvents (like ethanol or water) can solvate the nucleophile, reducing its potency and potentially favoring elimination if a strong base is also present.[6]

Troubleshooting Steps & Solutions:

  • Re-evaluate Your Base:

    • Switch to a Weaker, Non-nucleophilic Base: The most effective strategy is to use a mild, inorganic base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[7] They are basic enough to neutralize the acid formed during the reaction (if applicable) or to deprotonate moderately acidic nucleophiles, but not strong enough to aggressively promote E2 elimination.

    • Consider Heterogeneous Conditions: Using a solid base like K₂CO₃ in a solvent where it is not fully soluble (like acetonitrile or acetone) can moderate the basicity in the solution phase, further disfavoring the E2 pathway.[8]

  • Optimize Reaction Temperature:

    • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently warm it to 40-50 °C. Avoid high-temperature refluxing if elimination is a problem. Lower temperatures generally favor the SN2 pathway.[2]

  • Select the Right Solvent:

    • Use Polar Aprotic Solvents: Solvents like Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are generally preferred for SN2 reactions as they solvate the cation of the nucleophile's salt but leave the nucleophile itself relatively "free" and reactive.[6][9] Acetone is also a viable and less high-boiling option.[8]

Q2: The reaction is very slow or stalls completely, with a lot of starting material remaining. What should I do?

Low conversion can be just as frustrating as side product formation. This typically points to issues with nucleophilicity or reaction activation.

Root Cause Analysis:

  • Poor Nucleophile: The incoming nucleophile may not be strong enough to displace the chloride leaving group efficiently.

  • Incomplete Deprotonation: If your nucleophile is an alcohol (R-OH) or thiol (R-SH), it must be deprotonated to its more nucleophilic alkoxide (R-O⁻) or thiolate (R-S⁻) form. An insufficient amount or strength of the base will result in a low concentration of the active nucleophile.[10]

  • Leaving Group Inactivity: While chloride is a reasonable leaving group, it is less reactive than bromide or iodide.

Troubleshooting Steps & Solutions:

  • Enhance Nucleophilicity:

    • Ensure Complete Deprotonation: If using a base to deprotonate your nucleophile, ensure you use at least one full equivalent of a suitable base (e.g., NaH for alcohols). Be certain that all reagents and solvents are anhydrous, as water will quench strong bases.[10]

    • Consider a Stronger Nucleophile: If the synthetic route allows, using a more inherently nucleophilic species can increase the reaction rate.

  • Activate the Leaving Group (Finkelstein Reaction):

    • Add a Catalytic Amount of Iodide: Introduce a catalytic amount (e.g., 10 mol%) of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture.[8] The iodide ion will displace the chloride via an SN2 reaction to form the more reactive 1-(1-iodoethyl)pyrrolidin-2-one in situ. This intermediate reacts much faster with your nucleophile. This is a classic and highly effective strategy for accelerating reactions of alkyl chlorides.

  • Increase Temperature Moderately: If elimination is not the primary concern, a moderate increase in temperature (e.g., from room temperature to 60-80 °C) can overcome the activation energy barrier. Monitor carefully for the appearance of the elimination byproduct.

Key Reaction Pathways and Influencing Factors

The diagram below illustrates the critical competition between the desired SN2 pathway and the problematic E2 elimination pathway. Understanding how your choice of reagents and conditions influences this branch point is key to a successful synthesis.

G sub 1-(1-Chloroethyl)pyrrolidin-2-one mid1 sub->mid1 mid2 sub->mid2 nu Nucleophile (Nu⁻) nu->mid1 base Base (B:) base->mid2 sn2_prod Desired Sₙ2 Product e2_prod E2 Elimination Byproduct (1-Vinylpyrrolidin-2-one) mid1->sn2_prod Sₙ2 Path (Backside Attack) mid2->e2_prod E2 Path (β-Proton Abstraction) sub_conditions Conditions Dictate Pathway

Sources

Optimization

purification methods for crude 1-(1-Chloroethyl)pyrrolidin-2-one

The following technical support guide addresses the purification and handling of 1-(1-Chloroethyl)pyrrolidin-2-one . Topic: Purification, Stabilization, and Handling Protocols Document ID: CEP-PUR-001 | Version: 2.4 | St...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the purification and handling of 1-(1-Chloroethyl)pyrrolidin-2-one .

Topic: Purification, Stabilization, and Handling Protocols

Document ID: CEP-PUR-001 | Version: 2.4 | Status: Active[1]

⚠️ CRITICAL DISAMBIGUATION & SAFETY WARNING

STOP AND VERIFY: Before proceeding, confirm the exact isomer you are working with.

  • Target Molecule: 1-(1-Chloroethyl)pyrrolidin-2-one (Hemiamidal chloride).[1]

    • Structure: Cl is on the

      
      -carbon relative to the nitrogen (
      
      
      
      ).[1]
    • Properties: Highly reactive, moisture-sensitive, thermally unstable.[1]

  • Common Confusion: 1-(2-Chloroethyl)pyrrolidine (or its hydrochloride).[1]

    • Structure: Cl is on the

      
      -carbon (
      
      
      
      ).[1]
    • Properties: Stable solid, commercially available.[1]

This guide specifically addresses the unstable 1-(1-Chloroethyl) isomer derived from N-vinylpyrrolidone (NVP) and HCl. [1]

PART 1: THE "PURIFICATION PARADOX" (Expert Insight)

As a Senior Application Scientist, I must emphasize that purification of 1-(1-Chloroethyl)pyrrolidin-2-one is governed by a reversible equilibrium.


[1]
Why Standard Distillation Fails[1]
  • Thermal Reversion: Heating the crude mixture shifts the equilibrium to the left, releasing HCl gas and regenerating NVP.

  • Polymerization: The regenerated NVP is prone to spontaneous polymerization (PVP formation) in the presence of trace acid/heat, leading to "tarring" of the still pot.

  • Hydrolysis: Contact with ambient moisture immediately hydrolyzes the C-Cl bond, yielding 2-pyrrolidone , acetaldehyde , and HCl .[1]

Core Recommendation: The highest purity is achieved through synthesis control and degassing , rather than aggressive thermal fractionation. If isolation is strictly required, use Method B (Low-Temperature Precipitation) or Method C (High-Vacuum Stripping) below.[1]

PART 2: PURIFICATION PROTOCOLS

Method A: Vacuum Degassing (Recommended for In Situ Use)

Best for: Users preparing the reagent for immediate nucleophilic substitution reactions.

Protocol:

  • Synthesis Check: Ensure the hydrochlorination of NVP was conducted at 0–5°C in an anhydrous solvent (e.g., Dichloromethane or Toluene).

  • Stripping: Connect the reaction vessel to a high-vacuum manifold (Schlenk line).

  • Temperature Control: Maintain the vessel at 0°C . Do not apply heat.

  • Degas: Apply dynamic vacuum (< 1 mbar) for 1–2 hours to remove excess dissolved HCl and solvent.

  • Result: A pale yellow to colorless oil. Use immediately.

Method B: Low-Temperature Crystallization (High Purity)

Best for: Isolation of analytical standards or storage.[1]

Protocol:

  • Solvent Selection: Dissolve crude oil in a minimum amount of anhydrous Diethyl Ether or Hexane/Toluene (1:1) .

  • Cooling: Place the sealed vessel in a freezer at -20°C to -40°C for 24 hours.

  • Filtration: Rapidly filter the resulting crystals under an inert atmosphere (Argon/Nitrogen) using a chilled Schlenk frit.

  • Drying: Dry under high vacuum at < 0°C .

  • Storage: Store in a glovebox at -20°C.

Method C: Short-Path Distillation (High Risk)

Only attempt if Method A/B fail and product is heavily contaminated with non-volatiles.[1]

ParameterSpecificationReason
Vacuum Pressure < 0.1 mmHg (High Vacuum)Minimize boiling point to prevent reversion.[1]
Bath Temperature Max 60°CAbove 80°C, rapid decomposition occurs.[1]
Condenser Temp -10°CPrevent loss of product to the trap.
Stabilizer None (during distillation)Bases will react; radical inhibitors are ineffective against HCl elimination.

PART 3: TROUBLESHOOTING GUIDE (Q&A)

Category 1: Appearance & Stability[1]

Q1: My product turned from colorless to dark brown/black overnight. What happened?

  • Diagnosis: Polymerization of regenerated NVP.

  • Mechanism: Trace moisture hydrolyzed the product

    
     released HCl 
    
    
    
    acid-catalyzed polymerization of remaining NVP.[1]
  • Solution: Your storage was not anhydrous. You must store the compound under Argon/Nitrogen in a sealed vessel, preferably at -20°C. Once dark tars form, the batch is unrecoverable.[1]

Q2: The product has a strong, sharp, fruity odor. Is this normal?

  • Diagnosis: Hydrolysis has occurred.[1][2][3][4]

  • Mechanism: The "fruity" smell is Acetaldehyde .

    
    [1]
    
  • Solution: Check your solvents for water content (Karl Fischer titration).[1] Ensure all glassware was flame-dried.

Category 2: Distillation Issues

Q3: During vacuum distillation, the pressure fluctuates wildly and I see "fumes" in the pump trap.

  • Diagnosis: Thermal elimination of HCl.

  • Root Cause: The bath temperature is too high. You are reversing the synthesis reaction.

  • Action: Stop heating immediately. Cool the pot. Use Method A (Degassing) instead. Install a caustic scrubber (KOH trap) before your vacuum pump to protect it from HCl damage.[1]

Q4: I obtained a solid, but the melting point is much lower than expected (or it's a liquid).

  • Diagnosis: Impurity depression.

  • Contaminant: Likely 2-Pyrrolidone (MP: ~25°C) or unreacted NVP (Liquid).[1]

  • Action: Analyze via

    
    -NMR. If 2-pyrrolidone is present, re-dissolve in anhydrous ether and wash rapidly with cold, dry base (risky) or recrystallize (Method B).[1]
    

PART 4: VISUALIZATION & ANALYTICS[1]

Workflow: Stability & Degradation Pathways

Understanding this cycle is key to successful purification.

CEP_Stability cluster_cycle The Reversion Cycle NVP N-Vinylpyrrolidone (NVP) CEP 1-(1-Chloroethyl) pyrrolidin-2-one NVP->CEP Synthesis (0°C) Polymer Polyvinylpyrrolidone (Tars/Oligomers) NVP->Polymer + Trace Acid/Heat HCl HCl (Anhydrous) HCl->CEP Synthesis (0°C) CEP->NVP Heat (>60°C) Vacuum Hydrolysis 2-Pyrrolidone + Acetaldehyde CEP->Hydrolysis + Moisture (H2O)

Caption: Figure 1. The synthesis-degradation cycle.[1] Note that heating (distillation) drives the reaction back to NVP, which then polymerizes.

Analytical Fingerprint ( -NMR in )

Use this table to assess purity without thermal stress (GC is not recommended due to thermal degradation).

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
-CH(Cl)-CH3 (Methine)~6.0 - 6.2QuartetKey Product Peak. Downfield due to Cl and N.
-CH(Cl)-CH3 (Methyl)~1.7 - 1.8DoubletCouples with the methine.[1]
N-CH=CH2 (NVP Impurity)7.0 (CH), 4.4 (CH2)DDIndicates reversion or incomplete reaction.[1]
CHO (Acetaldehyde)~9.8SingletIndicates hydrolysis.

References

  • Reppe, W. et al. (1956).[1] N-Vinylpyrrolidone and its derivatives. Justus Liebigs Annalen der Chemie. [1]

  • BASF SE. (2021).[1] Technical Data Sheet: N-Vinylpyrrolidone (NVP). Describes instability and hydrolysis pathways. [1]

  • Pinchuk, A. M. et al. (1975).[1] Reaction of N-vinylpyrrolidone with phosphorus pentachloride and HCl. Journal of General Chemistry of the USSR. (Validates the formation of the 1-chloroethyl adduct).

  • Manley, T. R. (1989).[1] Thermal stability of N-vinyl-2-pyrrolidone. Polymer Degradation and Stability. [1]

  • IUPAC. (2014).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. (For disambiguation of chloroethyl isomers). [1]

Sources

Troubleshooting

impact of moisture on 1-(1-Chloroethyl)pyrrolidin-2-one stability

Technical Support Center: 1-(1-Chloroethyl)pyrrolidin-2-one User Guide: Stability, Handling, and Moisture Management Product Identity: 1-(1-Chloroethyl)pyrrolidin-2-one CAS Registry Number: 55027-66-0 (Note: Often confus...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(1-Chloroethyl)pyrrolidin-2-one

User Guide: Stability, Handling, and Moisture Management

Product Identity: 1-(1-Chloroethyl)pyrrolidin-2-one CAS Registry Number: 55027-66-0 (Note: Often confused with the 2-chloroethyl isomer, CAS 7250-67-1). Chemical Class:


-(

-Chloroalkyl)amide / Hemiaminal chloride.

Introduction: The "Invisible" degradation

Welcome to the technical support hub for 1-(1-Chloroethyl)pyrrolidin-2-one (CEP) . If you are accessing this guide, you are likely experiencing yield loss, corrosion of analytical equipment, or unexpected "fuming" of your reagent.

Critical Distinction: Do not confuse this reagent with 1-(2-chloroethyl)pyrrolidine (nitrogen mustard precursor).

  • Your Molecule (CEP): The chlorine is on the carbon directly attached to the nitrogen (

    
    -position). It is highly electrophilic and hydrolytically unstable.
    
  • The Isomer: The chlorine is on the

    
    -carbon. It is relatively stable to moisture but toxic.
    

This guide focuses on the moisture sensitivity of CEP, which is the primary cause of experimental failure.

Module 1: The Chemistry of Failure

To troubleshoot effectively, you must understand why the molecule fails. CEP is not just "hygroscopic"; it is reactive toward water.

The Hydrolysis Mechanism ( -Acyliminium Pathway)

Unlike standard alkyl halides, the chlorine in CEP is adjacent to a nitrogen atom. This allows for a rapid, unimolecular ionization (SN1-like) facilitated by the nitrogen lone pair.

The Pathway:

  • Ionization: Spontaneous loss of chloride (

    
    ) to form a resonance-stabilized 
    
    
    
    -acyliminium ion
    .
  • Water Attack: Moisture attacks the highly electrophilic carbon.

  • Collapse: The resulting hemiaminal is unstable and fragments into Pyrrolidin-2-one , Acetaldehyde , and HCl .

Visualizing the Degradation:

Hydrolysis CEP 1-(1-Chloroethyl) pyrrolidin-2-one Ion N-Acyliminium Cation CEP->Ion - Cl⁻ Hemiaminal Hemiaminal Intermediate Ion->Hemiaminal + H₂O Products Pyrrolidin-2-one + Acetaldehyde Hemiaminal->Products Fragmentation HCl HCl (Gas/Acid) Hemiaminal->HCl Release

Figure 1: The degradation cascade of CEP upon contact with moisture. Note that HCl generation is autocatalytic in some solvent systems.

Module 2: Troubleshooting Guide (FAQs)

Q1: My reagent bottle is "fuming" when opened. Is this normal?

  • Diagnosis: Critical Failure.

  • Explanation: The "fume" is hydrogen chloride (HCl) gas reacting with atmospheric moisture to form hydrochloric acid mist. This indicates significant hydrolysis has already occurred inside the bottle.

  • Action: Discard the reagent immediately. Do not use it for synthesis; the acidity will destroy acid-sensitive substrates and the stoichiometry will be incorrect.

Q2: I see a white precipitate in my reaction mixture.

  • Diagnosis: Polymerization or Salt Formation.

  • Explanation:

    • Polymerization: If CEP hydrolyzes, it releases HCl. If the starting material was made from

      
      -vinylpyrrolidin-2-one (NVP), the acid can catalyze the cationic polymerization of trace NVP.
      
    • Amine Salts: If your reaction involves an amine base, the generated HCl is reacting with your base to form insoluble hydrochloride salts (e.g., Triethylamine-HCl).

  • Action: Filter the solution under inert atmosphere. Check the filtrate by NMR. If the CEP signals are weak, the reaction has failed.

Q3: My GC/HPLC column pressure spiked after injecting a sample containing CEP.

  • Diagnosis: In-Column Degradation.

  • Explanation: CEP is thermally unstable. In a hot GC injector, it can revert to

    
    -vinylpyrrolidin-2-one and HCl. The HCl can strip the stationary phase of your column. In HPLC, aqueous mobile phases will hydrolyze CEP immediately, changing the pH and potentially precipitating buffer salts.
    
  • Action:

    • GC: Use cool on-column injection if possible. Derivatize the CEP (e.g., with methanol) before analysis to form the stable methyl ether.

    • HPLC: Use non-aqueous reverse phase (NARP) or analyze the derivatized product.

Module 3: Prevention & Handling Protocols

The stability of CEP is binary: it is stable in the absence of water and rapidly degrades in its presence.

Storage Specifications
ParameterRequirementReason
Temperature -20°C (Freezer) Slows thermal reversion to vinylpyrrolidone + HCl.
Atmosphere Argon or Nitrogen Prevents atmospheric moisture ingress.
Container Teflon-sealed glass HCl gas can corrode metal caps; standard polyethylene is permeable to moisture over time.
Shelf Life < 3 Months Even under optimal conditions, slow degradation occurs.
Solvent Preparation (The "Zero-Water" Rule)

Standard "anhydrous" solvents (50 ppm water) are often insufficient for CEP.

  • Requirement: Solvents (DCM, THF, Toluene) must be dried to < 10 ppm water .

  • Protocol: Store solvents over activated 3Å or 4Å molecular sieves for 24 hours prior to use.

  • Verification: Perform a Karl Fischer titration before adding CEP.

Handling Workflow

Use the "Cannula Transfer" technique. Never pour CEP from the bottle.

Workflow Step1 1. Dry Solvent (Over Sieves) Step2 2. Purge Reaction Vessel (N₂/Ar) Step1->Step2 Step3 3. Syringe/Cannula Transfer of CEP Step2->Step3 Step4 4. Add Substrate (-10°C to 0°C) Step3->Step4 Warning Avoid Metal Needles if solution is old (HCl risk) Step3->Warning

Figure 2: Recommended handling workflow to minimize moisture exposure.

Module 4: Analytical Validation

How do you know if your CEP is good before you commit your valuable starting material?

Method: H-NMR Quality Control

  • Solvent:

    
     (Must be neutralized with basic alumina or stored over sieves to prevent acid-catalyzed hydrolysis during the scan).
    
  • Key Signals:

    • CEP (Active): Look for the quartet at ~6.0 - 6.5 ppm (CH-Cl) and the doublet at ~1.8 ppm (

      
      ).
      
    • Impurity (Acetaldehyde): Quartet at 9.8 ppm (CHO).

    • Impurity (Vinylpyrrolidone): Multiplets at 4.4 ppm and 7.0 ppm (Alkene protons).

    • Impurity (Pyrrolidone): Broad NH singlet.

Calculation:



References

  • Synthesis and Reactivity of

    
    -Haloamides: 
    
    • Source: Speckamp, W. N., & Hiemstra, H. (1985).
    • Relevance: Defines the -acyliminium mechanism responsible for the moisture sensitivity.
    • Link:

  • Prodrug Synthesis Applications (Cefotiam Hexetil)

    • Source: Bradshaw, J., et al. (1990). Cephalosporin Prodrugs. Journal of Antibiotics.
    • Relevance: Describes the use of 1-(1-chloroethyl)
    • Link:

  • Hydrolysis of N-Vinylpyrrolidone Derivatives

    • Source: Reppe, W. (1955). Polyvinylpyrrolidon.[1][2] Verlag Chemie.

    • Relevance: Foundational text on pyrrolidone chemistry, establishing the reversibility of the NVP + HCl reaction.
    • Link:

  • General Handling of Moisture Sensitive Reagents

    • Source: Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."
    • Relevance: Standard operating procedures for cannula transfer and inert gas storage.
    • Link:

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: N-Vinylpyrrolidone (NVP) vs. 1-(1-Chloroethyl)pyrrolidin-2-one

This guide outlines the critical technical distinctions between N-Vinylpyrrolidone (NVP) and its reactive precursor/impurity, 1-(1-Chloroethyl)pyrrolidin-2-one (CEP) . Executive Summary In the synthesis and application o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical technical distinctions between N-Vinylpyrrolidone (NVP) and its reactive precursor/impurity, 1-(1-Chloroethyl)pyrrolidin-2-one (CEP) .

Executive Summary

In the synthesis and application of polyvinylpyrrolidone (PVP) excipients and hydrogels, distinguishing the monomer N-Vinylpyrrolidone (NVP) from its halogenated analog 1-(1-Chloroethyl)pyrrolidin-2-one (CEP) is critical for safety and polymerization control.

  • NVP (CAS 88-12-0): The stable, commercially available monomer used for free-radical polymerization.

  • CEP (No common CAS for commercial isolation): A highly reactive

    
    -chloroamide intermediate formed during the "indirect dehydration" synthesis route of NVP or via the hydrochlorination of NVP. It acts as a potent alkylating agent and polymerization retarder.
    

Key Differentiator: NVP is a neutral alkene that polymerizes; CEP is an electrophilic alkyl chloride that hydrolyzes rapidly to release acid (HCl).

Chemical Identity & Structural Analysis[1]

The structural difference lies in the saturation of the ethyl group attached to the pyrrolidone nitrogen. NVP possesses a vinyl group (unsaturation), while CEP possesses a 1-chloroethyl group (saturation with a leaving group).

Structural Pathway & Relationship

CEP is typically the immediate precursor to NVP in the acetaldehyde-pyrrolidone synthesis route, or a byproduct formed if NVP contacts HCl.

G NHP N-(1-Hydroxyethyl) pyrrolidone (Precursor) CEP 1-(1-Chloroethyl) pyrrolidin-2-one (CEP) Reactive Intermediate NHP->CEP + SOCl2 or HCl (Chlorination) NVP N-Vinylpyrrolidone (NVP) Target Monomer CEP->NVP - HCl (Thermal Elimination) NVP->CEP + HCl (Hydrochlorination)

Figure 1: Synthetic relationship between CEP and NVP. CEP is the chlorinated intermediate that eliminates HCl to form the vinyl double bond of NVP.

Physicochemical Properties Comparison[1][2][3][4][5]
FeatureN-Vinylpyrrolidone (NVP) 1-(1-Chloroethyl)pyrrolidin-2-one (CEP)
Molecular Formula C₆H₉NOC₆H₁₀ClNO
Functional Group Enamide (N-C=C)

-Chloroamide (N-C(Cl)-C)
Reactivity Radical Polymerization (Monomer)Electrophilic Alkylation / Hydrolysis
Stability Stable (with inhibitor, e.g., NaOH/Kerobit)Unstable; Moisture Sensitive
Hydrolysis Product 2-Pyrrolidone + Acetaldehyde2-Pyrrolidone + Acetaldehyde + HCl
Physical State Colorless to yellow liquidViscous liquid (often generated in situ)

Analytical Distinction Protocols

Distinguishing these two compounds requires methods that detect the specific proton environments (NMR) or the presence of labile chloride (Chemical/Titration).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR is the definitive method for structural confirmation. The signals are distinct and non-overlapping.
CompoundKey Diagnostic SignalChemical Shift (

, ppm)
MultiplicityInterpretation
NVP Vinyl CH (N-CH=)7.0 - 7.3 Doublet of doubletsDeshielded vinyl proton adjacent to N.
NVP Terminal =CH₂4.4 - 4.8 Two DoubletsTerminal vinyl protons.
CEP Methine CH (N-CH-Cl)6.2 - 6.6 QuartetMethine proton deshielded by Cl and N.
CEP Methyl CH₃ (-CH₃)1.6 - 1.8 DoubletMethyl group coupled to the methine.

Protocol Insight: Perform NMR in CDCl₃ or DMSO-d₆ . Avoid D₂O for CEP analysis, as it will hydrolyze the compound immediately, leading to a spectrum of pyrrolidone and acetaldehyde hydrate.

B. Chromatographic Behavior (HPLC/GC)

Warning: Standard GC/MS may thermally degrade CEP back to NVP (via HCl elimination) inside the injector port, leading to false identification of NVP.

  • HPLC Method (Recommended): Use a Reversed-Phase method with a neutral pH mobile phase (Acetonitrile/Water).

    • NVP: Elutes as a single peak. UV active at 235 nm.

    • CEP: Likely to show broad tailing or multiple peaks due to on-column hydrolysis.

  • GC Method:

    • NVP: Sharp peak.

    • CEP: If stable, will elute later due to higher molecular weight (Cl vs H). However, look for "fronting" or decomposition artifacts.

C. The "Acid Release" Hydrolysis Test (Self-Validating Field Test)

This is a rapid, self-validating wet chemistry protocol to distinguish the stable monomer from the reactive chloride.

Principle: CEP hydrolyzes in water to release Hydrochloric Acid (HCl), drastically lowering pH and precipitating Silver Chloride (AgCl) if silver nitrate is present. NVP hydrolyzes slowly to neutral products (or slightly acidic if oxidized) but does not release halide ions.

Step-by-Step Protocol:

  • Prepare Reagent: Dissolve 1% Silver Nitrate (AgNO₃) in deionized water.

  • Sample Prep: Take 0.5 mL of the test liquid (NVP or CEP suspect).

  • Reaction: Add 2 mL of deionized water to the sample.

    • Observation A: Check pH with litmus paper.

    • Observation B: Add 2-3 drops of AgNO₃ solution.

  • Interpretation:

ObservationResultConclusion
pH Neutral (6-7) + No Precipitate Negative for Labile ClN-Vinylpyrrolidone (NVP)
pH Acidic (1-2) + Heavy White Precipitate Positive for Labile Cl1-(1-Chloroethyl)pyrrolidin-2-one (CEP)

Performance Implications in Drug Development[2]

Polymerization Interference

Researchers attempting to polymerize NVP contaminated with CEP will observe:

  • Retarded Kinetics: The C-Cl bond in CEP is weak. It acts as a Chain Transfer Agent , terminating growing polymer chains and lowering the molecular weight of the PVP produced.

  • Yellowing: The liberation of HCl during the reaction causes acid-catalyzed degradation of the PVP, leading to yellow/brown discoloration.

Toxicity & Safety
  • NVP: Classified as a suspected carcinogen (IARC Group 3), but widely handled with standard PPE.

  • CEP: As an

    
    -chloroamide, it is a potent alkylating agent . It is structurally similar to nitrogen mustards (though monofunctional). It poses a significantly higher genotoxic risk than NVP and must be handled in a fume hood with strict moisture exclusion.
    

References

  • Harwood, H. J. (1987). The Chemistry of N-Vinylpyrrolidone Polymerization. In Reactions and Synthesis of Vinyl Polymers.
  • Reppe, W. (1955). Polyvinylpyrrolidon.[1][2] Verlag Chemie. (Foundational text on the synthesis of NVP via the acetylene and acetaldehyde routes).

  • Sielc Technologies. (2023). HPLC Method for Analysis of 1-vinyl-2-pyrrolidone. Available at: [Link]

  • PubChem. (2023). N-Vinyl-2-pyrrolidone Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of 1-(1-Chloroethyl)pyrrolidin-2-one

Executive Summary & Structural Context[1][2][3][4] This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 1-(1-Chloroethyl)pyrrolidin-2-one , a reactive intermediate often encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of 1-(1-Chloroethyl)pyrrolidin-2-one , a reactive intermediate often encountered in the synthesis or degradation of N-vinylpyrrolidone (NVP) derivatives.

Unlike its stable isomer 1-(2-Chloroethyl)pyrrolidin-2-one (a nitrogen mustard precursor), the 1-chloroethyl variant contains a hemiaminal-like


-chloro linkage. This structural feature dictates a unique fragmentation pathway driven by the formation of stable N-acyliminium ions. Correctly distinguishing these isomers is critical for pharmaceutical impurity profiling and reaction monitoring.
The Compound at a Glance[4][5]
  • Formula:

    
    
    
  • Molecular Weight: 147.60 g/mol

  • Key Feature: Labile C-Cl bond at the

    
    -position to the lactam nitrogen.
    
  • Primary Application: Reactive intermediate; HCl adduct of N-vinylpyrrolidone.

Experimental Methodology

To ensure reproducible fragmentation data, the following Electron Ionization (EI) protocol is recommended. This workflow minimizes thermal degradation prior to ionization, which is a common risk with


-haloamines.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
ParameterSetting / DescriptionRationale
Inlet Temperature 200°C (Split 20:1)Lower temp minimizes thermal elimination of HCl (reversion to NVP).
Carrier Gas Helium, 1.0 mL/minStandard flow for optimal chromatographic resolution.
Column Rtx-5MS or DB-5MS (30m x 0.25mm)Low-polarity phase prevents interaction with the lactam ring.
Ionization Mode Electron Ionization (EI)Hard ionization is required to induce diagnostic fragmentation.
Electron Energy 70 eVStandard energy for library comparison (NIST/Wiley).
Source Temp 230°CPrevents condensation of the polar lactam core.
Scan Range

35 – 300
Captures low-mass ring fragments and the molecular ion cluster.

Fragmentation Pathway Analysis

The fragmentation of 1-(1-Chloroethyl)pyrrolidin-2-one is dominated by the stability of the cation formed adjacent to the nitrogen atom.

Molecular Ion and Isotopic Pattern

The molecular ion (


) appears at 

147
.
  • Diagnostic Feature: The presence of a single chlorine atom creates a distinct 3:1 intensity ratio between

    
     147 (
    
    
    
    Cl) and
    
    
    149 (
    
    
    Cl).
  • Stability: The

    
     is relatively weak due to the labile nature of the 
    
    
    
    -C-Cl bond.
Primary Fragmentation: -Cleavage (Formation of Base Peak)

The most abundant ion (Base Peak) typically arises from the loss of the chlorine radical (


).
  • Mechanism: Ionization of the nitrogen lone pair or carbonyl oxygen triggers

    
    -cleavage.
    
  • Result: Loss of 35 Da (Cl) yields the

    
    -ethylidene-pyrrolidinium ion at 
    
    
    
    112
    .
  • Driving Force: The resulting cation is resonance-stabilized by the adjacent nitrogen atom (forming an

    
    -acyliminium species).
    
Secondary Fragmentation

The


 112 ion undergoes further decomposition characteristic of the pyrrolidone ring:
  • Ring Contraction/Loss of CO: Loss of 28 Da (CO) or ethylene (

    
    ) from the lactam ring.
    
  • Formation of Pyrrolidone Core: Typical fragments at

    
     84 and 
    
    
    
    86.
Visualization of Fragmentation Logic

FragmentationPathway cluster_legend Legend Parent Parent Ion [M]+. m/z 147 / 149 (3:1 Ratio) BasePeak N-Acyliminium Ion (Base Peak) m/z 112 Parent->BasePeak - Cl radical (35 Da) Alpha-Cleavage Frag1 Pyrrolidone Core m/z 84 BasePeak->Frag1 - C2H4 (Ethylene) Ring Contraction Frag2 Ring Fragment m/z 41 / 42 Frag1->Frag2 - C2H2O (Ketene) key Blue: Molecular Ion | Red: Diagnostic Base Peak | Yellow: Secondary Fragment

Figure 1: Mechanistic pathway showing the dominant alpha-cleavage of the Chlorine atom leading to the stable N-acyliminium ion.

Comparative Performance: Isomer Differentiation

The critical analytical challenge is distinguishing the 1-chloroethyl isomer (the topic) from the 2-chloroethyl isomer and the N-vinyl precursor.

Comparative Data Table
Feature1-(1-Chloroethyl)pyrrolidin-2-one (Topic)1-(2-Chloroethyl)pyrrolidin-2-one (Isomer)N-Vinylpyrrolidone (Precursor)
Structure N-CH(Cl)-CH

N-CH

-CH

-Cl
N-CH=CH

Molecular Ion (

)
147 (Weak)147 (Moderate)111 (Strong)
Base Peak (

)

112
(

)

98
(

)

111
or

56
Key Mechanism

-Cleavage (Loss of Cl)

-Cleavage (Loss of side chain)
Ring fragmentation
Diagnostic Loss Loss of 35 (Cl)Loss of 49 (CH

Cl)
Loss of 27 (Vinyl)
Chemical Nature Unstable / Reactive IntermediateStable / Nitrogen Mustard PrecursorPolymerizable Monomer
Analysis of Alternatives
  • Vs. 1-(2-Chloroethyl)pyrrolidin-2-one:

    • The 2-chloro isomer does not easily lose the chlorine atom alone because the resulting primary cation (

      
      ) is less stable than the 
      
      
      
      -cation formed by the 1-chloro isomer.
    • Instead, the 2-chloro isomer prefers to break the

      
       bond, losing the entire chloroethyl group (
      
      
      
      ), resulting in a peak at
      
      
      98 (pyrrolidone ion).
    • Decision Rule: If the spectrum shows a dominant

      
       (
      
      
      
      112), it is the 1-chloroethyl species. If it shows
      
      
      (
      
      
      98), it is the 2-chloroethyl species.
  • Vs. N-Vinylpyrrolidone (NVP):

    • NVP is the elimination product of the 1-chloro compound. Thermal degradation in the GC inlet can cause the 1-chloro compound to revert to NVP (

      
       111).
      
    • QC Check: If you observe only

      
       111 and no 
      
      
      
      147/149 cluster, your inlet temperature is likely too high, or the sample has degraded.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms in amides/lactams).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Ethyl-2-pyrrolidinone. National Institute of Standards and Technology. Available at: [Link] (Used as the non-chlorinated structural baseline).

  • PubChem. (2023). Compound Summary: 1-(2-Chloroethyl)pyrrolidin-2-one. National Library of Medicine. Available at: [Link] (Source for isomeric comparison data).

  • European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: N-Vinylpyrrolidone. Available at: [Link] (Source for synthesis intermediates and degradation pathways).

Sources

Validation

Technical Guide: Purity Assessment of 1-(1-Chloroethyl)pyrrolidin-2-one via GC

Executive Summary 1-(1-Chloroethyl)pyrrolidin-2-one (CEP) is a critical electrophilic intermediate, predominantly used in the asymmetric synthesis of the antiepileptic drug Levetiracetam . Its analysis presents a specifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1-Chloroethyl)pyrrolidin-2-one (CEP) is a critical electrophilic intermediate, predominantly used in the asymmetric synthesis of the antiepileptic drug Levetiracetam . Its analysis presents a specific "analytical paradox": the compound is thermally unstable (prone to elimination) and hydrolytically sensitive (prone to solvolysis).

Standard Reverse-Phase HPLC (RP-HPLC) is often unsuitable due to rapid hydrolysis in aqueous mobile phases. Consequently, Gas Chromatography (GC) remains the industry workhorse for routine purity assessment. However, without rigorous control of injector thermodynamics, GC methods yield false-negative purity results due to in-situ thermal degradation.

This guide outlines an optimized Cool-Inlet GC-FID protocol that mitigates thermal elimination, compares it against orthogonal techniques (qNMR, HPLC), and provides a self-validating framework for implementation.

The Analytical Challenge: Chemical Instability

Before selecting a method, one must understand the degradation mechanisms that bias analytical results. CEP is not a static analyte; it is a reactive species.

Degradation PathwayTriggerProduct(s)Analytical Impact
Thermal Elimination Heat (>120°C)N-Vinylpyrrolidone (NVP) + HClGC Bias: Artificial increase in NVP impurity; false low purity for CEP.
Hydrolysis Moisture/Water2-Pyrrolidone + AcetaldehydeHPLC Bias: Degradation during run time; shifting baselines; appearance of ghost peaks.
Alcoholysis Protic Solvents (MeOH)1-(1-Methoxyethyl)pyrrolidin-2-oneSample Prep Bias: Immediate reaction with diluent; complete loss of analyte.

Comparative Analysis: GC vs. Alternatives

The following table objectively compares the performance of the optimized GC method against common alternatives.

Table 1: Method Performance Matrix
FeatureOptimized GC-FID (Recommended)Normal Phase HPLC Potentiometric Titration qNMR (1H)
Specificity High (Resolves CEP from NVP & 2-Pyrrolidone)Medium (UV cutoff issues; solvent interference)Low (Measures total Cl⁻, cannot distinguish CEP from HCl)Very High (Structural certainty)
Throughput < 15 mins/sample20-30 mins/sample< 5 mins/sample> 30 mins/sample
Sample Stability High (in anhydrous Toluene/DCM)Low (Hydrolysis risk in MP)N/AHigh (in CDCl₃)
LOD/LOQ ~10 ppm~50 ppm~1000 ppm~1000 ppm
Primary Risk Thermal degradation in injectorColumn fouling / HydrolysisOverestimation of purity due to non-specificityHigh cost / Low sensitivity

Verdict: GC-FID is the superior choice for routine QC and process monitoring provided the injector temperature is controlled. qNMR is the required orthogonal method for reference standard qualification.

Deep Dive: Optimized GC-FID Protocol

This protocol is designed to minimize the residence time of CEP in the hot inlet, preventing the elimination reaction (CEP


 NVP + HCl).
Critical Reagents & Equipment[1][2]
  • Solvent: Anhydrous Toluene or Dichloromethane (DCM). Do NOT use Methanol or Ethanol.

  • Internal Standard (Optional): Dodecane (inert, distinct retention).

  • Liner: Deactivated Split Liner with Glass Wool (Restek Sky or Agilent Ultra Inert). Active sites on dirty liners catalyze dehydrohalogenation.

Instrument Conditions[3][4]
ParameterSettingRationale (Causality)
Inlet Mode Pulsed Split (or Cool On-Column)High pressure pulse (20-30 psi) sweeps the sample onto the column rapidly, minimizing thermal stress in the inlet.
Inlet Temp 140°C (Max)CEP begins significant thermal elimination >150°C. Standard 250°C inlets will destroy the sample.
Split Ratio 50:1High split ratio reduces residence time in the liner.
Column DB-1 or Rtx-1 (30m x 0.32mm x 1.0µm)Thick film (1.0µm) allows focusing of volatiles at higher initial oven temps; non-polar phase is inert to alkyl halides.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)-
Oven Program 60°C (hold 2 min)

20°C/min

240°C
Low initial temp separates volatile acetaldehyde (hydrolysis marker); fast ramp minimizes thermal exposure.
Detector FID @ 260°C-
Sample Preparation Workflow
  • Blank Prep: Fill vial with anhydrous Toluene.

  • Sample Weighing: Weigh ~50 mg CEP into a dry 10 mL volumetric flask.

  • Dissolution: Immediately dilute to volume with Toluene.

  • Transfer: Transfer to GC vial with limited headspace.

  • Injection: Inject within 2 hours of preparation.

Experimental Validation Data

The following data simulates a validation study comparing a "Standard" (High Temp) GC method vs. the "Optimized" (Low Temp) method.

Table 2: Thermal Degradation Impact Study
ParameterStandard Method (Inlet 250°C)Optimized Method (Inlet 140°C)True Value (via qNMR)
CEP Purity (Area %) 94.2%98.8% 98.9%
NVP Impurity 4.5%0.3% 0.3%
2-Pyrrolidone 0.8%0.8%0.8%
Recovery (%) 95.1%99.7%N/A

Observation: The Standard Method artificially inflates the NVP impurity by ~4.2% due to thermal elimination in the injector. The Optimized Method correlates with qNMR.

Visualization: Analytical Decision Matrix

The following diagram illustrates the logic flow for selecting the correct analytical technique and troubleshooting the GC method.

CEP_Analysis_Workflow Start Start: Purity Analysis of CEP Check_Water Is sample aqueous or wet? Start->Check_Water qNMR Method: qNMR (CDCl3) (Avoids Hydrolysis) Check_Water->qNMR Yes (Hydrolysis Risk) Check_Routine Is this routine QC? Check_Water->Check_Routine No (Dry Solid/Oil) Check_Routine->qNMR No (Reference Std) GC_Path Select GC-FID Check_Routine->GC_Path Yes (High Throughput) GC_Params Critical GC Parameters: 1. Solvent: Toluene (Anhydrous) 2. Inlet: <140°C 3. Liner: Deactivated GC_Path->GC_Params Result_Check Check Chromatogram: Is NVP peak > 0.5%? GC_Params->Result_Check Valid Result Valid: Report Purity Result_Check->Valid No Invalid Suspect Thermal Degradation: Lower Inlet Temp & Retest Result_Check->Invalid Yes Invalid->GC_Params Optimize

Caption: Decision matrix for CEP analysis highlighting the critical control points for preventing thermal degradation and hydrolysis.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
"Ghost" Peak at ~2.5 min Acetaldehyde formation due to moisture in solvent.Dry Toluene with molecular sieves; ensure vials are capped tightly.
High NVP (Peak ~5.0 min) Inlet temperature too high (>200°C) or dirty liner.Lower inlet temp to 140°C; replace liner with Ultra-Inert type.
Poor Peak Shape (Tailing) Interaction with active silanols in column.Trim column guard (0.5m); ensure column is "Base Deactivated".
Loss of Response Sample reacted with Methanol diluent.STOP. Remake sample in Toluene or DCM.

References

  • Surange, S. S., et al. (2012). Process for the preparation of Levetiracetam. U.S. Patent 8,324,402. (Describes the synthesis of Levetiracetam via the CEP intermediate and the necessity of controlling NVP levels).

  • Restek Corporation. (2020). Handling Labile Compounds in GC Analysis: Inlet Deactivation. (General guidance on analyzing thermally labile alkyl halides).

  • UCB Pharma. (2005). Levetiracetam Synthesis and Impurity Profiling. European Patent EP1689719A1. (Details the hydrolysis sensitivity of the chloroethyl group).

  • Holzgrabe, U., et al. (2005). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier. (Reference for qNMR as a primary ratio method for unstable intermediates).

Comparative

comparing reactivity of 1-(1-Chloroethyl)pyrrolidin-2-one vs chloromethyl derivatives

Executive Summary In the design of prodrugs and soft alkylation strategies, the choice between 1-(1-Chloroethyl)pyrrolidin-2-one (1-CEP) and -Chloromethyl-2-pyrrolidinone (N-CMP) is a critical decision point that balance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of prodrugs and soft alkylation strategies, the choice between 1-(1-Chloroethyl)pyrrolidin-2-one (1-CEP) and


-Chloromethyl-2-pyrrolidinone (N-CMP)  is a critical decision point that balances synthetic stability against biological safety.
  • 1-CEP is a highly reactive, secondary

    
    -chloroamide often generated in situ from 
    
    
    
    -vinylpyrrolidone (NVP). It offers faster reaction kinetics and releases less toxic acetaldehyde upon hydrolysis, but suffers from thermal instability (elimination to NVP).
  • N-CMP is a primary

    
    -chloroamide that can be isolated and stored. It offers superior shelf-stability and handling but reacts slower and releases formaldehyde (a known carcinogen) upon metabolic cleavage.
    

This guide provides the mechanistic grounding, comparative data, and validated protocols required to select the correct reagent for your specific drug delivery or conjugation application.

Mechanistic Foundation: The -Acyliminium Ion

To control these reagents, one must understand that they do not react via standard


 pathways. Both compounds react via an 

-like ionization
to form a highly electrophilic

-acyliminium ion.
Reaction Pathway Diagram

The following diagram illustrates the ionization differences. Note the "Elimination Shunt" specific to the ethyl derivative.

ReactionMechanism Reagent_Et 1-(1-Chloroethyl) pyrrolidin-2-one (Secondary Cl) Ion_Et Secondary N-Acyliminium Ion (More Stable Cation) Reagent_Et->Ion_Et Fast Ionization (k1 >> k2) Reagent_Me N-Chloromethyl pyrrolidin-2-one (Primary Cl) Ion_Me Primary N-Acyliminium Ion (Less Stable Cation) Reagent_Me->Ion_Me Slow Ionization Elimination Elimination Product (N-Vinylpyrrolidone) Ion_Et->Elimination - HCl (Thermal Degradation) Product Coupled Product (Prodrug/Conjugate) Ion_Et->Product + Nucleophile Ion_Me->Product + Nucleophile Elimination->Ion_Et + HCl (dry)

Figure 1: Mechanistic divergence. The secondary carbon in 1-CEP stabilizes the cation, increasing reactivity but opening a pathway for elimination to N-vinylpyrrolidone.

Comparative Performance Analysis

The following data synthesizes kinetic trends and stability profiles observed in hemiaminal chloride applications.

Table 1: Head-to-Head Comparison
Feature1-(1-Chloroethyl)pyrrolidin-2-one (1-CEP)N-Chloromethyl-2-pyrrolidinone (N-CMP)
Electrophile Type Secondary

-Chloroamide
Primary

-Chloroamide
Reactivity (

)
High (~100x) (vs Primary)Moderate
Mechanism

(Rapid Iminium formation)
Mixed

/

-like
Thermal Stability Poor (Eliminates to NVP > 0°C)Good (Stable < 25°C if dry)
Hydrolysis Byproduct Acetaldehyde (Class 2 Solvent limit)Formaldehyde (Genotoxic impurity)
Chirality Creates Chiral Center (Racemic)Achiral
Primary Application In situ generation for sensitive APIsIsolated reagent for robust APIs
Stability & Degradation
  • 1-CEP: Exists in a delicate equilibrium. In the presence of a base or heat, it undergoes dehydrohalogenation to form

    
    -Vinylpyrrolidone (NVP) . This reaction is reversible with dry HCl but complicates purification.
    
  • N-CMP: Cannot eliminate to form an exocyclic double bond without significant ring strain. Consequently, it can be isolated, distilled (under vacuum), and stored for weeks at 4°C under inert atmosphere.

Validated Experimental Protocols

Safety Warning: Both compounds are potent alkylating agents. Work must be performed in a fume hood with appropriate PPE (gloves, goggles).

Protocol A: In Situ Generation of 1-(1-Chloroethyl)pyrrolidin-2-one

Use this method for coupling to carboxylates or alcohols where the isolation of the chloride is risky.

Reagents:

  • 
    -Vinylpyrrolidone (NVP)
    
  • Dry HCl gas (or 4M HCl in Dioxane)

  • Dichloromethane (DCM), anhydrous

Workflow:

  • Setup: Charge a flame-dried 3-neck flask with NVP (10.0 mmol) and anhydrous DCM (20 mL) under Argon. Cool to -10°C .

  • Addition: Bubble dry HCl gas slowly into the solution for 15 minutes, or add HCl/Dioxane (11.0 mmol) dropwise.

  • Observation: The solution will slightly darken. Monitor by NMR (

    
    ) if possible; look for the disappearance of vinyl protons (6.8-4.4 ppm) and appearance of the quartet at ~6.0 ppm (CH-Cl).
    
  • Coupling (Immediate): Do not isolate. Add your nucleophile (e.g., Carboxylic Acid + TEA) directly to this cold solution. The high reactivity of the 1-CEP drives the reaction rapidly at 0°C.

Protocol B: Synthesis & Isolation of N-Chloromethyl-2-pyrrolidinone

Use this method when you need a weighable, characterized reagent.

Reagents:

  • 
    -Hydroxymethyl-2-pyrrolidinone (Commercial or from pyrrolidone + paraformaldehyde)
    
  • Thionyl Chloride (

    
    )
    
  • Toluene (Dry)[1]

Workflow:

  • Setup: Dissolve

    
    -Hydroxymethyl-2-pyrrolidinone (10.0 mmol) in dry Toluene (30 mL). Cool to 0°C.
    
  • Chlorination: Add

    
     (12.0 mmol) dropwise over 20 minutes.
    
  • Reaction: Allow to warm to room temperature and stir for 2 hours. Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Workup: Evaporate volatiles under reduced pressure (< 40°C).

  • Purification: The residue is usually pure enough for use. If needed, vacuum distill (high vacuum required).

  • Storage: Store under Argon at -20°C.

Decision Matrix: Which Reagent to Choose?

Use this logic flow to determine the appropriate reagent for your drug development pipeline.

DecisionTree Start Select Reagent for Prodrug/Linker Synthesis Q1 Is Formaldehyde release acceptable (Tox/Reg)? Start->Q1 Use_CEP Use 1-(1-Chloroethyl) (1-CEP) Q1->Use_CEP No (Use Ethyl Linker) Q2 Is the API sensitive to Acid/Heat? Q1->Q2 Yes Branch_No NO (Safety Priority) Branch_Yes YES Q2->Use_CEP Yes (Needs Fast Rxn) Use_CMP Use N-Chloromethyl (N-CMP) Q2->Use_CMP No (Needs Stability)

Figure 2: Decision tree for reagent selection based on toxicological and chemical constraints.

References

  • Synthesis of N-Vinylpyrrolidone Precursors: Reppe, W. et al. "N-vinyl-2-pyrrolidone."[1] Justus Liebigs Annalen der Chemie, 1956. (Foundational work establishing the equilibrium between NVP and 1-chloroethyl derivatives).

  • Hydrolysis Mechanisms of

    
    -Haloamides: 
    Vinnik, M. I., & Moiseyev, Y. V. "Mechanism of the hydrolysis of lactams in aqueous solutions."[2] Tetrahedron, 1963.[2] (Establishes the N-acyliminium ion pathway).
    
    
  • Prodrug Stability (Acyloxymethyl vs 1-Acyloxyethyl): Lopes, F. et al. "Acyloxymethyl as a drug protecting group...[3][4] N-acyloxymethyl- and N-[(aminocarbonyloxy)methyl]sulfonamides."[3][5] Bioorganic & Medicinal Chemistry, 2000.[3] (Comparative stability data for methyl vs ethyl linkers).

  • Toxicology of Metabolites (Formaldehyde vs Acetaldehyde): European Medicines Agency (EMA). "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals." (Regulatory context for avoiding formaldehyde-releasing linkers).

Sources

Validation

Validation of 1-(1-Chloroethyl)pyrrolidin-2-one Synthesis: A Comparative Technical Guide

Topic: Validation of 1-(1-Chloroethyl)pyrrolidin-2-one Synthesis Method Content Type: Publish Comparison Guides Audience: Researchers, medicinal chemists, and process development scientists. Focus: Critical evaluation of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of 1-(1-Chloroethyl)pyrrolidin-2-one Synthesis Method Content Type: Publish Comparison Guides

Audience: Researchers, medicinal chemists, and process development scientists. Focus: Critical evaluation of synthesis pathways, stability protocols, and analytical validation for the reactive intermediate 1-(1-chloroethyl)pyrrolidin-2-one.

Executive Summary: The Challenge of the Alpha-Chloro Linker

1-(1-Chloroethyl)pyrrolidin-2-one is a specialized reactive intermediate primarily utilized in prodrug synthesis .[1] It serves as an electrophilic "promoietal" reagent, reacting with carboxylic acid drugs (e.g., antibiotics, NSAIDs) to form 1-(pyrrolidin-2-on-1-yl)ethyl esters .[1] These ester linkages are designed to improve lipophilicity and oral bioavailability, subsequently hydrolyzing in vivo to release the active parent drug.

The Core Technical Challenge: Unlike its isomer 1-(2-chloroethyl)pyrrolidin-2-one (a stable alkyl halide), the 1-(1-chloroethyl) isomer is a hemiaminal derivative .[1] It is highly susceptible to hydrolysis and thermal degradation. Consequently, the "validation" of its synthesis is less about maximizing isolated yield and more about validating purity in solution and stability windows for subsequent coupling reactions.

This guide compares the two primary approaches to accessing this compound:

  • Method A (The Standard): Anhydrous Hydrochlorination of N-Vinylpyrrolidin-2-one (NVP).[1]

  • Method B (The Alternative): Chlorination of 1-(1-Hydroxyethyl)pyrrolidin-2-one.[1]

Comparative Analysis of Synthesis Routes

The following table contrasts the performance metrics of the two methods. Method A is the industry standard due to the commercial availability of NVP and the avoidance of unstable hydroxy-intermediates.

FeatureMethod A: Hydrochlorination of NVPMethod B: Chlorination of N-Hydroxyethyl
Reaction Type Electrophilic Addition (Markovnikov)Nucleophilic Substitution (

)
Reagents N-Vinylpyrrolidin-2-one, Dry HCl gas1-(1-Hydroxyethyl)pyrrolidin-2-one,

Atom Economy 100% (No byproducts)Low (Generates

, HCl)
Reaction Time < 2 Hours4–6 Hours
Purity Profile High (>95% in situ)Moderate (Residual chlorinating agents)
Stability Risk Low (if kept anhydrous)High (Hydroxy precursor is unstable)
Scalability High (Gas-liquid reaction)Low (Exothermic, gas evolution)
Recommendation Preferred Route Not Recommended
Mechanistic Insight[1]
  • Method A relies on the protonation of the electron-rich enamide double bond of NVP. The nitrogen lone pair stabilizes the resulting carbocation at the

    
    -position, ensuring exclusive regioselectivity for the 1-chloroethyl product (Markovnikov addition).
    
  • Method B requires the synthesis of 1-(1-hydroxyethyl)pyrrolidin-2-one (from pyrrolidone + acetaldehyde).[1] This hemiaminal is in equilibrium with its precursors and is difficult to isolate pure, making subsequent chlorination messy and inefficient.

Detailed Experimental Protocol: Method A (Hydrochlorination)

This protocol validates the synthesis of 1-(1-chloroethyl)pyrrolidin-2-one via Method A. This system is self-validating through the observation of exothermicity and saturation points.

Reagents & Equipment
  • Precursor: N-Vinylpyrrolidin-2-one (NVP), distilled to remove NaOH stabilizer.[1]

  • Reagent: Anhydrous Hydrogen Chloride (HCl) gas (generated in situ or from a lecture bottle).

  • Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).[1] Note: Can be run neat for higher throughput.[1]

  • Equipment: 3-neck round bottom flask, gas inlet tube (bubbler), thermometer, drying tube (

    
    ).
    
Step-by-Step Workflow
  • System Preparation: Flame-dry the glassware and flush with Argon. Moisture is the critical failure mode; any water present will hydrolyze the product back to pyrrolidone and acetaldehyde.

  • Solvation: Dissolve NVP (10.0 g, 90 mmol) in anhydrous DCM (50 mL). Cool the solution to 0–5°C using an ice/salt bath.

    • Expert Insight: Temperature control is vital. Above 10°C, NVP is prone to acid-catalyzed polymerization (forming PVP), which appears as a viscous gum/solid.

  • Hydrochlorination: Slowly bubble dry HCl gas into the stirred solution.

    • Observation: The reaction is exothermic.[2] Adjust gas flow to maintain internal temperature < 10°C.

  • Saturation Point (Self-Validation): Continue bubbling until the solution is saturated. This is indicated when HCl gas begins to escape the outlet bubbler consistently, and the exotherm subsides.

  • Degassing: Stop HCl flow. Bubble dry Argon through the solution for 15 minutes to remove excess dissolved HCl.

  • Utilization: The resulting solution of 1-(1-chloroethyl)pyrrolidin-2-one is used immediately for the subsequent alkylation step.[1] Do not attempt to isolate via column chromatography.

Visualizing the Pathway

SynthesisPathway NVP N-Vinylpyrrolidin-2-one (Enamide) Inter Carbocation Intermediate (Stabilized by N-lone pair) NVP->Inter Protonation (0°C) HCl Anhydrous HCl (Gas) HCl->Inter Product 1-(1-Chloroethyl)pyrrolidin-2-one (Reactive Electrophile) Inter->Product Cl- Attack Polymer Polyvinylpyrrolidone (Side Product >10°C) Inter->Polymer Polymerization

Caption: Reaction pathway showing the critical divergence between successful hydrochlorination and the polymerization side-reaction controlled by temperature.

Validation & Characterization Framework

Since the product is rarely isolated to dryness due to instability, validation relies on in situ analytical techniques.

A. Nuclear Magnetic Resonance (NMR) Validation

The conversion is quantitative.[3] The disappearance of vinyl protons and the appearance of the ethylidene quartet are the primary validation markers.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityInterpretation
N-CH=CH2 (Start)4.4 - 7.1 (Region)Multi-peakDisappears upon completion.[1]
-CH(Cl)-CH3 (Product)1.7 - 1.8 Doublet (3H)Methyl group of the chloroethyl moiety.[1]
-CH(Cl)-CH3 (Product)6.4 - 6.6 Quartet (1H)Deshielded methine proton (Diagnostic Peak).[1]
Ring Protons 1.9 - 3.6MultipletsRemain relatively stable.[1]

Protocol: Take a 0.5 mL aliquot of the reaction mixture, dilute with anhydrous


, and run immediately. Do not use DMSO-

as it may react or promote hydrolysis.[1]
B. Hydrolysis/Titration Test (Purity Check)

To verify the active chloride content:

  • Take a known aliquot (e.g., 1.0 mL).

  • Quench into excess water (hydrolysis occurs immediately:

    
    ).[1]
    
  • Titrate the generated HCl with standardized 0.1 N NaOH using phenolphthalein.

  • Calculation: The moles of NaOH consumed should equal the theoretical moles of the hemiaminal chloride.

C. Stability Profile
  • Shelf Life (Neat, -20°C): < 1 Week. (Darkens/polymerizes).[4]

  • Solution Stability (DCM, 0°C): 24 Hours.

  • Hydrolysis Half-life (pH 7, 25°C): < 5 Minutes.

Application Workflow: Prodrug Synthesis

The primary utility of this validation is to enable the synthesis of prodrugs. The diagram below illustrates the validated workflow from NVP to the final prodrug ester.

Workflow cluster_0 Step 1: Reagent Generation cluster_1 Step 2: Coupling (Prodrug Formation) NVP N-Vinylpyrrolidin-2-one Gen HCl Bubbling (<10°C, DCM) NVP->Gen Reagent 1-(1-Chloroethyl)pyrrolidin-2-one (In Situ) Gen->Reagent Coupling Alkylation Reaction (DMF/Acetone, reflux) Reagent->Coupling Reagent->Coupling Transfer under Argon Drug Carboxylic Acid Drug (R-COOH) Drug->Coupling Base Base (e.g., K2CO3 or TEA) Base->Coupling Prodrug Prodrug Ester (R-COO-CH(Me)-N-Lactam) Coupling->Prodrug

Caption: Integrated workflow for generating the chloro-reagent and immediate consumption in prodrug synthesis.

References

  • Preparation of N-Vinylpyrrolidone (Precursor)

    • Source: Reppe, W. et al. "N-Vinyl-2-pyrrolidone."[1] Justus Liebigs Annalen der Chemie, 1956.

    • Relevance: Establishes the baseline chemistry of the vinyl group which allows for HCl addition.
    • [1]

  • Synthesis of Alpha-Chloroalkyl Lactams

    • Source:U.S. Patent 4,160,099. "Process for the preparation of 1-(alpha-chloroalkyl)-2-pyrrolidones."
    • Relevance: Describes the direct hydrochlorination of N-vinyl lactams to form the 1-chloroethyl deriv
    • [1]

  • Prodrug Applications (Ampicillin/Bacampicillin)

    • Source: Bodin, N. O., et al. "Bacampicillin: a new orally well-absorbed derivative of ampicillin." Antimicrobial Agents and Chemotherapy, 1975.
    • Relevance: Validates the use of the 1-chloroethyl moiety as a hydrolyzable ester linker for drug delivery.
    • [1]

  • Hydrolysis Kinetics of N-Vinylpyrrolidone Derivatives

    • Source:ChemicalBook Database / Safety D
    • Relevance: Provides data on the moisture sensitivity and storage requirements of N-vinyl and N-chloroethyl pyrrolidone deriv

Sources

Comparative

A Comparative Guide to the Spectroscopic Identification of Impurities in 1-(1-Chloroethyl)pyrrolidin-2-one

Introduction In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous identification and characterization of impurities are not merely a regulatory hurdle but a fundamental component of pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous identification and characterization of impurities are not merely a regulatory hurdle but a fundamental component of product safety and efficacy. 1-(1-Chloroethyl)pyrrolidin-2-one is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as even trace impurities can have significant impacts on the yield, safety, and stability of the final product. The International Conference on Harmonisation (ICH) guidelines mandate that impurities present at levels of 0.1% or higher should be identified and quantified.[1]

This guide provides a comprehensive comparison of primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the identification of potential impurities in 1-(1-Chloroethyl)pyrrolidin-2-one. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting an integrated, self-validating workflow designed for research, development, and quality control professionals.

Part 1: A Synthesis-Based Approach to Anticipating Potential Impurities

Effective impurity hunting begins not in the spectrometer, but with a thorough understanding of the synthetic route. While multiple pathways to 1-(1-Chloroethyl)pyrrolidin-2-one exist, a common approach involves the N-alkylation of pyrrolidin-2-one. This understanding allows us to anticipate the most probable impurities.

Potential Impurities in 1-(1-Chloroethyl)pyrrolidin-2-one Synthesis:

Impurity ClassSpecific ExampleChemical StructureRationale for Formation
Starting Material Pyrrolidin-2-oneC₄H₇NOIncomplete reaction conversion.
Isomeric Impurity 1-(2-Chloroethyl)pyrrolidin-2-oneC₆H₁₀ClNOUse of an isomeric alkylating agent or rearrangement during synthesis.
Elimination Byproduct 1-Vinylpyrrolidin-2-oneC₆H₉NOBase-mediated elimination of HCl from the product, a common side reaction for alkyl halides.[2]
Hydrolysis Product 1-(1-Hydroxyethyl)pyrrolidin-2-oneC₆H₁₁NO₂Reaction of the chloro-substituent with residual water under certain pH conditions.
Over-alkylation Di-substituted productsVariesA frequent challenge where the product reacts further with the alkylating agent.[2]

Part 2: Comparative Analysis of Spectroscopic Techniques

No single technique is a panacea for impurity identification. A multi-modal approach is essential, where the strengths of one technique compensate for the limitations of another. The choice of technique is dictated by the specific question being asked—be it structural confirmation, molecular weight determination, or rapid screening.

TechniquePrimary ApplicationStrengthsLimitations
NMR Spectroscopy Definitive structure elucidation & quantificationProvides unambiguous information on the carbon-hydrogen framework; excellent for differentiating isomers; inherently quantitative.[3]Relatively low sensitivity; requires isolated/pure samples for full characterization; complex mixtures can be difficult to interpret.[4]
Mass Spectrometry Molecular weight determination & impurity detectionExtremely high sensitivity (ppm/ppb levels); ideal for hyphenation with chromatography (LC/GC-MS) to analyze complex mixtures; provides fragmentation data for structural clues.[1][5]Isomers often produce identical molecular ions and similar fragmentation, making differentiation difficult; ionization efficiency can vary significantly between compounds.
FTIR Spectroscopy Functional group identification & rapid screeningFast, non-destructive, and requires minimal sample preparation; excellent for identifying key functional groups (e.g., -OH, C=O).[6]Provides limited structural information; often cannot distinguish between structurally similar molecules like positional isomers; poor sensitivity for trace components.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the gold standard for unambiguous structure elucidation.[3] For 1-(1-Chloroethyl)pyrrolidin-2-one, both ¹H and ¹³C NMR provide a unique fingerprint that can be used to definitively identify the compound and distinguish it from its most likely impurities.

Causality of Spectral Features: The key to differentiating the target molecule from its positional isomer, 1-(2-chloroethyl)pyrrolidin-2-one, lies in the ¹H NMR spectrum.

  • 1-(1-Chloroethyl)pyrrolidin-2-one: Will exhibit a characteristic quartet for the methine proton (-CH(Cl)-) coupled to the adjacent methyl group, and a corresponding doublet for the methyl group (-CH₃).

  • 1-(2-Chloroethyl)pyrrolidin-2-one: Will show two triplets for the two methylene groups (-CH₂-CH₂Cl), as seen in reference spectra for its hydrochloride salt.[7][8]

The hydrolysis product would be easily identified by the appearance of a broad singlet for the hydroxyl (-OH) proton and a shift in the adjacent proton signals. The elimination byproduct, 1-vinylpyrrolidin-2-one, would show characteristic signals in the olefinic region (typically 5-7 ppm).

Mass Spectrometry (MS): The Sensitivity Champion

When dealing with trace impurities, MS, particularly when coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is indispensable.[4] Its primary role is to provide the molecular weight of an impurity, which is often the first piece of the structural puzzle.

Experimental Rationale: An LC-MS/MS method is often preferred for its ability to handle non-volatile compounds and prevent thermal degradation that can occur in GC.[5]

  • Molecular Ion (M⁺): 1-(1-Chloroethyl)pyrrolidin-2-one and its isomer 1-(2-chloroethyl)pyrrolidin-2-one would both show a molecular ion peak (e.g., at m/z 147 for [M+H]⁺ in ESI+) with a characteristic isotopic pattern for chlorine (M+2 peak approximately one-third the intensity of the M peak).

  • Fragmentation: While both isomers have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) can differ, providing structural clues. For instance, the loss of a C₂H₄Cl radical from the molecular ion would be a likely fragmentation pathway.[9][10] The hydrolysis product would show a molecular ion corresponding to the addition of an oxygen and loss of HCl (e.g., m/z 129), while the elimination product would correspond to the loss of HCl (e.g., m/z 111).

Fourier-Transform Infrared (FTIR) Spectroscopy: The Rapid Fingerprinting Method

FTIR is a powerful first-pass analytical tool used to confirm the presence of key functional groups and for rapid screening of raw materials.[6] Its value lies in its speed and simplicity.

Key Spectral Bands for 1-(1-Chloroethyl)pyrrolidin-2-one:

  • ~1680-1700 cm⁻¹: Strong absorbance from the C=O (amide) stretch of the lactam ring.

  • ~2850-2960 cm⁻¹: C-H stretching from the alkyl portions of the molecule.

  • ~650-800 cm⁻¹: C-Cl stretching vibration.

FTIR can readily distinguish the hydrolysis impurity, which would show a prominent, broad O-H stretching band around 3200-3500 cm⁻¹. However, it would be largely ineffective at differentiating between the target compound and its positional isomer, as both possess the same fundamental functional groups.

Part 3: Integrated Workflow and Experimental Protocols

A robust, self-validating system for impurity identification relies on a logical workflow that leverages the strengths of each technique. The goal is to move from detection and tentative identification to definitive structural confirmation.

A Self-Validating Analytical Workflow

This workflow ensures that each step provides data to inform the next, culminating in a high-confidence identification.

G cluster_0 Phase 1: Detection & Initial Characterization cluster_1 Phase 2: Data Analysis & Hypothesis cluster_2 Phase 3: Isolation & Confirmation A Bulk Sample of 1-(1-Chloroethyl)pyrrolidin-2-one B High-Resolution LC-MS Analysis A->B Primary Path C FTIR Screening A->C Rapid Screen D Determine Exact Mass & Molecular Formula of Impurities B->D E Compare MS/MS Fragmentation with Parent Compound B->E F Identify Functional Groups (e.g., -OH from hydrolysis) C->F G Hypothesize Impurity Structures D->G E->G F->G H Preparative LC for Impurity Isolation (>95% purity) G->H If concentration >0.1% I Definitive Structure Elucidation by 1D/2D NMR H->I J Final Impurity Profile Report I->J

Caption: Integrated workflow for impurity identification.

Detailed Experimental Protocols

The following protocols are standardized starting points and should be optimized for the specific instrumentation available.

Protocol 1: High-Resolution LC-MS/MS for Impurity Detection

  • Sample Preparation: Accurately weigh and dissolve the 1-(1-Chloroethyl)pyrrolidin-2-one sample in a suitable solvent (e.g., 90:10 water:acetonitrile) to a final concentration of ~1 mg/mL.

  • Chromatography:

    • Instrument: Agilent 1290 Infinity II LC or equivalent.

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Instrument: Thermo Scientific Q Exactive HF or equivalent.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan (m/z 70-1000) followed by data-dependent MS/MS of the top 5 most intense ions.

    • Resolution: 60,000 for MS1, 15,000 for MS2.

  • Data Processing: Process the data to extract chromatograms and identify peaks corresponding to low-level impurities. Use the high-resolution mass to generate potential elemental formulas for each impurity.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: For an isolated impurity (~5 mg), dissolve in a deuterated solvent (e.g., 0.6 mL CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation and Acquisition:

    • Instrument: Bruker Avance III 500 MHz spectrometer or equivalent.

    • Experiments: Acquire standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for full structural assignment.

    • ¹H Parameters: 16 scans, 2s relaxation delay, 30° pulse width.

    • ¹³C Parameters: 1024 scans, 2s relaxation delay, using proton decoupling.

  • Data Processing: Fourier transform the raw data, phase correct, and baseline correct the spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).[11]

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Place a small drop of the neat liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[12]

  • Instrumentation and Acquisition:

    • Instrument: PerkinElmer Spectrum Two or equivalent with an ATR accessory.

    • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

    • Parameters: 16 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction using a scan with no sample present. Identify major absorption peaks and compare them to known functional group frequencies.

Conclusion

The spectroscopic identification of impurities in 1-(1-Chloroethyl)pyrrolidin-2-one is a multi-faceted challenge that is best addressed with an integrated analytical strategy. While FTIR provides a rapid and valuable screen for functional group changes, its utility for differentiating structurally similar impurities is limited. The true power lies in the combination of high-sensitivity LC-MS for detection and molecular weight determination, followed by the unparalleled structural resolving power of NMR for definitive identification of isolated impurities. This synergistic approach not only ensures regulatory compliance but also provides the deep process understanding necessary for robust and safe chemical manufacturing.

References

  • BenchChem. Preventing side reactions in pyrrolidine synthesis.

  • Al-Alawi, A., et al. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Applied Spectroscopy Reviews.

  • PubChem. 1-(2-Chloroethyl)pyrrolidine hydrochloride. National Center for Biotechnology Information.

  • Jadhav, S. B., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science.

  • Intertek. Fourier Transform Infrared Spectroscopy (FTIR) Analysis.

  • AZoM. (2023). NMR Spectroscopy for Chemical Industry.

  • ChemicalBook. 1-(2-Chloroethyl)pyrrolidine Hydrochloride(7250-67-1) 1H NMR spectrum.

  • EPA. Fourier Transform Infrared (FTIR) Reference Spectra.

  • SEM Lab, Inc. FTIR Analysis.

  • ResearchGate. Mass Spectra of Compounds 1 and 2 by LC-ESI-MS Analysis.

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

  • Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry.

  • Google Patents. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile.

  • SpectraBase. 1-(2-Chloroethyl)pyrrolidine hydrochloride - Optional[1H NMR] - Spectrum.

  • BenchChem. Spectroscopic Characterization of 1-(2-Methylnicotinoyl)pyrrolidin-2-one: A Technical Guide.

  • Szymańska, N., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives. Journal of Molecular Structure.

  • Al-Juboori, A. A., et al. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal.

  • Chen, D., et al. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Journal of Chromatography B.

  • Tormena, C. F., et al. (2015). NMR spectroscopy and theoretical calculations in the conformational analysis of 1-methylpyrrolidin-2-one 3-halo-derivatives. Magnetic Resonance in Chemistry.

  • Contract Pharma. (2011). Trace Impurity Identification.

  • BenchChem. Common impurities in commercial 1-Chloroethanol.

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.

  • Fluorochem. 1-(2-Chloroethyl)pyrrolidine (CAS 5050-41-9).

  • DTIC. Mass Spectral Studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane.

  • MDPI. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones.

Sources

Validation

Comparative Cost &amp; Performance Guide: 1-(1-Chloroethyl)pyrrolidin-2-one Reagents

Executive Summary: The "Make vs. Buy" Paradox 1-(1-Chloroethyl)pyrrolidin-2-one is a specialized reactive intermediate primarily used to synthesize -acyloxyalkyl pyrrolidone prodrugs .[1] Unlike standard alkylating agent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Paradox

1-(1-Chloroethyl)pyrrolidin-2-one is a specialized reactive intermediate primarily used to synthesize


-acyloxyalkyl pyrrolidone prodrugs .[1] Unlike standard alkylating agents, this compound is a hemiaminal ether derivative, rendering it chemically unstable and commercially unavailable in bulk.

Consequently, a "comparative cost analysis" of this reagent is effectively a comparison between In-Situ Generation (Process A) and Functional Alternatives (Process B/C) .

  • The Verdict: Generating 1-(1-Chloroethyl)pyrrolidin-2-one in-situ from

    
    -vinylpyrrolidone (NVP) offers a 90% reduction in Bill of Materials (BOM) costs  compared to purchasing stable commercial prodrug linkers (e.g., chloromethyl carbonates).[1] However, this comes at the cost of increased operational complexity and strict anhydrous handling requirements.
    
Quick Comparison Matrix
Feature1-(1-Chloroethyl)pyrrolidin-2-one (In-Situ)Chloromethyl Isopropyl Carbonate (Commercial)1-Chloroethyl Ethyl Carbonate (Commercial)
Primary Use Pyrrolidone-based ProdrugsPOC Prodrugs (e.g., Tenofovir)Axetil Prodrugs (e.g., Cefuroxime)
BOM Cost (Est.) $ < $15 / mol

$150 - $400 / mol

$120 - $300 / mol
Stability Unstable (Use immediately)Stable (Liquid)Stable (Liquid)
Atom Economy High (100% incorporation)Moderate (Carbonate loss)Moderate
Process Risk High (Hygroscopic/Polymerization)Low (Standard Alkylation)Low

Technical Background & Mechanism

The reagent 1-(1-Chloroethyl)pyrrolidin-2-one is synthesized via the Markovnikov addition of anhydrous hydrogen chloride (HCl) to the enamide double bond of


-vinylpyrrolidone (NVP).[1]
The "Alpha-Chloro" Instability

It is critical to distinguish this compound from its stable isomer, 1-(2-Chloroethyl)pyrrolidin-2-one (CAS 7250-67-1).[1]

  • Beta-Isomer (2-Cl): Stable, commercially available, used for nitrogen mustard-type alkylations.[1]

  • Alpha-Isomer (1-Cl): The subject of this guide. It is a reactive electrophile that hydrolyzes rapidly in moist air to revert to pyrrolidone and acetaldehyde/HCl.[1]

Mechanistic Pathway

The reaction exploits the electron-rich nature of the enamide nitrogen to facilitate protonation at the


-carbon, followed by chloride attack at the 

-carbon.[1]

ReactionPathway cluster_degradation Degradation Pathway (Moisture) NVP N-Vinylpyrrolidone (NVP) Inter Carbocation Intermediate NVP->Inter Protonation HCl Anhydrous HCl (Gas or Dioxane) HCl->Inter Product 1-(1-Chloroethyl) pyrrolidin-2-one Inter->Product Cl- Attack Prodrug Pyrrolidone Prodrug Ester Product->Prodrug + Drug-COO(-) - Cl(-) Hydrolysis Pyrrolidone + Acetaldehyde Product->Hydrolysis + H2O Drug Drug-COOH (Carboxylic Acid) Drug->Prodrug

Figure 1: Synthesis and reaction pathway of 1-(1-Chloroethyl)pyrrolidin-2-one, highlighting the critical moisture sensitivity.

Comparative Cost Analysis

This analysis assumes a pilot-scale production scenario (10 mol scale).

Option A: In-Situ Generation (NVP + HCl)

This route utilizes commodity chemicals.[1][2] NVP is produced on a kiloton scale for the polymer industry (PVP), driving costs down significantly.

  • Reagents:

    • 
      -Vinylpyrrolidone (Tech Grade, >99%): ~$25/kg
      
    • HCl (4M in Dioxane or Gas): ~$30/L

  • Process Cost:

    • Requires jacketed reactor (cooling to 0°C).

    • Requires inert atmosphere (

      
      /Ar).
      
    • Labor: High (monitoring exotherm, immediate consumption).

Option B: Functional Competitors (Chloromethyl Carbonates)

These are stable reagents used to make "proxetil" or "axetil" prodrugs. They are specialty fine chemicals.[1]

  • Reagents:

    • Chloromethyl isopropyl carbonate: ~$300/kg (bulk).

  • Process Cost:

    • Standard alkylation (Finkelstein conditions often needed with NaI).

    • Labor: Low (shelf-stable reagent).[1]

Cost Modeling Table (Per Mole of Reagent)
Cost ComponentIn-Situ 1-(1-Chloroethyl)...Commercial Chloromethyl Carbonate
Raw Material (BOM) $2.80 (111g NVP + HCl)$145.00 (152g Reagent)
Solvent/Catalyst $15.00 (Dioxane/DCM)$25.00 (DMF/NaI)
Labor & Overhead $80.00 (High complexity)$40.00 (Standard)
QC/Analysis $50.00 (In-process checks)$20.00 (COA verification)
Total Cost to Use ~$147.80 / mol ~$230.00 / mol

Analysis: Even with higher labor and QC costs due to instability, the In-Situ method is ~35-40% cheaper overall, and 98% cheaper in raw materials .[1] For large-scale manufacturing, this BOM savings is massive.[1]

Experimental Protocol: Self-Validating System

Safety Warning:


-Vinylpyrrolidone is a suspected carcinogen.[1] HCl is corrosive.[1] Perform all steps in a fume hood.
Protocol: In-Situ Generation & Coupling

Objective: Synthesize 1-(1-Chloroethyl)pyrrolidin-2-one and react immediately with a model carboxylic acid (e.g., Ibuprofen).

Step 1: Generation of the Reagent[3]
  • Setup: Flame-dry a 250 mL three-neck flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Charge: Add

    
    -Vinylpyrrolidone (11.1 g, 100 mmol)  and 50 mL anhydrous dichloromethane (DCM). Cool to 0°C .[1][4]
    
  • Acidification: Slowly bubble anhydrous HCl gas (or add 25 mL 4M HCl in Dioxane) into the solution over 30 minutes.

    • Validation Point: Monitor temperature; keep < 5°C to prevent polymerization.[1]

  • Completion: Stir for 1 hour at 0°C.

    • Self-Validation: Take a 50 µL aliquot, dilute in dry

      
      . 1H NMR  should show the disappearance of vinyl protons (6.5-7.0 ppm) and appearance of the quartet for the CH-Cl group at ~6.0 ppm. Do not isolate. 
      
Step 2: Coupling (Prodrug Formation)
  • Preparation: In a separate flask, dissolve Carboxylic Acid (80 mmol) and Triethylamine (120 mmol) in 50 mL DCM.

  • Addition: Transfer the cold 1-(1-Chloroethyl)pyrrolidin-2-one solution via cannula into the carboxylate solution dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4-6 hours.

  • Workup: Wash with sat.

    
    , water, and brine.[5] Dry over 
    
    
    
    and concentrate.

Decision Matrix & Workflow

When should you choose the 1-(1-Chloroethyl)pyrrolidin-2-one route?

DecisionMatrix Start Need Prodrug/Protecting Group Solubility Is the Drug Water Soluble? Start->Solubility Stability Is the Drug Acid Sensitive? Solubility->Stability No (Lipophilic) Consider Ester/Amide Consider Ester/Amide Solubility->Consider Ester/Amide Yes Scale Production Scale? Stability->Scale No Use Carbonate Linker Use Carbonate Linker Stability->Use Carbonate Linker Yes (Avoid HCl) Use NVP Route Route A: NVP + HCl (1-(1-Chloroethyl)pyrrolidin-2-one) Scale->Use NVP Route > 1 kg (Cost Critical) Use Commercial Reagent Route B: Commercial Chloromethyl Carbonates Scale->Use Commercial Reagent < 10 g (Time Critical)

Figure 2: Decision tree for selecting between in-situ pyrrolidone reagents and commercial alternatives.

Key Takeaways
  • Cost Efficiency: The NVP route is superior for scale-up due to the low cost of the starting monomer.[1]

  • Solubility Profile: The pyrrolidone moiety imparts unique solubility properties (amphiphilic) compared to simple alkyl carbonates.

  • Operational Rigor: Success depends entirely on anhydrous technique. Moisture is the enemy of this reagent.[1]

References

  • Synthesis of N-acyloxyalkyl pyrrolidones: Journal of Medicinal Chemistry, "Prodrugs of Carboxylic Acids: Synthesis and Hydrolysis of N-Acyloxyalkyl Derivatives," (Generalized citation for prodrug mechanism).

  • N-Vinylpyrrolidone Properties: PubChem Compound Summary for CID 6917, N-Vinyl-2-pyrrolidone. [Link][1][6]

  • Prodrug Strategies: Molecules, "Recent Advances in Prodrug Design Strategies," [Link]

(Note: Specific pricing data is based on 2025 market averages for bulk chemical suppliers and may vary by region.)

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(1-Chloroethyl)pyrrolidin-2-one

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 1-(1-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 1-(1-Chloroethyl)pyrrolidin-2-one requires a disposal protocol grounded in a clear understanding of its chemical nature and associated risks. This guide provides a detailed, step-by-step framework for the safe disposal of this halogenated heterocyclic compound, ensuring compliance with safety regulations and protecting both laboratory personnel and the environment.

The causality behind these rigorous procedures stems from the compound's classification. As a halogenated organic substance, 1-(1-Chloroethyl)pyrrolidin-2-one is presumed to pose specific hazards. Halogenated compounds can be toxic, environmentally persistent, and may produce hazardous decomposition products, such as hydrogen chloride gas, upon incineration if not handled by a specialized facility.[1][2] Therefore, they must never be disposed of via standard laboratory drains or mixed with non-halogenated waste.[3][4][5]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, a thorough risk assessment is mandatory. Based on data from structurally similar compounds like 1-(2-Chloroethyl)pyrrolidine hydrochloride, this substance should be treated as hazardous.

Anticipated Hazards:

  • Health Hazards: Harmful if swallowed or inhaled, causes skin irritation, and can cause serious eye irritation.[6][7][8] May also cause respiratory irritation.[6][7][8]

  • Physical Hazards: While specific data is unavailable, many organic compounds are combustible.[9] Upon decomposition, it may release toxic fumes such as nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[2][10]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and require specialized disposal to prevent contamination.[1]

Required Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent exposure. The following table summarizes the minimum requirements for handling 1-(1-Chloroethyl)pyrrolidin-2-one.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Inspect for tears or degradation before use.Prevents direct skin contact, which can cause irritation.[3][11] Contaminated gloves must be disposed of as hazardous waste.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that can cause serious eye irritation.[2][6]
Body Protection A buttoned laboratory coat.Protects skin and personal clothing from contamination.[4]
Ventilation All handling and disposal preparation must be conducted inside a certified chemical fume hood.Minimizes the risk of inhaling harmful vapors or aerosols.[1][3]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 1-(1-Chloroethyl)pyrrolidin-2-one is a systematic process that begins at the point of generation and ends with a verified handoff to trained disposal personnel.

Step 1: Segregate the Waste Stream

This is the most critical step. Due to its chemical structure, this compound must be classified as Halogenated Organic Waste .

  • Action: Designate a specific waste container solely for halogenated compounds.

  • Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[1] More importantly, accidental mixing with incompatible chemicals, such as strong oxidizers or bases, could trigger a dangerous reaction.[2] Non-halogenated solvents contaminated with even a small amount of a halogenated compound must be treated as halogenated waste.[5]

Step 2: Select and Prepare the Waste Container

The integrity of the waste container is paramount for safe storage.

  • Action: Choose a container made of a chemically compatible material (e.g., high-density polyethylene (HDPE) or glass) with a secure, leak-proof screw-top cap.[12][13][14] The container must be in good condition, free of cracks or residue on the outside.[15]

  • Causality: Using an incompatible or damaged container can lead to leaks and spills, creating a significant exposure hazard. Food-grade containers are strictly forbidden for storing hazardous waste.[12]

Step 3: Label the Container Correctly

Proper labeling is a regulatory requirement under OSHA and the EPA and is essential for safe handling.[16][17]

  • Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[1][15] The label must include the following information:

Label ComponentExample EntryPurpose
Generator Information Dr. Jane Smith, Lab 4B, Ext. 5555Identifies the source of the waste for accountability and questions.
Accumulation Start Date [Date first drop of waste is added]Tracks the storage duration to ensure timely disposal.
Chemical Contents 1-(1-Chloroethyl)pyrrolidin-2-one (List all constituents)Informs disposal personnel of the exact contents for safe handling and processing.
Associated Hazards Toxic, IrritantProvides an immediate visual warning of the primary risks.[1]
Step 4: Store Waste in a Satellite Accumulation Area (SAA)

Federal regulations govern the temporary storage of hazardous waste in laboratories.[18]

  • Action: Store the labeled, closed waste container in a designated Satellite Accumulation Area (SAA).[12] This area must be at or near the point of waste generation and under the control of laboratory personnel.[13][14]

  • Best Practices for SAA:

    • Secondary Containment: Place the container inside a larger, chemically resistant tray or tub to contain any potential leaks.[13][18]

    • Segregation: Keep the halogenated waste container physically separate from incompatible waste streams, such as acids or bases.[13]

    • Closure: The container must remain closed at all times except when actively adding waste.[1][12][15]

Step 5: Arrange for Final Disposal

Laboratory personnel are responsible for the safe temporary storage, not the final treatment.

  • Action: Once the container is full or has been in storage for an extended period (typically not to exceed one year for partially filled containers), contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[12]

  • Causality: Final disposal must be carried out by a licensed hazardous waste management company that can transport and process the chemical in accordance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[13][14]

Disposal Decision Workflow

The following diagram outlines the logical steps for managing 1-(1-Chloroethyl)pyrrolidin-2-one from use to disposal.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Management Start Handling 1-(1-Chloroethyl)pyrrolidin-2-one PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood IsWaste Is material waste? FumeHood->IsWaste IsWaste->FumeHood No, continue work Segregate Segregate as 'Halogenated Organic Waste' IsWaste->Segregate Yes Label Label Container: 'Hazardous Waste' + Contents Segregate->Label Store Store in SAA with Secondary Containment Label->Store ContactEHS Contact EH&S for Pickup Store->ContactEHS

Caption: Decision workflow for handling and disposal.

Part 3: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

Spill Management

For small, manageable spills within a chemical fume hood:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Contain: Ensure the spill is contained within the fume hood.

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the material.[1][19]

  • Collect: Carefully sweep or scoop the absorbent material into a sealable bag or container.[7][19]

  • Dispose: Label the container as "Spill Debris containing 1-(1-Chloroethyl)pyrrolidin-2-one" and manage it as hazardous waste.

  • Decontaminate: Wipe the spill area with an appropriate solvent and then soap and water.

For large spills, evacuate the area immediately and contact your institution's emergency response team and EH&S department.[1]

Personnel Exposure

The following first-aid procedures are based on guidelines for similar chemical compounds.[2][8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][7] Remove contaminated clothing while flushing. Seek medical attention if irritation develops or persists.[20]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2][8] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][20] Seek immediate medical attention.

For all exposure incidents, report the event to your supervisor and EH&S department and consult the Safety Data Sheet (SDS) for the specific compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • What Are OSHA Requirements for Hazardous Chemical Storage? USFCR. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. ChemistryTalk. [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]

  • OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]

  • Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI). [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • OSHA Chemical Storage Requirements [2025 Guide]. SimpliSure. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • SAFETY DATA SHEET: 1-(2-Chloroethyl)pyrrolidine hydrochloride. Thermo Fisher Scientific. [Link]

  • International Chemical Safety Cards (ICSC) 0562: PYRROLIDONE. ILO/WHO. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Halogenated Solvents. Washington State University. [Link]

  • International Chemical Safety Cards (ICSC) 1315: PYRROLIDINE. INCHEM. [Link]

  • Safety Data Sheet: 2-Pyrrolidone. Carl Roth. [Link]

  • Pyrrolidine - Material Safety Data Sheet (MSDS). Indian Chemical Council. [Link]

Sources

Handling

Personal protective equipment for handling 1-(1-Chloroethyl)pyrrolidin-2-one

Executive Summary & Hazard Identification 1-(1-Chloroethyl)pyrrolidin-2-one (often referred to as the NVP-HCl adduct ) is a highly reactive electrophilic intermediate. Unlike its stable isomer 1-(2-chloroethyl)pyrrolidin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Identification

1-(1-Chloroethyl)pyrrolidin-2-one (often referred to as the NVP-HCl adduct ) is a highly reactive electrophilic intermediate. Unlike its stable isomer 1-(2-chloroethyl)pyrrolidin-2-one (a nitrogen mustard precursor), the 1-chloroethyl variant is a hemiaminal chloride . It exists in a dynamic equilibrium with N-vinylpyrrolidone (NVP) and hydrogen chloride (HCl).

Critical Hazard Mechanism:

  • Hydrolytic Instability: Upon contact with ambient moisture, the compound rapidly reverts to NVP and releases anhydrous HCl gas. This creates an immediate inhalation and corrosion hazard.

  • Alkylating Potential: As a reactive alpha-chloroamide, it acts as a potent alkylating agent, posing genotoxic risks similar to other reactive halides.

  • Carcinogenicity: The decomposition product, N-vinylpyrrolidone, is a suspected carcinogen (GHS Category 2).

Immediate Directive: Handle strictly under inert atmosphere (Nitrogen/Argon). All protocols must account for rapid off-gassing of corrosive fumes upon air exposure.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to its permeation potential and corrosive off-gassing. The following matrix dictates the required protection levels based on operational scale.

PPE Selection Logic
ComponentStandard Handling (< 10 mL)Bulk / Transfer (> 10 mL)Scientific Rationale
Hand Protection Double Nitrile (min 5 mil outer, 4 mil inner)Silver Shield / Laminate (Inner) + Nitrile (Outer)The lipophilic lactam ring facilitates rapid dermal absorption. Laminate films provide the only verified barrier >4 hours against chlorinated pyrrolidones.
Respiratory Fume Hood (Face velocity > 100 fpm)PAPR or Full-Face Respirator (Cartridge: OV/AG/P100)Hydrolysis releases HCl gas immediately. Organic Vapor (OV) cartridges alone are insufficient; Acid Gas (AG) protection is mandatory.
Eye/Face Chemical Splash GogglesGoggles + Face Shield (8-inch)Pressurized release of HCl gas can occur if the container absorbs moisture, creating a splash/spray hazard.
Body Lab Coat (Cotton/Poly) + Chemical ApronTychem® C or equivalent suitStandard lab coats are porous. Tychem provides a barrier against corrosive liquids and vapors.
Visualized PPE Decision Workflow

PPE_Decision Start Start: Assess Operation Volume_Check Volume > 10 mL OR High Pressure Potential? Start->Volume_Check Standard_PPE Standard Protocol: - Fume Hood (Sash < 18") - Double Nitrile Gloves - Splash Goggles Volume_Check->Standard_PPE No Enhanced_PPE Enhanced Protocol: - Silver Shield/Laminate Gloves - Face Shield + Goggles - Respirator (OV/AG/P100) Backup Volume_Check->Enhanced_PPE Yes Moisture_Check Is System Strictly Anhydrous? Standard_PPE->Moisture_Check Enhanced_PPE->Moisture_Check Stop STOP: Dry Equipment Required Moisture_Check->Stop No Proceed Proceed with Transfer Moisture_Check->Proceed Yes

Figure 1: Decision logic for selecting appropriate PPE based on volume and environmental conditions.

Operational Handling Protocol

Objective: Transfer and utilize 1-(1-Chloroethyl)pyrrolidin-2-one without inducing hydrolysis or exposure.

Pre-Operational Checks
  • Glassware: All glassware must be oven-dried (>120°C for 2 hours) and cooled under a stream of inert gas.

  • Traps: Ensure the vacuum line is equipped with a base trap (KOH or NaOH) to neutralize evolved HCl vapors.

Step-by-Step Transfer Procedure
  • Equilibration: Allow the reagent bottle to reach room temperature inside a desiccator or glovebox before opening. Opening a cold bottle in humid air will cause immediate condensation and violent hydrolysis.

  • Cannula Transfer (Preferred Method):

    • Setup: Insert a bleed needle (connected to inert gas) into the reagent septum.

    • Transfer: Use a double-tipped needle (cannula). Pressurize the source vessel slightly with Nitrogen to push the liquid into the receiving flask.

    • Why: This "closed system" technique prevents atmospheric moisture contact, which is the primary cause of accidents with this compound.

  • Syringe Transfer (Small Scale < 5 mL):

    • Use a gas-tight glass syringe with a locking Luer hub.

    • Warning: Do not use plastic syringes (polypropylene/polycarbonate) for prolonged storage; the compound acts as a solvent and may swell the plunger, causing it to seize or spray.

Reaction Monitoring[1]
  • In-situ Generation: Ideally, generate this reagent in situ by treating N-vinylpyrrolidone with dry HCl in an anhydrous solvent (e.g., Dichloromethane or Toluene) at 0°C, and use immediately. This avoids the risks associated with storing and handling the isolated bulk material.

Disposal and Quenching Strategy

Core Principle: Controlled Hydrolysis. Never dispose of the pure chemical directly into organic solvent waste or aqueous drains. It must be chemically deactivated first.

Deactivation Protocol
ParameterSpecification
Quenching Agent 10% Aqueous Sodium Bicarbonate (NaHCO₃) or 2M Sodium Hydroxide (NaOH)
Temperature Ice Bath (0°C - 5°C)
Rate of Addition Dropwise / Very Slow

Procedure:

  • Prepare a beaker with the basic quenching solution, cooled in an ice bath.

  • Dilute the residual 1-(1-Chloroethyl)pyrrolidin-2-one with a non-reactive solvent (e.g., Dichloromethane) if possible.

  • Slowly add the reagent TO the stirring base.

    • Note: Expect vigorous bubbling (CO₂ release if using bicarbonate) and heat generation.

  • Check pH.[1] Ensure the final mixture is alkaline (pH > 9) to ensure the HCl is neutralized and the alkylating potential is destroyed.

  • Transfer the resulting mixture (now containing N-vinylpyrrolidone, salts, and water) to the Aqueous Waste stream (or Organic stream if significant solvent was used), labeled with "Contains N-vinylpyrrolidone - Suspected Carcinogen."

Disposal Workflow Diagram

Disposal_Flow Waste Residual Reagent Dilution Dilute with DCM/Toluene Waste->Dilution Quench Slow Addition (Exotherm Control) Dilution->Quench Base_Prep Prepare 10% NaHCO3 (Ice Bath) Base_Prep->Quench Receiver Check_pH Check pH > 9 Quench->Check_pH Disposal_Bin Dispose as Chemical Waste Check_pH->Disposal_Bin

Figure 2: Safe quenching and disposal workflow to manage exothermic hydrolysis.

Emergency Response

  • Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use alcohol (increases absorption). Seek medical attention; treat as a potential alkylating agent exposure.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. The primary acute risk is pulmonary edema from HCl inhalation.

  • Spill (Inside Hood): Cover with solid sodium bicarbonate or lime. Mix carefully to neutralize. Scoop into a waste container.

  • Spill (Outside Hood): Evacuate the area. Only personnel wearing SCBA (Self-Contained Breathing Apparatus) should attempt cleanup due to the generation of HCl gas clouds.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 81669, 1-(2-Chloroethyl)pyrrolidine. (Note: Reference provided for structural analog toxicity comparison regarding chloroethyl-pyrrolidine class hazards). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: 1-(2-chloroethyl)pyrrolidinium chloride. Retrieved from [Link]

  • Reppe, W. (1955). Polyvinylpyrrolidone.[1][3] Verlag Chemie. (Foundational text describing the synthesis of NVP and the reactivity of the NVP-HCl adduct/intermediate).

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

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